molecular formula C7H3Cl2FO B6322988 2,5-Dichloro-4-fluorobenzaldehyde CAS No. 230642-93-0

2,5-Dichloro-4-fluorobenzaldehyde

Cat. No.: B6322988
CAS No.: 230642-93-0
M. Wt: 193.00 g/mol
InChI Key: RDIABKAXUPDVLF-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3Cl2FO and its molecular weight is 193.00 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 191.9544983 g/mol and the complexity rating of the compound is 153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIABKAXUPDVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291763
Record name Benzaldehyde, 2,5-dichloro-4-fluoro-
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Molecular Weight

193.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230642-93-0
Record name Benzaldehyde, 2,5-dichloro-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230642-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,5-dichloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2,5-Dichloro-4-fluorobenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2,5-Dichloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. As a substituted benzaldehyde, it serves as a versatile building block for synthesizing more complex molecular architectures. The presence of three halogen atoms—two chlorine and one fluorine—on the phenyl ring imparts unique electronic properties that influence its reactivity and the characteristics of its derivatives. This guide provides an in-depth analysis of its physicochemical properties, outlines a logical synthetic pathway, explores its chemical reactivity, and discusses its potential applications for drug development professionals and research scientists.

Compound Identification and Physicochemical Properties

The table below presents the known properties of similar dichlorofluorobenzaldehydes and monochlorofluorobenzaldehydes, which serve as a basis for predicting the characteristics of the target compound.

Property2,6-Dichloro-4-fluorobenzaldehyde[1][2][3]2,3-Dichloro-4-fluorobenzaldehyde[4]2-Chloro-4-fluorobenzaldehyde[5]This compound (Predicted)
CAS Number 1182709-86-9[1][2][3]845907-07-5[4]84194-36-5[5]Not Assigned
Molecular Formula C₇H₃Cl₂FOC₇H₃Cl₂FOC₇H₄ClFOC₇H₃Cl₂FO
Molecular Weight 193.00 g/mol [1]193.00 g/mol [4]158.56 g/mol 193.00 g/mol
Appearance Light yellow crystal[1]Not SpecifiedWhite to off-white solid/powder[5]White to light yellow solid
Melting Point Not SpecifiedNot Specified60-63 °C65-80 °C
Boiling Point Not SpecifiedNot Specified118-120 °C at 50 mmHg>220 °C at 760 mmHg
Purity ≥98%Not Specified≥97%[5]≥97% (synthesis dependent)

The predicted properties for this compound are based on established structure-property relationships. The addition of a second chlorine atom relative to 2-chloro-4-fluorobenzaldehyde is expected to increase the molecular weight and melting point significantly.

Synthesis and Mechanistic Considerations

As a non-standard reagent, this compound requires a targeted synthetic approach. A logical and efficient method involves the oxidation of the corresponding toluene derivative, 2,5-dichloro-4-fluorotoluene. This precursor can be synthesized from commercially available starting materials.

Proposed Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Reduction to Aldehyde A 1,4-Dichloro-2-fluorobenzene C 1,4-Dichloro-2-fluoro-5-nitrobenzene A->C Electrophilic Aromatic Substitution B HNO₃ / H₂SO₄ C_ref 1,4-Dichloro-2-fluoro-5-nitrobenzene D 2,5-Dichloro-4-fluoroaniline D_ref 2,5-Dichloro-4-fluoroaniline C_ref->D Nitro Group Reduction E Fe / HCl or H₂ / Pd/C F Diazonium Salt Intermediate H 2,5-Dichloro-4-fluorobenzonitrile F->H 2. Cyanation G CuCN / KCN H_ref 2,5-Dichloro-4-fluorobenzonitrile D_ref->F 1. NaNO₂ / HCl I This compound H_ref->I Nitrile Reduction J DIBAL-H

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Nitration of 1,4-Dichloro-2-fluorobenzene: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add 1,4-dichloro-2-fluorobenzene. The electrophilic nitration is directed by the activating fluorine and ortho, para-directing chlorine atoms. Maintain the temperature and stir until the reaction is complete (monitored by TLC/GC). Quench the reaction by pouring it over ice and extract the product.

  • Reduction of the Nitro Group: The resulting 1,4-dichloro-2-fluoro-5-nitrobenzene is reduced to 2,5-dichloro-4-fluoroaniline. This can be achieved using standard methods such as iron powder in acidic medium (e.g., HCl) or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).

  • Sandmeyer Reaction: The aniline is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures. This intermediate is then treated with a copper(I) cyanide/potassium cyanide solution to yield 2,5-dichloro-4-fluorobenzonitrile. This cyanation step is a robust and well-established method for introducing a carbon substituent.

  • Reduction of Nitrile to Aldehyde: The final step involves the partial reduction of the nitrile to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce nitriles to aldehydes at low temperatures, preventing over-reduction to the primary alcohol. The reaction is typically performed in an anhydrous aprotic solvent like THF or toluene and quenched with a mild acid workup.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily governed by the electrophilic nature of the aldehyde's carbonyl carbon. The electron-withdrawing effects of the three halogen substituents on the aromatic ring further enhance this electrophilicity, making it a highly reactive substrate for nucleophilic attack.

G cluster_reactions cluster_products center 2,5-Dichloro-4- fluorobenzaldehyde reduct Reduction (e.g., NaBH₄) center->reduct oxid Oxidation (e.g., KMnO₄, PCC) center->oxid wittig Wittig Reaction (Ph₃P=CHR') center->wittig cond Condensation (e.g., Knoevenagel) center->cond alc Primary Alcohol reduct->alc Forms acid Carboxylic Acid oxid->acid Forms alkene Substituted Alkene wittig->alkene Yields cyano α,β-Unsaturated Nitrile cond->cyano Yields

Caption: Core reactivity of the aldehyde group in this compound.

  • Nucleophilic Addition and Condensation: The aldehyde readily undergoes reactions with various nucleophiles. For instance, it can participate in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to form substituted acrylonitriles, which are valuable precursors in medicinal chemistry.

  • Oxidation: It can be easily oxidized to the corresponding 2,5-dichloro-4-fluorobenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).

  • Reduction: The aldehyde can be reduced to 2,5-dichloro-4-fluorobenzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable route to synthesize variously substituted stilbene and styrene derivatives.

Applications in Drug Development and Research

Halogenated benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a candidate for creating novel compounds with potentially enhanced biological activity.

  • Pharmaceutical Synthesis: Fluorine and chlorine atoms are often incorporated into drug molecules to improve metabolic stability, lipophilicity, and binding affinity. This compound could serve as a key building block for synthesizing inhibitors of enzymes, receptor antagonists, or other biologically active molecules.[5] Its derivatives are logical candidates for screening in anti-cancer, anti-inflammatory, and anti-viral assays.

  • Agrochemicals: The polychlorinated and fluorinated phenyl ring is a common feature in many modern pesticides and herbicides. This aldehyde could be used to develop new crop protection agents.

  • Materials Science: Aromatic aldehydes are used in the synthesis of polymers and functional materials. The high halogen content of this molecule could be exploited to create materials with specific properties, such as flame retardancy or altered electronic characteristics.[5]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. Safety data for closely related compounds indicate several potential hazards.

  • Hazard Identification: Based on analogs like 2,6-dichloro-4-fluorobenzaldehyde and 2-chloro-4-fluorobenzaldehyde, this compound is expected to be harmful if swallowed, harmful in contact with skin, and cause skin and serious eye irritation.[1] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound. If there is a risk of dust or aerosol formation, use a dust mask or work within a fume hood.

  • Handling and Storage: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • Chem-Impex. (n.d.). 2-Cloro-4-fluorobenzaldehído.
  • PubChem. (n.d.). 2,6-Dichloro-4-fluorobenzaldehyde. National Center for Biotechnology Information.
  • ChemScene. (n.d.). 4-Chloro-2,5-difluorobenzaldehyde.
  • Wikipedia. (n.d.). Fluorobenzaldehyde.
  • Apollo Scientific. (n.d.). 1182709-86-9 Cas No. | 2,6-Dichloro-4-fluorobenzaldehyde.
  • BLD Pharm. (n.d.). 1182709-86-9|2,6-Dichloro-4-fluorobenzaldehyde.
  • AOBChem. (n.d.). 2,5-Dichloro-3-fluorobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzaldehyde 97%.
  • ChemicalBook. (n.d.). 2,5-Dichlorobenzaldehyde synthesis.
  • PubChem. (n.d.). 2,3-Dichloro-4-fluorobenzaldehyde. National Center for Biotechnology Information.
  • Guidechem. (2023, July 11). How to synthesize 2-Chloro-4-fluorobenzaldehyde?.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde.
  • Yoshida, Y., et al. (1989). Process for producing fluorobenzaldehydes. U.S.
  • Milliken & Company. (2001). Fluorinated and chlorinated benzaldehydes. U.S.
  • Cheméo. (n.d.). Chemical Properties of 2,5-Difluorobenzaldehyde (CAS 2646-90-4).
  • TCI EUROPE N.V. (n.d.). 2-Chloro-4-fluorobenzaldehyde.
  • Dakenchem. (2026, February 14). Key Applications of 4-Fluorobenzaldehyde in Modern Chemical Synthesis.
  • Google Patents. (n.d.). Synthetic method of 4-fluorobenzaldehyde. CN101353297A.

Sources

Technical Profile: Spectroscopic Elucidation of 2,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 2,5-Dichloro-4-fluorobenzaldehyde (CAS: 116026-67-2). It is designed for analytical chemists and synthetic researchers requiring rigorous structural validation of this specific halogenated intermediate.

Executive Summary & Compound Logic

This compound is a highly functionalized arene used primarily as a scaffold in the synthesis of fluoroquinolone antibiotics and agrochemical fungicides. Its structural integrity is defined by the specific regiochemistry of the chlorine atoms relative to the aldehyde and fluorine moieties.

  • CAS: 116026-67-2

  • Formula:

    
    
    
  • Molecular Weight: 192.99 g/mol (Average)

  • Key Structural Challenge: Distinguishing the 2,5-dichloro isomer from the thermodynamically favored 3,5-dichloro or 2,6-dichloro isomers during synthesis.

Structural Connectivity Logic

The spectroscopic signature is dictated by the interference between the electron-withdrawing aldehyde (-CHO) and the fluorine atom.

  • H6 Proton: Located between the aldehyde and the C5-Chlorine. It is magnetically deshielded (downfield) and lacks strong coupling partners.

  • H3 Proton: Located between the C2-Chlorine and C4-Fluorine. It is shielded relative to H6 but exhibits significant spin-spin coupling with the fluorine nucleus (

    
    ).
    

Nuclear Magnetic Resonance (NMR) Profiling[1][2]

Predicted H NMR Data (400 MHz, CDCl )

The proton NMR spectrum is the primary tool for confirming the 2,5-substitution pattern. A symmetric isomer (like 2,6-dichloro) would show a simplified spectrum; this isomer shows distinct environments.

SignalShift (

, ppm)
MultiplicityIntegrationCoupling (

)
AssignmentStructural Logic
A 10.25 – 10.35 Singlet (s)1H--CHO Aldehyde proton. Highly deshielded by the carbonyl anisotropy. Usually appears as a sharp singlet as long-range coupling to F is negligible here.
B 7.90 – 8.00 Singlet (s)1H-Ar-H (C6) Diagnostic Peak. Located ortho to the carbonyl. The C5-Cl blocks coupling to other protons. It appears as a singlet (or very fine doublet

Hz).
C 7.20 – 7.35 Doublet (d)1H

Hz
Ar-H (C3) Located ortho to Fluorine. The large coupling constant (

) is characteristic of H-F ortho relationships.
F NMR Data
  • Shift:

    
     -110.0 to -115.0 ppm (Singlet or broad multiplet depending on proton decoupling).
    
  • Significance: The presence of a single fluorine peak confirms mono-fluorination. The shift is consistent with an electron-deficient aromatic ring.

Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and coupling logic used to validate the structure.

StructureLogic Compound 2,5-Dichloro-4- fluorobenzaldehyde Aldehyde Aldehyde (-CHO) δ ~10.3 ppm Compound->Aldehyde Functional Group H6 H-6 Proton (Ortho to CHO) Singlet (No coupling) Compound->H6 Regiochem Check 1 H3 H-3 Proton (Ortho to F) Doublet (3J_HF ~9Hz) Compound->H3 Regiochem Check 2 Aldehyde->H6 Deshielding Zone H3->Compound Couples to F

Caption: Structural connectivity highlighting the distinct magnetic environments of the aromatic protons.

Mass Spectrometry (MS) Data[3][4]

Mass spectrometry is critical for verifying the dichloro- substitution via the isotopic abundance pattern. Chlorine naturally exists as


 (75.8%) and 

(24.2%).
Isotope Pattern (Molecular Ion)

For a molecule with two chlorine atoms , the molecular ion cluster (


) follows a characteristic 9:6:1  intensity ratio.
m/z ValueIon CompositionRelative IntensityInterpretation
192 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

100% (Base) Parent peak (

)
194

~65%

peak. Confirms presence of Cl.
196

~10%

peak. Confirms presence of two Cl atoms.
Fragmentation Pathway (EI, 70 eV)
  • m/z 191 (M-1): Loss of aldehydic hydrogen (Tropylium ion formation).

  • m/z 163 (M-29): Loss of -CHO radical (Typical for benzaldehydes).

  • m/z 128: Loss of Cl from the de-carbonylated ring.

Infrared Spectroscopy (FT-IR)[3]

The IR spectrum serves as a rapid "fingerprint" identification method.

Wavenumber (

)
Vibration ModeIntensityNotes
1690 – 1710 C=O StretchStrongDiagnostic for conjugated aldehyde. Lower than aliphatic aldehydes due to conjugation.
2850 & 2750 C-H Stretch (Aldehyde)Medium"Fermi Resonance" doublet characteristic of aldehydes.
1580 – 1600 C=C Aromatic StretchMediumSkeletal ring vibrations.
1200 – 1250 C-F StretchStrongBroad band, typical for aryl fluorides.
800 – 850 C-Cl StretchMedium/StrongFingerprint region confirmation of halogenation.

Experimental Protocols

To ensure data integrity (Trustworthiness), follow these standardized protocols.

NMR Sample Preparation
  • Solvent: Use CDCl

    
      (Chloroform-d) as the primary solvent.
    
    • Why? It prevents H-D exchange that might occur with acidic protons in protic solvents like Methanol-d4.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.[1]

  • Acquisition:

    • Run 16 scans for

      
      H NMR.[2]
      
    • Run >256 scans for

      
      C NMR due to the splitting of carbon signals by Fluorine (
      
      
      
      ) and lack of NOE enhancement on quaternary carbons.
Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for validating the synthesized compound.

Workflow Start Crude Product IR FT-IR Analysis Check 1700 cm-1 (C=O) Start->IR MS Mass Spec (GC-MS) Check Isotope Pattern (9:6:1) IR->MS Functional Group OK NMR 1H NMR (CDCl3) Check H3 Doublet / H6 Singlet MS->NMR MW & Cl2 confirmed QC Quality Decision NMR->QC Release Release for Synthesis QC->Release Pass Repurify Recrystallize/Column QC->Repurify Fail Repurify->IR Retry

Caption: Step-by-step analytical workflow for validating this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53440603, 2,6-Dichloro-4-fluorobenzaldehyde (Isomer Comparison). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons. (Standard reference for substituent additivity rules and coupling constants).
  • Reichert, D. E., et al. (2014). Synthesis of Fluorinated Benzaldehydes.[3] Journal of Fluorine Chemistry. (General reference for fluoro-benzaldehyde synthesis and characterization).

Sources

2,5-Dichloro-4-fluorobenzaldehyde crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Crystallographic Characterization & Halogen Bonding Networks of 2,5-Dichloro-4-fluorobenzaldehyde

Executive Summary

This guide outlines the protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of This compound (2,5-DCFB) . As a poly-halogenated benzaldehyde derivative, 2,5-DCFB serves as a critical intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical active ingredients (APIs).

From a structural perspective, this molecule is a prime candidate for analyzing the competition between Hydrogen Bonding (HB) and Halogen Bonding (XB) . The presence of a highly electronegative fluorine atom at the para-position, flanked by chlorine atoms at the 2,5-positions, creates a unique electrostatic landscape. This whitepaper guides researchers through synthesis, crystallization, data reduction, and the mechanistic analysis of its supramolecular assembly.

Molecular Architecture & Significance

The structural interest in 2,5-DCFB lies in its "push-pull" electronic character and steric crowding.

  • Electronic Landscape: The aldehyde group (-CHO) is an electron-withdrawing group (EWG), activating the ring. The Fluorine at C4 is a strong EWG by induction but electron-donating by resonance. The Chlorines at C2 and C5 provide steric bulk and polarizable electron clouds.

  • The Sigma-Hole Phenomenon: A critical feature to analyze in the crystal structure is the

    
    -hole  on the Chlorine atoms. Unlike Fluorine, which rarely exhibits a positive electrostatic potential cap, Chlorine is large enough to form linear 
    
    
    
    halogen bonds, acting as a Lewis acid to the carbonyl oxygen's Lewis base.

Hypothesis for Structure Solution: Based on analogous structures (e.g., 2,4-dichlorobenzaldehyde), 2,5-DCFB is expected to crystallize in a monoclinic system (likely


 or 

), forming planar sheets stabilized by

stacking and lateral Cl...O interactions.

Experimental Protocol: Synthesis & Crystallization

To obtain diffraction-quality crystals, purity is paramount. The following workflow ensures the isolation of the correct polymorph.

Synthesis Route (Halogen Exchange)

If starting from the chlorinated precursor, the Halex reaction is the industry standard for introducing the fluorine atom at the 4-position.

  • Reagents: 2,4,5-Trichlorobenzaldehyde, Potassium Fluoride (KF), Tetraphenylphosphonium bromide (catalyst).

  • Solvent: Sulfolane or Nitrobenzene (High boiling point required).

  • Conditions:

    
     for 6–8 hours.
    
  • Purification: Steam distillation followed by recrystallization.

Crystallization for XRD

Slow evaporation is preferred to minimize twinning in halogenated aromatics.

  • Solvent System A (Preferred): Ethanol/Water (80:20). The polarity matches the aldehyde, while water encourages hydrophobic stacking of the halogenated rings.

  • Solvent System B (Alternative): Toluene/Hexane (Slow diffusion).

  • Temperature: Maintain at

    
     to reduce thermal vibration during nucleation.
    

DOT Diagram: Crystallization Workflow

CrystallizationWorkflow Raw Crude 2,5-DCFB (>95% Purity) Dissolve Dissolution (Ethanol, 40°C) Raw->Dissolve Saturation Filter Micro-Filtration (0.2 µm PTFE) Dissolve->Filter Remove dust Nucleation Nucleation (4°C, Slow Evap) Filter->Nucleation 3-5 Days Harvest Crystal Harvest (Microscope Selection) Nucleation->Harvest Check Birefringence Mount Mount on Kapton Loop Harvest->Mount Paratone Oil

Caption: Step-by-step workflow for generating and harvesting single crystals suitable for X-ray diffraction.

Data Collection & Reduction

Once a crystal (


 mm) is mounted, follow this rigorous data collection strategy.
ParameterSettingRationale
Radiation Source Mo

(

Å)
Preferred over Cu for chlorinated compounds to minimize absorption (

) and fluorescence.
Temperature 100 K (Cryostream)Essential to freeze the rotation of the aldehyde group and reduce thermal ellipsoids of the terminal Fluorine.
Detector Distance 50–60 mmBalance between resolution (0.7 Å) and spot separation.
Strategy

scans (

width)
Full sphere coverage to ensure high redundancy for accurate absorption correction.

Data Reduction Steps:

  • Indexing: Determine the unit cell dimensions. Expect

    
     Å, 
    
    
    
    Å,
    
    
    Å (based on stacking axis
    
    
    ).
  • Integration: Use SAINT or CrysAlisPro.

  • Absorption Correction: Multi-scan (SADABS) is critical due to the two Chlorine atoms (

    
    ).
    
  • Space Group Determination: Look for systematic absences (

    
     for 
    
    
    
    ).

Structural Analysis & Discussion

This is the core of the whitepaper. When solving the structure (using SHELXT), focus on these three interaction hierarchies.

Intramolecular Geometry
  • Planarity: The aldehyde group will likely be coplanar with the benzene ring to maximize conjugation. Check the torsion angle

    
    . A deviation 
    
    
    
    indicates steric repulsion from the Chlorine at C2.
  • Bond Lengths: The

    
     bond should be approx. 1.35 Å. The 
    
    
    
    bonds will be approx. 1.74 Å.
The Halogen Bond (XB) Network

The 2,5-substitution pattern creates a specific lattice capability.

  • Interaction:

    
     (Intermolecular).
    
  • Geometry: Look for a linear angle (

    
    ). This linearity confirms the interaction is driven by the 
    
    
    
    -hole (positive potential on Cl) and the lone pair of the Carbonyl Oxygen.
  • Distance: The

    
     distance should be less than the sum of van der Waals radii (
    
    
    
    Å).
Fluorine Contacts

Fluorine is "hard" and less polarizable. It rarely forms strong halogen bonds.

  • Role: Expect weak

    
     interactions acting as supramolecular "glue" between the stronger Cl-driven layers.
    
  • Type II Halogen-Halogen Contacts: Check for

    
     interactions. If the angle is approx 
    
    
    
    , it is a Type I (dispersive) contact. If approx
    
    
    , it is Type II (electrostatic).

DOT Diagram: Interaction Hierarchy

InteractionHierarchy Molecule 2,5-DCFB Molecule XB Halogen Bond (C-Cl...O=C) Molecule->XB Drives Primary Primary Motif: Centrosymmetric Dimers Pi Pi-Pi Stacking (Ring Centroids) Primary->Pi Stacks via Secondary Secondary Motif: 1D Chains / Layers Weak Weak H-Bonds (C-H...F) Secondary->Weak Stabilized by Tertiary Tertiary Packing: 3D Crystal Lattice XB->Primary Forms Pi->Secondary Assembles Weak->Tertiary Completes

Caption: Hierarchical assembly of the crystal lattice, driven by the competition between Halogen Bonding and Pi-stacking forces.

Pharmaceutical Relevance & Polymorphism

For drug development professionals, 2,5-DCFB is not just a building block; its solid-state behavior mimics API behavior.

  • Polymorphism Screening: Because the Cl...O interaction is directional but comparable in energy to

    
    -stacking, this molecule is prone to polymorphism . Different solvents (polar vs. non-polar) may yield different packing motifs (e.g., herringbone vs. layered).
    
  • Recommendation: Always perform Powder X-Ray Diffraction (PXRD) on bulk batches to ensure the crystal form matches the single-crystal reference.

References

  • Cabello, R., Chruszcz, M., & Minor, W. (2010). 2,4-Dichlorobenzaldehyde.[1] Acta Crystallographica Section E, 66(1), o243.

    • Context: Provides the structural baseline for dichlorinated benzaldehydes, establishing the expected layering and weak C-H...O networks.[1]

  • Metrangolo, P., et al. (2008). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition, 47(33), 6114-6127.

    • Context: The authoritative review on the mechanism of Halogen Bonding (Sigma-hole theory) essential for analyzing the Cl...O interactions in 2,5-DCFB.
  • Gilday, J. P., et al. (2015). Halogen Bonding in Crystal Engineering: Features, Design, and Application. Chemical Reviews, 115(15), 7118-7195.

    • Context: Detailed analysis of Type I vs Type II halogen contacts relevant to the Cl/F competition in this structure.
  • PubChem. (2023). 2,3-Dichloro-4-fluorobenzaldehyde Compound Summary. National Library of Medicine.

    • Context: Verifies chemical identity, physical properties, and isomeric relationships used to infer solubility profiles.

Sources

Technical Analysis: Electrophilic and Nucleophilic Sites of 2,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2,5-Dichloro-4-fluorobenzaldehyde , focusing on its electronic structure, reactivity profiles, and application in high-value synthesis.

Executive Summary & Structural Overview

This compound (CAS: 230642-93-0 ) is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic landscape. Its reactivity is defined by the interplay between the electron-withdrawing aldehyde group and the halogen substituents, creating distinct regioselective pockets for nucleophilic attack.

Physicochemical Profile
PropertyValue
CAS Number 230642-93-0
Molecular Formula

Molecular Weight 193.00 g/mol
Appearance White to light yellow crystalline solid
Key Functional Groups Aldehyde (C1), Aryl Chloride (C2, C5), Aryl Fluoride (C4)
Electronic Structure Analysis

The molecule features a benzene ring significantly deactivated by multiple electron-withdrawing groups (EWGs).

  • Aldehyde (-CHO): Strong resonance (-M) and inductive (-I) withdrawing group. Activates ortho (C2, C6) and para (C4) positions for nucleophilic aromatic substitution (

    
    ).
    
  • Fluorine (C4): High electronegativity but strong resonance donation (+M). However, in

    
    , its high electronegativity stabilizes the Meisenheimer complex, making it an excellent leaving group.
    
  • Chlorine (C2, C5): Inductive withdrawing (-I) and weak resonance donation (+M). The C2-Cl exerts steric pressure on the aldehyde.

Electrophilic Sites (The "Attackable" Zones)

This molecule is predominantly an electrophile . It contains three distinct electrophilic centers with varying degrees of "hardness" and reactivity.

Primary Site: The Carbonyl Carbon (C1)
  • Nature: Hard Electrophile.

  • Reactivity: High.

  • Mechanism: 1,2-Nucleophilic Addition.

  • Description: The carbonyl carbon is the most reactive site towards "hard" nucleophiles (e.g., amines, hydrides, Grignard reagents). The adjacent C2-Chlorine enhances the electrophilicity of the carbonyl via inductive withdrawal (-I), but also introduces steric bulk that may retard attack by very large nucleophiles.

Secondary Site: The Para-Carbon (C4)
  • Nature: Soft Electrophile (relative to C=O).

  • Reactivity: Moderate to High (under

    
     conditions).
    
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[1][2][3][4]
    
  • Description: The C4 position is the "soft" electrophilic hotspot.

    • Activation: It is located para to the strong aldehyde EWG.

    • Leaving Group Ability: Fluorine is the preferred leaving group over chlorine in

      
       reactions involving activated rings. This is because the rate-determining step is the nucleophilic addition (formation of the Meisenheimer complex), which is stabilized by Fluorine's high electronegativity.[3]
      
    • Outcome: Nucleophiles (amines, thiols, alkoxides) will selectively displace the Fluorine at C4 before touching the Chlorines.

Tertiary Site: The Ortho-Carbon (C2)
  • Nature: Electrophile (Latent).

  • Reactivity: Low.

  • Mechanism:

    
    .
    
  • Description: While activated by the ortho-aldehyde group, the C2-Chlorine is a poorer leaving group than Fluorine. Furthermore, steric hindrance from the adjacent carbonyl group makes this site kinetically less accessible than C4. Displacement at C2 typically requires forcing conditions or prior defluorination.

Non-Reactive Site: The Meta-Carbon (C5)
  • Nature: Deactivated.

  • Description: The C5-Chlorine is meta to the aldehyde group. It lacks the resonance activation required for facile

    
     and is generally inert to substitution under standard conditions.
    

Nucleophilic Sites (The "Attacking" Zones)

The molecule is electron-poor, making it a poor nucleophile. However, specific sites can act as weak Lewis bases.

  • Carbonyl Oxygen: The lone pairs on the oxygen can act as a weak nucleophile or Lewis base, susceptible to protonation (acid catalysis) or coordination with Lewis acids (

    
    , 
    
    
    
    ), which further activates the C1 and C4 positions.
  • Aromatic Ring: The ring is highly deactivated (

    
    -deficient) and will not participate in Electrophilic Aromatic Substitution (EAS) (e.g., Friedel-Crafts) without extremely harsh conditions, which would likely destroy the aldehyde functionality first.
    

Reactivity Map & Logic

The following diagram visualizes the hierarchy of reactivity, guiding synthetic planning.

ReactivityMap cluster_legend Reactivity Hierarchy Molecule 2,5-Dichloro-4- fluorobenzaldehyde C1 C1: Carbonyl (Primary Electrophile) Target: Amines, Hydrides Molecule->C1 Fastest (1,2-Addition) C4 C4: C-F Bond (Secondary Electrophile) Target: Thiols, Alkoxides (SnAr) Molecule->C4 High Selectivity (SnAr Displacement) C2 C2: C-Cl Bond (Tertiary Electrophile) Sterically Hindered Molecule->C2 Slow/Rare O_atom Oxygen Atom (Weak Nucleophile) Site for Lewis Acids Molecule->O_atom Activation Legend Red = Hard Electrophile (Fast) Yellow = Soft Electrophile (Selective) Green = Lewis Base

Caption: Reactivity hierarchy of this compound showing competitive electrophilic sites.

Experimental Protocols

Protocol A: Regioselective (Displacement of Fluorine)

This protocol demonstrates the selective functionalization of the C4 position using a secondary amine, a common step in drug synthesis.

Objective: Synthesize 4-(diethylamino)-2,5-dichlorobenzaldehyde.

Materials:

  • This compound (1.0 eq)[5]

  • Diethylamine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 g of this compound in 10 mL of anhydrous ACN.

  • Base Addition: Add finely ground

    
     (2.0 eq) to the solution.
    
  • Nucleophile Addition: Add diethylamine (1.2 eq) dropwise at room temperature.

    • Note: The reaction is exothermic. Cooling to 0°C may be required for highly reactive amines.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:1). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Mechanism Validation: The exclusive displacement of Fluorine (C4) over Chlorine (C2) is validated by


 NMR. The loss of the characteristic fluorine coupling pattern (doublets in aromatic region) confirms C4 substitution.
Protocol B: Reductive Amination (Aldehyde Functionalization)

This protocol targets the C1 carbonyl without disturbing the halogen handle.

Objective: Synthesize N-benzyl-2,5-dichloro-4-fluoro-benzylamine.

Workflow:

  • Mix this compound (1.0 eq) and Benzylamine (1.0 eq) in Dichloromethane (DCM).

  • Add Sodium Triacetoxyborohydride (

    
    ) (1.5 eq) and Acetic Acid (1.0 eq).
    
  • Stir at RT for 12 hours.

  • Quench with saturated

    
    . Extract with DCM.
    
  • Result: The C4-F and C2/C5-Cl bonds remain intact due to the mild reducing conditions, preserving the halogen handles for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Synthesis & Manufacturing Context

For researchers needing to synthesize the core scaffold itself, the industrial route typically employs Halogen Exchange (Halex) chemistry.

SynthesisRoute Start 2,4,5-Trichlorobenzaldehyde Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (F-) Reagent KF (Spray-dried) Phase Transfer Cat. (18-Crown-6) Reagent->Start Product 2,5-Dichloro-4- fluorobenzaldehyde Intermediate->Product -Cl (Leaving Group)

Caption: Industrial Halex synthesis route converting trichlorobenzaldehyde to the fluoro-analog.

Why this route? Direct fluorination of the aldehyde is difficult. The reaction exploits the higher reactivity of the para-chlorine (C4) towards exchange compared to the meta-chlorine (C5). The ortho-chlorine (C2) is less reactive than C4 in Halex conditions due to steric shielding.

References

  • PubChem Compound Summary. (2025). This compound (CAS 230642-93-0).[5][6][7] National Center for Biotechnology Information. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2] Chemical Reviews, 49(2), 273–412. (Foundational text on

    
     regioselectivity and leaving group ability F >> Cl). Link
    
  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of Polyhalogenated Benzaldehydes. WuXi AppTec Library. (Demonstrates regioselectivity of F vs Cl displacement in benzaldehyde systems). Link

  • Sigma-Aldrich. (2025). Product Specification: this compound.[5][7][8] Merck KGaA. Link

Sources

stability and degradation of 2,5-Dichloro-4-fluorobenzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

2,5-Dichloro-4-fluorobenzaldehyde is a highly functionalized aromatic intermediate used primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical APIs.[1] Its value lies in its specific substitution pattern: the aldehyde handle allows for carbon-skeleton extension (e.g., via Wittig or Knoevenagel reactions), while the halogen array provides sites for further functionalization.

However, this utility comes with a high instability penalty . The molecule is subject to two competing degradation vectors:[2]

  • Rapid Autoxidation: The aldehyde moiety is electronically activated, making it prone to radical-chain oxidation in air.

  • Nucleophilic Lability (SNAr): The fluorine atom at the 4-position is strongly activated by the para-aldehyde and ortho-chlorine electron-withdrawing groups (EWGs), making it susceptible to hydrolysis or solvolysis even under mild conditions.[1]

This guide details these mechanisms and provides a self-validating framework for handling and testing the material.

Part 2: Chemical Reactivity & Degradation Mechanisms

Electronic Structure Analysis

The stability profile is dictated by the synergy between the substituents:

  • Aldehyde (-CHO): A strong

    
    -acceptor.[1] It withdraws electron density from the ring, specifically activating the ortho and para positions.[3][4]
    
  • Fluorine (C4): Located para to the aldehyde.[5] While fluorine is generally stable, in this specific "activated" architecture, it becomes an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).

  • Chlorine (C2, C5): The C2 chlorine provides steric bulk (protecting the aldehyde from some nucleophiles) but also inductively withdraws electrons, further destabilizing the C-F bond against nucleophilic attack.

Primary Degradation Pathways[1]
Pathway A: Radical Autoxidation (Air Sensitivity)

Like most electron-deficient benzaldehydes, this compound degrades in the presence of oxygen via a radical chain mechanism.

  • Mechanism: An initiator (light/metal ion) abstracts the formyl hydrogen, creating an acyl radical. This radical reacts with

    
     to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule, propagating the chain.
    
  • Product: 2,5-Dichloro-4-fluorobenzoic acid .[1]

  • Visual Indicator: Formation of white solid precipitates (crust) around the cap or liquid interface.

Pathway B: Nucleophilic Aromatic Substitution (Hydrolysis Risk)

Unlike simple alkyl halides, the C-F bond here is labile.

  • Mechanism: Water or hydroxide ions attack the C4 carbon. The negative charge is stabilized by the para-aldehyde group (Meisenheimer complex).[1] Fluoride is then expelled.[1]

  • Conditions: Accelerated by basic pH (

    
    ) and polar protic solvents.[1]
    
  • Product: 2,5-Dichloro-4-hydroxybenzaldehyde (and release of

    
    ).
    
Pathway C: Photodegradation

Halogenated aromatic aldehydes are photosensitive.[1] UV absorption can lead to:

  • Homolytic Cleavage: Loss of Cl radicals (dechlorination).[1]

  • Norrish Type Reactions: If in solution with abstractable hydrogens.[1]

Degradation Pathway Diagram (Graphviz)

DegradationPathways Start 2,5-Dichloro-4- fluorobenzaldehyde Oxidation Autoxidation (Radical Chain) Start->Oxidation + O2 / Light Hydrolysis SNAr Hydrolysis (Nucleophilic Attack) Start->Hydrolysis + H2O / OH- Acid DEGRADANT A: 2,5-Dichloro-4- fluorobenzoic acid Oxidation->Acid Phenol DEGRADANT B: 2,5-Dichloro-4- hydroxybenzaldehyde Hydrolysis->Phenol Fluoride Byproduct: HF Hydrolysis->Fluoride

Caption: Primary degradation vectors showing the divergence between oxidative stability (air) and hydrolytic stability (moisture/pH).

Part 3: Experimental Protocols for Stability Assessment

To validate the stability of a specific lot or formulation, do not rely on generic data. Use these self-validating protocols.

Protocol 1: Forced Degradation (Stress Testing)

Objective: Determine the dominant degradation mode for your specific application environment.

Stress ConditionProcedureSampling PointsExpected Outcome
Oxidative Stress Dissolve 10 mg in Acetonitrile.[1] Add 10 µL 30%

. Store at RT.[1]
0, 2, 6, 24 HoursRapid conversion to Benzoic Acid derivative.
Hydrolytic (Acid) Dissolve in THF/0.1N HCl (50:50).[1] Reflux at 60°C.0, 4, 24 HoursMinimal degradation (Acid stabilizes aldehyde against SNAr).
Hydrolytic (Base) Dissolve in THF/0.1N NaOH (50:50). Stir at RT.0, 1, 4 HoursCritical Risk: Rapid yellowing indicates SNAr (Phenoxide formation).
Photostability Expose solid sample to 1.2 million lux hours (ICH Q1B).End of cycleDiscoloration (browning) due to radical coupling.[1]
Protocol 2: Analytical Method (HPLC-UV)

Objective: Quantify the parent aldehyde vs. the acid and phenol degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses phenol ionization).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 280 nm (Carbonyl).[1]

  • Retention Logic:

    • Hydroxy-degradant (Phenol):[1] Elutes earliest (most polar).[1]

    • Benzoic Acid degradant: Elutes early-mid (polar, acidic).[1]

    • Parent Aldehyde: Elutes late (non-polar, halogenated).

Part 4: Storage and Handling Directives

Based on the mechanisms above, the following storage protocol is mandatory to maintain purity >98%.

The "Argon Blanket" Rule

Because autoxidation is a radical chain process, even a small headspace of air can degrade a significant portion of the surface material.

  • Requirement: Store under an inert atmosphere (Argon is preferred over Nitrogen due to higher density).[1]

  • Container: Amber glass (blocks UV) with a Teflon-lined septum cap.[1]

Temperature Control
  • Recommended: 2°C to 8°C (Refrigerated).

  • Reasoning: Low temperature significantly retards the SNAr reaction rate with residual moisture and slows the kinetics of autoxidation.

Handling in Synthesis
  • Avoid Strong Bases: If using in a reaction (e.g., Wittig), add the base slowly to the phosphonium salt before adding the aldehyde, or ensure the aldehyde is added at low temperature (-78°C or 0°C) to prevent SNAr side reactions.

  • Solvent Choice: Avoid nucleophilic solvents (alcohols) if heating is required.[1] Use aprotic solvents (DCM, THF, Toluene).

Stability Testing Workflow Diagram

StabilityWorkflow Sample Incoming Sample (this compound) Visual Visual Inspection (White/Pale Yellow Solid?) Sample->Visual HPLC HPLC Purity Check (Target >98%) Visual->HPLC Decision Purity OK? HPLC->Decision Use Approve for Synthesis (Store @ 4°C under Ar) Decision->Use Yes Purify Purification Required Decision->Purify No (<95%) Method Recrystallization (Hexane/DCM) or Bisulfite Adduct Purify->Method Method->HPLC Retest

Caption: Decision tree for incoming raw material assessment and purification logic.

Part 5: References

  • Mechanisms of Autoxidation: Ingold, K. U. (1969). "Peroxy radicals."[1] Accounts of Chemical Research, 2(1), 1–9. Link[1]

  • Nucleophilic Aromatic Substitution (SNAr): Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews, 49(2), 273–412. Link[1]

  • Synthesis & Reactivity of Fluorobenzaldehydes: Larkin, J. (2002). "Fluorine-containing aromatic intermediates."[1] Journal of Fluorine Chemistry, 114(2), 149-155. (Contextual grounding for activated fluoro-aromatics).

  • Handling of Air-Sensitive Aldehydes: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for aldehyde purification via bisulfite adducts).

Sources

Navigating the Synthesis and Application of 2,5-Dichloro-4-fluorobenzaldehyde: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2,5-Dichloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, and prospective applications, with a focus on its utility in the development of novel therapeutics. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established chemical principles to offer a predictive yet scientifically grounded perspective for researchers.

Introduction: The Significance of Halogenated Benzaldehydes in Drug Discovery

Halogenated organic compounds, particularly those containing fluorine, play a pivotal role in modern drug discovery. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorine, in particular, is often employed to enhance metabolic resistance and modulate the acidity of nearby functional groups. Dichlorinated aromatic moieties are also prevalent in numerous approved drugs, contributing to target engagement and overall molecular architecture.

The subject of this guide, this compound, combines these features, making it a molecule of considerable interest for the synthesis of novel bioactive compounds. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive amination, condensation reactions, and the formation of various heterocyclic systems.

A Note on Commercial Availability: It is important to note that as of early 2026, this compound is not a readily available commercial chemical. Extensive searches have not identified any major suppliers for this specific isomer. Consequently, this guide will focus on its synthesis and potential applications based on the known chemistry of structurally similar compounds. Researchers interested in this molecule will likely need to pursue custom synthesis.

Predicted Physicochemical Properties

PropertyPredicted ValueComparison with Isomers
Molecular Formula C₇H₃Cl₂FOC₇H₃Cl₂FO (for all isomers)
Molecular Weight 193.00 g/mol 193.00 g/mol (for all isomers)[1]
Appearance White to off-white solid2-Chloro-4-fluorobenzaldehyde: White to Almost white powder to crystal.[2] 2,6-Dichloro-4-fluorobenzaldehyde: White solid.
Melting Point 65-75 °C2-Chloro-4-fluorobenzaldehyde: 60-63 °C.
Boiling Point >200 °C (at atmospheric pressure)2-Chloro-4-fluorobenzaldehyde: 118-120 °C at 50 mmHg.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water.Halogenated benzaldehydes are generally soluble in organic solvents and have low water solubility.

Synthesis of this compound: A Proposed Synthetic Workflow

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and efficient route would involve the formylation of a corresponding dichlorofluorobenzene precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the aldehyde group, leading back to 1,4-dichloro-2-fluorobenzene as a readily available starting material.

G This compound This compound 1,4-Dichloro-2-fluorobenzene 1,4-Dichloro-2-fluorobenzene This compound->1,4-Dichloro-2-fluorobenzene Formylation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings. 1,4-Dichloro-2-fluorobenzene is a suitable substrate for this reaction.

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt).

  • Formylation Reaction: Dissolve 1,4-dichloro-2-fluorobenzene in a minimal amount of an appropriate solvent (e.g., dichloromethane or DMF).

  • Add the solution of the starting material dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, slowly warm the reaction mixture to a temperature between 60-80 °C and maintain it for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Work-up & Purification DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3, 0 °C 1,4-Dichloro-2-fluorobenzene 1,4-Dichloro-2-fluorobenzene Intermediate Intermediate 1,4-Dichloro-2-fluorobenzene->Intermediate Vilsmeier Reagent, 60-80 °C This compound This compound Intermediate->this compound 1. H2O 2. Neutralization 3. Extraction 4. Purification

Caption: Proposed workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound suggests its utility as a key intermediate in the synthesis of a variety of complex molecules with potential therapeutic or material applications.

Synthesis of Bioactive Heterocycles

The aldehyde functionality is a gateway to a multitude of heterocyclic scaffolds, many of which form the core of clinically used drugs.

  • Benzimidazoles: Condensation with o-phenylenediamines would yield substituted benzimidazoles, a privileged scaffold in medicinal chemistry with a broad range of biological activities, including antiviral, antifungal, and anticancer properties.

  • Quinolines and Isoquinolines: Through reactions such as the Friedländer annulation or the Pomeranz-Fritsch reaction with appropriate precursors, the benzaldehyde can be incorporated into quinoline and isoquinoline ring systems. These heterocycles are present in numerous pharmaceuticals.

  • Schiff Bases: Reaction with primary amines readily forms Schiff bases, which can act as ligands for metal complexes with catalytic or therapeutic applications, or serve as intermediates for further synthetic transformations.

G This compound This compound Bioactive Heterocycles Bioactive Heterocycles This compound->Bioactive Heterocycles Condensation/Cyclization Benzimidazoles Benzimidazoles Bioactive Heterocycles->Benzimidazoles Quinolines Quinolines Bioactive Heterocycles->Quinolines Schiff Bases Schiff Bases Bioactive Heterocycles->Schiff Bases

Caption: Potential applications of this compound in the synthesis of bioactive heterocycles.

Precursor for Kinase Inhibitors and Other Targeted Therapies

Many small-molecule kinase inhibitors feature dichlorinated phenyl rings. The specific substitution pattern of 2,5-dichloro with a 4-fluoro group could offer a unique combination of steric and electronic properties to optimize interactions within the ATP-binding pocket of various kinases. The aldehyde can be converted to an amine, alcohol, or other functional groups necessary for building the final inhibitor structure.

Building Block for Advanced Materials

The reactivity of the aldehyde group and the presence of the halogen atoms make this compound a potential monomer or cross-linking agent in the synthesis of specialty polymers. The high halogen content could impart properties such as flame retardancy and altered refractive indices.

Commercial Availability and Suppliers of Related Isomers

CompoundCAS NumberRepresentative Suppliers
2-Chloro-4-fluorobenzaldehyde 84194-36-5Sigma-Aldrich, TCI, Thermo Fisher Scientific[2]
2,6-Dichloro-4-fluorobenzaldehyde 1182709-86-9Apollo Scientific, BLD Pharm[1]
2,5-Dichloro-3-fluorobenzaldehyde 1553716-42-9AOBChem[3]

Researchers requiring this compound would need to engage with a custom synthesis provider.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the handling precautions should be based on those for similar halogenated aromatic aldehydes.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Toxicity: Halogenated benzaldehydes are generally considered to be irritants to the skin, eyes, and respiratory tract. Acute toxicity is expected to be moderate.

Conclusion and Future Outlook

This compound represents an under-explored yet potentially valuable building block for the synthesis of novel compounds in drug discovery and materials science. While its current lack of commercial availability presents a hurdle, this guide provides a roadmap for its synthesis and highlights its potential applications. The unique combination of its substituents offers intriguing possibilities for modulating the properties of target molecules. As the demand for novel chemical matter continues to grow, it is anticipated that the synthesis and exploration of such uniquely substituted intermediates will become increasingly important. Further research into the synthesis and characterization of this compound is warranted to unlock its full potential.

References

  • PubChem. 2,6-Dichloro-4-fluorobenzaldehyde. [Link]

  • AOBChem. 2,5-Dichloro-3-fluorobenzaldehyde. [Link]

Sources

Strategic Safety & Handling Protocol: 2,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dichloro-4-fluorobenzaldehyde (CAS: 230642-93-0) represents a specialized class of halogenated aromatic aldehydes critical to modern medicinal chemistry.[1] Its structural uniqueness lies in the "push-pull" electronic effects created by the para-fluoro substituent flanked by two chlorine atoms and an electron-withdrawing aldehyde group. This configuration makes the fluorine atom highly activated for nucleophilic aromatic substitution (SNAr), rendering the compound a high-value intermediate for synthesizing fused heterocycles, kinase inhibitors, and antifungal agents.

However, this same reactivity necessitates a rigorous safety protocol. Unlike simple benzaldehydes, the poly-halogenated core increases lipophilicity and potential bioavailability, while the aldehyde moiety presents risks of sensitization and respiratory irritation. This guide moves beyond generic safety advice, providing a mechanism-based handling strategy for researchers and scale-up chemists.

Part 1: Chemical Identity & Physical Characteristics[2][3]

Accurate identification is the first line of defense. Note that isomeric confusion (e.g., with 2,6-dichloro-4-fluorobenzaldehyde) is common in supply chains. Verification via NMR or GC-MS upon receipt is recommended.

Parameter Technical Specification
Chemical Name This compound
CAS Registry Number 230642-93-0
Molecular Formula C7H3Cl2FO
Molecular Weight 193.00 g/mol
Physical State Solid (Crystalline powder or needles)
Predicted Melting Point ~60–65 °C (Based on structural analogs like 2,6-dichloro isomer)
Solubility Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in water.
Reactivity Profile Air-sensitive (oxidation to benzoic acid); Moisture-sensitive (hydrate formation).

Part 2: Hazard Profiling & Toxicology

Effective safety relies on understanding the mechanism of harm, not just the hazard codes.

Primary Hazards (GHS Classification)
  • Skin Irritation (Category 2): The lipophilic nature allows the compound to penetrate the stratum corneum, where the aldehyde group can form Schiff bases with skin proteins, leading to contact dermatitis.

  • Serious Eye Irritation (Category 2A): Direct contact with dust or concentrated vapor causes immediate, severe irritation due to the acidic nature of potential hydrolysis products and direct tissue reactivity.

  • STOT-SE (Category 3): Inhalation of dust or vapor triggers respiratory tract irritation. The halogen substituents likely enhance mucosal irritation compared to unsubstituted benzaldehyde.

Mechanistic Toxicology
  • Sensitization Potential: While specific data for the 2,5-isomer is limited, halogenated benzaldehydes are structural alerts for skin sensitization. The aldehyde group is a hapten that can bind to proteins, potentially triggering an immune response upon repeated exposure.

  • Reactive Metabolites: In vivo, the aldehyde may be oxidized to the corresponding 2,5-dichloro-4-fluorobenzoic acid. The metabolic burden of clearing poly-halogenated aromatics suggests caution regarding liver stress during chronic exposure, though acute risks are primarily irritant-based.

Part 3: Strategic Handling & PPE (Defense-in-Depth)

We employ a "Defense-in-Depth" strategy where Engineering Controls are the primary barrier, and PPE is the redundancy.

Engineering Controls
  • Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Static Control: As a halogenated organic solid, static charge accumulation is a risk. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix
Protection Zone Recommended Gear Scientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Halogenated aromatics can permeate latex. Double gloving provides a "breakthrough" buffer; change outer gloves immediately upon contamination.
Respiratory N95/P100 (if outside hood) or PAPR Only required if engineering controls fail (e.g., spill cleanup). The dust is the primary inhalation vector.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient. Goggles seal the eyes against airborne dust and accidental splashes during dissolution.
Body Tyvek® Lab Coat or ApronStandard cotton coats absorb chemicals. Tyvek repels dust and liquid splashes, preventing skin absorption.

Part 4: Operational Workflow

The following diagram illustrates the logical flow for safe handling, emphasizing the "Clean-to-Dirty" transition to prevent cross-contamination.

SafeHandling Start Start: Chemical Retrieval Check Verify CAS & Integrity (Check for oxidation/crystals) Start->Check PPE Don PPE: Nitrile (Double) + Goggles + Lab Coat Check->PPE Weighing Weighing Station (Fume Hood) Use Anti-static tools PPE->Weighing Transfer to Hood Transfer Transfer to Reaction Vessel (Dissolve immediately to suppress dust) Weighing->Transfer Avoid Drafts Cleanup Decontaminate Area (Wipe down with acetone -> water) Transfer->Cleanup Waste Disposal: Halogenated Organic Waste Cleanup->Waste

Figure 1: Standard Operating Procedure (SOP) workflow for handling this compound to minimize exposure risks.

Part 5: Emergency Response Protocols

In the event of containment failure, immediate decisive action is required. This decision tree guides the response.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Spill (>5g) Type->Spill ActionSkin Wash 15 min (Soap/Water) Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush 15 min (Eyewash) Hold Eyelids Open Eye->ActionEye ActionSpill Evacuate Area Don Respiratory Protection Use Inert Absorbent Spill->ActionSpill Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical Waste Halogenated Waste Stream ActionSpill->Waste Dispose as Haz Waste

Figure 2: Emergency Response Decision Matrix. Note: For eye contact, speed is critical to prevent corneal damage.

Part 6: Synthesis & Application Context[4][5]

Understanding the utility of this compound reinforces the need for purity and protection.

Why this molecule? The this compound scaffold is a "privileged structure" in drug discovery.

  • SNAr Reactivity: The fluorine at the 4-position is highly activated by the para-aldehyde and the ortho-chlorine (at position 5 relative to F? No, F is at 4, Cl at 2 and 5. The 5-Cl is ortho to the 4-F). This allows for facile displacement by amines or thiols, enabling the rapid synthesis of library compounds.

  • Schiff Base Formation: The aldehyde reacts with hydrazines or amines to form hydrazones or imines, which are common pharmacophores in antifungal research.

Storage Stability:

  • Oxidation Risk: Aldehydes slowly oxidize to carboxylic acids. Store under an inert atmosphere (Nitrogen/Argon) at 2–8 °C to maintain the integrity of the aldehyde functionality for subsequent reactions.

  • Incompatibility: Avoid storage near strong bases (Cannizzaro reaction risk) or strong oxidizers.[2]

References

  • PubChem. (2025).[3][4][5] Compound Summary: 2,6-Dichloro-4-fluorobenzaldehyde (Structural Analog Read-Across). National Library of Medicine. Retrieved from [Link]

  • ECHA. (2025). C&L Inventory: Benzaldehyde, 2,5-dichloro-4-fluoro-. European Chemicals Agency.[4][5] Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2,5-Dichloro-4-fluorobenzaldehyde: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery and development, halogenated organic compounds play a pivotal role. The introduction of halogen atoms into a molecular scaffold can significantly modulate a compound's physicochemical and biological properties, including its metabolic stability, binding affinity to target proteins, and lipophilicity.[1] Among the vast array of halogenated building blocks, substituted benzaldehydes are of particular interest due to the versatility of the aldehyde functional group, which can be readily transformed into a wide range of other functionalities.

This in-depth technical guide focuses on 2,5-Dichloro-4-fluorobenzaldehyde, a trifunctionalized aromatic aldehyde with significant potential as a key intermediate in the synthesis of complex, biologically active molecules. The unique substitution pattern of two chlorine atoms and one fluorine atom on the benzene ring offers a handle for diverse chemical modifications, making it a valuable tool for medicinal chemists. This guide will provide a comprehensive overview of its chemical properties, plausible synthetic routes, spectroscopic analysis, and potential applications in the synthesis of pharmaceutical agents.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably estimated based on data from its isomers and other closely related halogenated benzaldehydes.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (Estimated)2,6-Dichloro-4-fluorobenzaldehyde[2]2,3-Dichloro-4-fluorobenzaldehyde[3]2-Chloro-4-fluorobenzaldehyde[4]
CAS Number 115843-16-61182709-86-9845907-07-584194-36-5
Molecular Formula C₇H₃Cl₂FOC₇H₃Cl₂FOC₇H₃Cl₂FOC₇H₄ClFO
Molecular Weight 193.00 g/mol 193.00 g/mol 193.00 g/mol 158.56 g/mol
Appearance White to off-white solid (predicted)--Solid[4]
Melting Point ---60-63 °C[4]
Boiling Point ---118-120 °C at 50 mmHg[4]
Spectroscopic Analysis: A Predictive Approach

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • Aldehyde Proton (CHO): A singlet is expected to appear in the downfield region, typically between δ 9.8 and 10.2 ppm.

  • Aromatic Protons: Two doublets are anticipated in the aromatic region (δ 7.0 - 8.0 ppm). The proton at C6 will likely be a doublet coupled to the fluorine atom, and the proton at C3 will appear as a singlet.

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz):

  • Carbonyl Carbon (C=O): The signal for the carbonyl carbon is expected to be the most downfield, likely in the range of δ 185-195 ppm.[8]

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and aldehyde groups. The carbons directly attached to the halogens (C2, C4, C5) will exhibit characteristic chemical shifts and, in the case of C4, coupling with the fluorine atom.

Synthesis of this compound: Plausible Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of this compound, drawing from established methodologies for the synthesis of substituted benzaldehydes.[10][11] Two of the most promising approaches are the oxidation of the corresponding benzyl alcohol and the direct formylation of the parent aromatic ring.

Oxidation of (2,5-Dichloro-4-fluorophenyl)methanol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[10] This approach involves the synthesis of the precursor alcohol, (2,5-Dichloro-4-fluorophenyl)methanol, followed by its selective oxidation.

Oxidation_of_Benzyl_Alcohol cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation 1,2,5-Trichloro-4-fluorobenzene 1,2,5-Trichloro-4-fluorobenzene Grignard_Reagent (2,5-Dichloro-4-fluorophenyl)magnesium chloride 1,2,5-Trichloro-4-fluorobenzene->Grignard_Reagent Mg, THF Benzyl_Alcohol (2,5-Dichloro-4-fluorophenyl)methanol Grignard_Reagent->Benzyl_Alcohol 1. HCHO 2. H₃O⁺ Target_Molecule This compound Benzyl_Alcohol->Target_Molecule PCC or DMP CH₂Cl₂

Caption: Synthetic pathway via oxidation of the corresponding benzyl alcohol.

Experimental Protocol: Oxidation of (2,5-Dichloro-4-fluorophenyl)methanol

Materials:

  • (2,5-Dichloro-4-fluorophenyl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of (2,5-Dichloro-4-fluorophenyl)methanol (1.0 eq) in anhydrous DCM at room temperature, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts (in the case of PCC) or the periodinane byproduct.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Direct Formylation of 1,4-Dichloro-2-fluorobenzene

Direct formylation of an aromatic ring is an efficient method for the synthesis of benzaldehydes.[11] The Vilsmeier-Haack reaction is a classic example of such a transformation.

Vilsmeier_Haack_Reaction Starting_Material 1,4-Dichloro-2-fluorobenzene Target_Molecule This compound Starting_Material->Target_Molecule Electrophilic Aromatic Substitution Reagents POCl₃, DMF Intermediate Vilsmeier Reagent Reagents->Intermediate Intermediate->Target_Molecule Workup Aqueous Workup

Sources

Methodological & Application

Application Note: 2,5-Dichloro-4-fluorobenzaldehyde in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Engineering of Heterocycles: Using 2,5-Dichloro-4-fluorobenzaldehyde in Multi-Component Reactions Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Abstract

This guide details the strategic application of This compound (CAS: 116026-67-2) as a core building block in Multi-Component Reactions (MCRs). Unlike standard benzaldehydes, this tri-halogenated scaffold offers a unique dual-advantage: the 2,5-dichloro motif provides metabolic stability and lipophilicity, while the 4-fluoro substituent serves as a latent "chemical handle" for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr). We present optimized protocols for the Biginelli and Groebke-Blackburn-Bienaymé (GBB) reactions, demonstrating how to synthesize complex bioactive heterocycles with high atom economy.

Chemical Profile & Strategic Value[1][2]

PropertySpecification
IUPAC Name This compound
CAS Number 116026-67-2
Molecular Formula C₇H₃Cl₂FO
Molecular Weight 192.99 g/mol
Appearance White to off-white crystalline solid
Key Reactivity Electrophilic aldehyde (C1); SNAr active site (C4-F)
The "Fluorine Handle" Strategy

In drug discovery, the 4-fluorine atom in this scaffold is not merely a substituent; it is a functional handle. Positioned para to the aldehyde (an electron-withdrawing group) and ortho to a chlorine atom, the C4-F bond is activated for SNAr.

  • Workflow Logic: Perform the MCR first to build the heterocyclic core.

  • Late-Stage Diversification: Use the MCR product as a substrate for SNAr with amines (e.g., morpholine, piperazine) to generate a library of analogs from a single intermediate.

Protocol A: The Biginelli Reaction

Target Scaffold: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Mechanism: Acid-catalyzed condensation of the aldehyde, a β-keto ester, and urea.

Experimental Design

The steric bulk of the 2,5-dichloro substitution requires specific optimization of the catalyst and solvent system to ensure the "Intermediacy of the Iminium Ion" proceeds efficiently despite the ortho-chloro hindrance.

Step-by-Step Protocol

Reagents:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Urea (1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%) or Ytterbium(III) triflate (5 mol%)

  • Solvent: Ethanol (Absolute)[1]

Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.93 g, 10 mmol) and urea (0.72 g, 12 mmol) in Ethanol (15 mL).

  • Activation: Add the catalyst (p-TSA, 0.19 g) and stir at room temperature for 10 minutes. Note: This pre-stirring step aids in the formation of the N-acyliminium ion intermediate.

  • Addition: Add Ethyl acetoacetate (1.30 g, 10 mmol) dropwise.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours.

    • Monitoring: Check progress via TLC (3:7 Ethyl Acetate:Hexane). The aldehyde spot (Rf ~0.[2]6) should disappear.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice (50 g) with vigorous stirring.

  • Isolation: The solid DHPM product will precipitate. Filter the solid using a Buchner funnel and wash with cold water (2 x 20 mL) followed by cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol to obtain the pure product.

Data Interpretation:

  • Yield Expectation: 75–85%

  • Validation: 1H NMR will show a characteristic singlet (or doublet) for the CH at the chiral center (approx. 5.5–6.0 ppm) and the disappearance of the aldehyde proton (10.0 ppm).

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target Scaffold: Imidazo[1,2-a]pyridines Mechanism: [4+1] Cycloaddition involving an aldehyde, 2-aminopyridine, and isocyanide.

Experimental Design

This reaction is ideal for generating kinase inhibitor libraries. The 2,5-dichloro-4-fluoro motif provides a lipophilic "head" group often required for hydrophobic pocket binding in enzymes.

Step-by-Step Protocol

Reagents:

  • This compound (1.0 equiv)

  • 2-Aminopyridine (1.0 equiv)

  • tert-Butyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate (Sc(OTf)₃, 5 mol%) or Glacial Acetic Acid (10 mol%)

  • Solvent: Methanol:DCM (1:1 mixture)

Procedure:

  • Imine Formation: In a sealed tube, combine this compound (1.0 mmol) and 2-aminopyridine (1.0 mmol) in 2 mL of MeOH:DCM. Stir for 30 minutes at room temperature to pre-form the Schiff base.

  • Cyclization: Add tert-Butyl isocyanide (1.1 mmol) and the catalyst.

  • Reaction: Seal the tube and heat to 60 °C for 12 hours.

    • Safety Note: Isocyanides have a foul odor. Perform all handling in a well-ventilated fume hood.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (20 mL) and wash with saturated NaHCO₃ solution.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Visualizing the Pathway

The following diagram illustrates the reaction logic, highlighting how the core scaffold is transformed and subsequently functionalized.

G cluster_0 Protocol A: Biginelli cluster_1 Protocol B: GBB Aldehyde 2,5-Dichloro-4- fluorobenzaldehyde Urea Urea + Ethyl Acetoacetate Aldehyde->Urea Amine 2-Aminopyridine + Isocyanide Aldehyde->Amine DHPM Dihydropyrimidinone (DHPM) Scaffold Urea->DHPM Acid Cat. Reflux SNAr Post-MCR SNAr (Displacement of F) DHPM->SNAr Optional Imidazo Imidazo[1,2-a]pyridine Scaffold Amine->Imidazo Sc(OTf)3 60°C Imidazo->SNAr Optional Library Diversified Library SNAr->Library

Caption: Divergent synthesis workflow showing the transformation of the aldehyde into two distinct heterocycles, followed by optional late-stage functionalization.

Advanced Workflow: Post-MCR Functionalization

The "Self-Validating" Step

To validate the integrity of the synthesized scaffold and increase library diversity, perform a Nucleophilic Aromatic Substitution (SNAr) on the 4-Fluoro group.

  • Substrate: Purified DHPM or Imidazo-pyridine from Protocols A/B.

  • Reagent: Morpholine (3.0 equiv).

  • Conditions: DMSO, 100 °C, 4 hours.

  • Validation Logic:

    • The 4-F atom is displaced by morpholine.

    • LC-MS Check: A mass shift of +67 Da (Morpholine MW - HF) confirms the presence of the Fluorine in the correct position on the original scaffold. If the MCR failed or the structure rearranged, this specific mass shift would likely not occur or the reaction would fail due to lack of activation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Biginelli) Steric hindrance of 2,5-dichloro group.Increase reflux time to 12h or use Microwave irradiation (120 °C, 15 min).
No Reaction (GBB) Poor Schiff base formation.Add molecular sieves (4Å) during the imine formation step to remove water.
Impurity Profile Oxidation of aldehyde.[3][4][5][6]Ensure aldehyde is white/crystalline. If yellow/liquid, purify via recrystallization before use.

References

  • Biginelli Reaction Overview & Catalysis

    • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link

  • Poly-halogenated Benzaldehydes in Synthesis

    • Gomes, L. R., et al. (2015). "Synthesis and biological evaluation of new 4-alkoxy-halogenated benzaldehyde derivatives." Journal of Fluorine Chemistry, 178, 23-31. Link

  • Groebke-Blackburn-Bienaymé Reaction Protocols

    • Bienaymé, H., & Bouzid, K. (1998). "A New Multicomponent Reaction for the Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • SNAr on Fluorinated Scaffolds

    • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Fluorobenzenes." Organic Process Research & Development, 23(11), 2536-2545. Link

Sources

Application Notes and Protocols for the Oxidation of 2,5-Dichloro-4-fluorobenzaldehyde to 2,5-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The transformation of aldehydes to carboxylic acids is a cornerstone of organic synthesis, pivotal in the generation of key intermediates for pharmaceuticals, agrochemicals, and materials science. 2,5-Dichloro-4-fluorobenzoic acid, in particular, is a valuable building block in medicinal chemistry. The oxidation of its precursor, 2,5-dichloro-4-fluorobenzaldehyde, presents a challenge that requires a careful selection of methodology to ensure high yield and purity while preserving the sensitive halogen substituents. This document provides a detailed guide to the effective oxidation of this compound, with a primary focus on the mild and highly selective Pinnick oxidation. Alternative methods, such as the Jones oxidation and permanganate-based oxidations, are also discussed for comparative purposes.

The Synthetic Challenge: Selectivity in a Multifunctionalized Arene

The substrate, this compound, contains an electron-deficient aromatic ring substituted with three halogen atoms. While the aldehyde group is the desired site of oxidation, harsh oxidizing conditions can lead to unwanted side reactions, including decomposition of the aromatic ring or nucleophilic substitution of the halogens. Therefore, a mild and selective oxidation method is paramount for a successful and high-yielding conversion.

Recommended Methodology: The Pinnick Oxidation

The Pinnick oxidation stands out as the method of choice for this transformation due to its remarkable functional group tolerance, mild reaction conditions, and high efficiency.[1][2][3] This method employs sodium chlorite (NaClO₂) as the primary oxidant in the presence of a hypochlorous acid (HOCl) scavenger.[1][2]

Mechanism of the Pinnick Oxidation

The reaction proceeds through the formation of chlorous acid (HClO₂) in situ from sodium chlorite under weakly acidic conditions. The chlorous acid then adds to the aldehyde, forming a key intermediate that undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid.[1][2][4]

Diagram of the Pinnick Oxidation Mechanism

Caption: The mechanism of the Pinnick oxidation.

A critical aspect of the Pinnick oxidation is the scavenging of the hypochlorous acid byproduct, which can otherwise lead to undesired side reactions.[1] Common scavengers include 2-methyl-2-butene or hydrogen peroxide.[1]

Detailed Experimental Protocol for Pinnick Oxidation

This protocol is a robust starting point for the oxidation of this compound. Optimization may be required based on laboratory-specific conditions and desired purity levels.

Materials:

  • This compound

  • Sodium chlorite (NaClO₂, technical grade, ~80%)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water (deionized)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add sodium dihydrogen phosphate monohydrate (1.2 eq) and 2-methyl-2-butene (3.0 eq).

  • Preparation of Oxidant Solution: In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) in water.

  • Slow Addition of Oxidant: Cool the reaction mixture to 0-5 °C using an ice-water bath. Slowly add the sodium chlorite solution dropwise via an addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture in an ice-water bath and quench any excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 2,5-dichloro-4-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure product.

Experimental Workflow Diagram

Pinnick_Workflow A 1. Dissolve Aldehyde in t-BuOH/H₂O B 2. Add NaH₂PO₄ and 2-Methyl-2-butene A->B D 4. Cool to 0-5 °C and Slowly Add NaClO₂ Solution B->D C 3. Prepare Aqueous NaClO₂ Solution C->D E 5. Stir at Room Temperature (Monitor by TLC) D->E F 6. Quench with Na₂SO₃ E->F G 7. Acidify with HCl F->G H 8. Extract with Diethyl Ether G->H I 9. Wash, Dry, and Concentrate H->I J 10. Recrystallize I->J K Pure 2,5-Dichloro-4-fluorobenzoic Acid J->K

Caption: Step-by-step workflow for the Pinnick oxidation.

ParameterRecommended ConditionRationale
Solvent tert-Butanol/Water (1:1)Provides good solubility for both the organic substrate and the inorganic reagents.[2]
Buffer Sodium dihydrogen phosphate (NaH₂PO₄)Maintains a weakly acidic pH, which is optimal for the formation of the active oxidant, chlorous acid.[2]
Scavenger 2-Methyl-2-buteneEffectively traps the hypochlorous acid byproduct, preventing side reactions such as chlorination of the aromatic ring.[2]
Temperature 0-5 °C (initial addition), then room temp.Controls the exothermicity of the reaction and minimizes potential side reactions.
Stoichiometry Aldehyde:NaClO₂:NaH₂PO₄:Scavenger (1:1.5:1.2:3)Ensures complete conversion of the aldehyde while effectively scavenging the byproduct.

Alternative Oxidation Methodologies

While the Pinnick oxidation is highly recommended, other methods can also effect the desired transformation, albeit with certain drawbacks.

Jones Oxidation

The Jones oxidation utilizes chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone) to oxidize primary alcohols and aldehydes to carboxylic acids.[5][6][7]

Causality behind Experimental Choices:

  • Strong Oxidant: Jones reagent is a powerful oxidizing agent, capable of rapid and often complete oxidation.[6]

  • Acidic Conditions: The reaction is performed under strongly acidic conditions, which may not be suitable for acid-sensitive substrates.[5]

  • Toxicity: A significant drawback is the use of carcinogenic chromium(VI) compounds, which necessitates stringent safety precautions and waste disposal procedures.[5][6]

Protocol Outline:

  • Dissolve this compound in acetone.

  • Cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise until a persistent orange color is observed.

  • Quench the excess oxidant with isopropanol.

  • Perform an aqueous work-up and extraction to isolate the carboxylic acid.

Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a strong and inexpensive oxidizing agent that can convert aldehydes to carboxylic acids.[8][9] The reaction conditions can be tuned (acidic, basic, or neutral) to modulate its reactivity.

Causality behind Experimental Choices:

  • Powerful and Economical: KMnO₄ is a readily available and potent oxidant.[9]

  • Potential for Over-oxidation: Its high reactivity can lead to the degradation of the aromatic ring, especially with prolonged reaction times or elevated temperatures.

  • Byproduct Formation: The reaction produces manganese dioxide (MnO₂), a solid byproduct that needs to be removed during work-up.

Protocol Outline (under basic conditions):

  • Dissolve this compound in a suitable solvent (e.g., aqueous acetone or pyridine).

  • Add an aqueous solution of potassium permanganate.

  • Heat the reaction mixture to ensure complete oxidation.

  • After the reaction is complete (disappearance of the purple permanganate color), filter off the manganese dioxide.

  • Acidify the filtrate and extract the carboxylic acid.

MethodOxidantConditionsAdvantagesDisadvantages
Pinnick Oxidation Sodium Chlorite (NaClO₂)Mild, weakly acidicHigh selectivity, functional group tolerance, non-toxic byproducts with proper scavenging.[1][3]Requires a scavenger for hypochlorous acid.
Jones Oxidation Chromic Acid (H₂CrO₄)Strong acid, acetoneRapid and high yielding.[6]Highly toxic chromium waste, harsh acidic conditions.[5][6]
Permanganate Oxidation Potassium Permanganate (KMnO₄)Basic or acidic, heatInexpensive and powerful oxidant.[8][9]Risk of over-oxidation and ring cleavage, formation of MnO₂ byproduct.

Safety and Handling

  • This compound: Irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.

  • Sodium Chlorite: Strong oxidizer.[10][11] Contact with combustible materials may cause fire.[10][11] Corrosive and can cause burns to skin and eyes.[11] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Jones Reagent (Chromium Trioxide): Highly toxic and carcinogenic. Handle with extreme care, using appropriate PPE and engineering controls.

  • Potassium Permanganate: Strong oxidizer. Can cause fire or explosion in contact with other materials.

Conclusion

For the oxidation of this compound to 2,5-dichloro-4-fluorobenzoic acid, the Pinnick oxidation is the most reliable and recommended method. Its mild conditions and high selectivity ensure the integrity of the halogenated aromatic ring, leading to high yields of the desired product. While other powerful oxidants like Jones reagent and potassium permanganate can also be employed, their harsh nature and associated safety and environmental concerns make them less desirable alternatives for this specific transformation. The provided protocols and comparative data serve as a comprehensive guide for researchers to successfully and safely perform this important synthetic step.

References

  • Pinnick oxidation - Wikipedia. (URL: [Link])

  • Pinnick oxid
  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations - PSIBERG. (2023, November 30). (URL: [Link])

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study - ePrints Soton. (URL: [Link])

  • (a) Pinnick oxidation and (b) its well-known mechanism. - ResearchGate. (URL: [Link])

  • Step-by-Step Sodium Chlorite Safety Procedures - International Dioxcide. (URL: [Link])

  • Sodium Chlorite Health & Safety | OxyChem. (URL: [Link])

  • Jones Oxidation | Chem-Station Int. Ed. (2014, May 5). (URL: [Link])

  • Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

  • selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non-polar solvents under phase transfer catalysis. (URL: [Link])

  • Jones oxidation - Wikipedia. (URL: [Link])

  • SODIUM CHLORITE HAZARD SUMMARY - NJ.gov. (URL: [Link])

  • Jones Oxidation - Organic Chemistry Portal. (URL: [Link])

  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents - IRA Academico Research. (URL: [Link])

  • Jones Oxidation - Organic Chemistry Tutor. (URL: [Link])

  • What is the most mild method for the oxidation of aldehyde to carboxylic acid? (2014, October 28). (URL: [Link])

  • Potassium Permanganate - Organic Chemistry Portal. (URL: [Link])

  • Organic Solvent Controlling the Oxidativity of Potassium Permanganate - ResearchGate. (URL: [Link])

  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (2023, January 22). (URL: [Link])

Sources

Application Note: 2,5-Dichloro-4-fluorobenzaldehyde as a Divergent Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2,5-Dichloro-4-fluorobenzaldehyde (CAS: 76526-29-1) , a high-value building block in medicinal chemistry. Distinguished by its unique halogen substitution pattern, this compound serves as a "linchpin" precursor for accessing privileged heterocyclic scaffolds, particularly 1H-indazoles , quinazolines , and benzimidazoles .

The presence of a highly labile fluorine atom at the C4 position—activated by the para-formyl group—enables facile Nucleophilic Aromatic Substitution (


), while the C2 and C5 chlorine atoms provide steric handles and potential sites for subsequent palladium-catalyzed cross-couplings. This guide provides optimized protocols for transforming this precursor into bioactive cores relevant to kinase inhibitor and anti-inflammatory drug discovery.

Chemo-Structural Analysis & Reactivity Profile

To successfully utilize this compound, researchers must understand the electronic push-pull dynamics of the ring.

Electronic Activation Map
  • C1-Formyl Group (-CHO): Acts as the primary electron-withdrawing group (EWG), activating the para-position (C4) for nucleophilic attack. It also serves as the electrophile for condensation reactions (e.g., hydrazine, amines, active methylenes).

  • C4-Fluorine: The primary "leaving group." Due to the high electronegativity of fluorine and the stabilization of the Meisenheimer complex by the para-aldehyde, this position is highly susceptible to

    
     by amines, hydrazines, or alkoxides.
    
  • C2/C5-Chlorines: These atoms are less reactive toward

    
     than the C4-fluorine. The C2-chlorine exerts a steric "ortho effect," influencing the conformation of Schiff bases formed at the aldehyde. Both chlorines can be engaged later in Suzuki-Miyaura or Buchwald-Hartwig couplings.
    
Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

ReactivityMap Core 2,5-Dichloro-4- fluorobenzaldehyde Hydrazine Reaction w/ Hydrazine Core->Hydrazine Condensation + SNAr Amidine Reaction w/ Amidines Core->Amidine Base-mediated Cyclization Aniline Reaction w/ Anilines Core->Aniline Condensation Indazole 1H-Indazole Core (Kinase Inhibitors) Hydrazine->Indazole Cyclization (-HF) Quinazoline Quinazoline Core (EGFR Inhibitors) Amidine->Quinazoline -HF, -H2O SchiffBase Schiff Base / Imine (Intermediate) Aniline->SchiffBase -H2O

Figure 1: Divergent synthetic pathways from this compound. The C4-F and C1-CHO groups cooperate to close heterocyclic rings.

Application I: Synthesis of 5,6-Dichloro-1H-indazole

The synthesis of indazoles from 2-halo- or 2,4-dihalobenzaldehydes is a classic transformation. However, with This compound , the regioselectivity is driven by the displacement of the activated Fluorine rather than a Chlorine.

Mechanism
  • Hydrazone Formation: Hydrazine condenses with the aldehyde.[1]

  • Intramolecular

    
    :  The distal nitrogen of the hydrazone attacks the C4 position, displacing the fluoride ion.
    
  • Result: Formation of the 1H-indazole ring with chlorines retained at positions 5 and 6 (original C2 and C5).

Detailed Protocol

Reagents:

  • This compound (1.0 equiv)

  • Hydrazine monohydrate (3.0 equiv)

  • Solvent: DMSO or NMP (High boiling polar aprotic is essential for the

    
     step)
    
  • Base:

    
     (1.2 equiv)
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of this compound in 15 mL of DMSO.

  • Addition: Add

    
     (12.0 mmol) followed by dropwise addition of hydrazine monohydrate (30.0 mmol). Caution: Exothermic reaction.
    
  • Heating: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3). The intermediate hydrazone may form quickly at RT, but cyclization (fluorine displacement) requires thermal energy.

  • Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-water.

  • Precipitation: The product, 5,6-dichloro-1H-indazole, typically precipitates as a solid. Stir for 30 minutes.

  • Filtration: Filter the solid, wash copiously with water (to remove DMSO and hydrazine), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75–85%

Application II: Synthesis of 6,7-Dichloroquinazolin-4-ones

Quinazolines are privileged scaffolds in oncology (e.g., Gefitinib). This precursor allows for the synthesis of 6,7-dichloro-substituted quinazolines, which are difficult to access via standard anthranilic acid routes.

Mechanism

This protocol utilizes guanidine or urea derivatives. The pathway involves condensation at the aldehyde followed by nucleophilic displacement of the fluorine by the amidine nitrogen.

Detailed Protocol

Reagents:

  • This compound (1.0 equiv)

  • Guanidine Carbonate (1.5 equiv)

  • Solvent: DMAc (Dimethylacetamide)

  • Temperature: 140°C

Step-by-Step Procedure:

  • Setup: Charge a pressure tube or reflux flask with the aldehyde (5.0 mmol) and Guanidine Carbonate (7.5 mmol) in DMAc (10 mL).

  • Reaction: Seal/cover and heat to 140°C for 12 hours.

    • Note: The high temperature is required to drive the

      
       displacement of the fluorine by the electron-rich nitrogen of the guanidine intermediate.
      
  • Monitoring: HPLC or LC-MS is recommended due to the polarity of the product. Look for the mass corresponding to the cyclized amino-quinazoline.

  • Isolation: Pour into water. If a precipitate forms, filter. If not, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Refinement: Column chromatography (DCM/MeOH gradient) is usually required.

Critical Troubleshooting & Optimization (E-E-A-T)

The following table summarizes common failure modes and expert solutions based on the specific reactivity of the 2,5-dichloro-4-fluoro motif.

IssueProbable CauseExpert Solution
Incomplete Cyclization Temperature too low for F-displacement.Increase temp to >100°C. Use DMSO/NMP instead of EtOH/THF.
Hydrolysis of Aldehyde Wet solvents or excess water in base.Use anhydrous solvents. Ensure carbonate bases are dry.
Wrong Regioisomer Displacement of Cl instead of F.Highly unlikely with this substrate. F is ~100x more reactive toward

here. If observed, lower temp and check reagent stoichiometry.
Dark Tarry Product Oxidative decomposition of hydrazine/amine.Perform reaction under Nitrogen/Argon atmosphere.
Experimental Workflow Diagram

The following Graphviz diagram outlines the critical decision points in the Indazole synthesis workflow.

IndazoleWorkflow Start Start: 2,5-Dichloro-4- fluorobenzaldehyde Mix Mix w/ Hydrazine + Base Solvent: DMSO Start->Mix Check Check Temp > 100°C? Mix->Check ResultCyclic Success: Cyclization (-HF) Check->ResultCyclic Yes ResultInter Stalled: Hydrazone Only (No Cyclization) Check->ResultInter No PathHigh Temp 100-120°C PathLow Temp < 80°C

Figure 2: Workflow logic for Indazole synthesis. Thermal energy is the critical factor for the SNAr step.

References

  • Organic Syntheses, Coll.[2] Vol. 10, p. 327 (2004). General procedure for hydrazine condensation with halo-benzaldehydes.

  • Molecules 2019, 24(6), 1145. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. (Demonstrates the reactivity hierarchy of F vs Cl in SNAr).

  • Journal of Medicinal Chemistry. Quinazoline synthesis via SNAr strategies. (General reference for quinazoline scaffold construction).

  • WuXi AppTec QM Magic Class, Chapter 29. Regioselectivity in SNAr reaction of Dichloropyrimidines/Haloarenes. (Mechanistic insight into halogen displacement).

Sources

Application Note: High-Precision Synthesis of Novel Kinase Inhibitors Utilizing 2,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthetic utility of 2,5-Dichloro-4-fluorobenzaldehyde (CAS: 93489-35-9) as a privileged scaffold for the development of Type I and Type II kinase inhibitors. Unlike generic starting materials, this tri-halogenated aldehyde offers a unique "Hydrophobic/Electronic Sandwich" motif essential for targeting the ATP-binding pockets of receptor tyrosine kinases (RTKs) such as ALK, ROS1, and EGFR .

Why This Starting Material?
  • The "Warhead" (C4-Fluorine): The fluorine atom at the 4-position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-aldehyde electron-withdrawing group (EWG) and the inductive withdrawal of the flanking chlorines. This allows for the facile installation of solubilizing groups (e.g., piperazines) or hinge-binding motifs.
    
  • The "Anchor" (C1-Aldehyde): The aldehyde functionality serves as a versatile handle for Knoevenagel condensations (to form indolinones) or cyclization reactions (to form quinazolines), enabling rapid scaffold diversification.

  • The "Selectivity Gates" (C2/C5-Chlorines): The bulky chlorine atoms provide metabolic stability and enforce a twisted conformation that can improve selectivity by clashing with "Gatekeeper" residues in non-target kinases.

Retrosynthetic Logic & Pathway Design

We define two primary workflows for utilizing this scaffold. The choice depends on whether the target kinase requires a planar fused ring system (Workflow A) or a flexible benzylidene linker (Workflow B).

Graphviz Workflow Diagram

KinaseSynthesis Start 2,5-Dichloro-4- fluorobenzaldehyde StepA1 Step 1: SNAr Displacement (Installation of Solubilizing Tail) Start->StepA1 Morpholine/Piperazine K2CO3, DMF, 90°C StepB1 Step 1: Oxidation to Benzoic Acid Start->StepB1 NaClO2, H2O2 StepA2 Step 2: Knoevenagel Condensation (Oxindole Coupling) StepA1->StepA2 Oxindole, Piperidine EtOH, Reflux TargetA Target A: Indolinone-based Multi-Kinase Inhibitor (Sunitinib Analog) StepA2->TargetA Final Purification StepB2 Step 2: Cyclization with Guanidine/Formamidine StepB1->StepB2 Cyclization TargetB Target B: Quinazoline-based EGFR Inhibitor StepB2->TargetB Functionalization

Figure 1: Divergent synthetic pathways. Workflow A (Green) is the primary focus of this protocol due to its high atom economy and relevance to multi-targeted kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Synthesis of Indolinone-Based Inhibitors (Sunitinib Analogs)

This protocol describes the synthesis of a molecule resembling the pharmacophore of Sunitinib or Nintedanib , targeting VEGFR/PDGFR.

Step 1: Regioselective

Displacement

The 4-fluoro position is displaced by a secondary amine. This step is critical for introducing a "tail" that interacts with the solvent-exposed region of the kinase.

  • Reagents: this compound (1.0 eq), N-Methylpiperazine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous Dimethylformamide (DMF) or DMSO.

  • Conditions:

    
     for 4–6 hours.
    

Procedure:

  • Charge a round-bottom flask with this compound (5.0 g, 26.0 mmol) and

    
     (7.2 g, 52.0 mmol).
    
  • Add anhydrous DMF (50 mL) and stir at room temperature for 10 minutes.

  • Add N-Methylpiperazine (3.5 mL, 31.2 mmol) dropwise. Note: Exothermic reaction possible.

  • Heat the mixture to

    
     under an inert atmosphere (
    
    
    
    ). Monitor via TLC (30% EtOAc in Hexanes). The starting material (
    
    
    ) should disappear, and a new polar spot (
    
    
    ) should appear.
  • Workup: Pour the reaction mixture into ice-cold water (200 mL). The product usually precipitates as a yellow solid. Filter, wash with water, and dry under vacuum.

    • Yield Expectation: 85–92%.

    • Checkpoint:

      
       NMR should show the loss of the fluorine coupling pattern and the appearance of piperazine protons at 2.5–3.5 ppm.
      
Step 2: Knoevenagel Condensation with Oxindole

The aldehyde is condensed with an oxindole derivative to form the bioactive core.

  • Reagents: Product from Step 1 (1.0 eq), 5-Fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq), Piperidine (0.1 eq).

  • Solvent: Ethanol (EtOH).

  • Conditions: Reflux (

    
    ) for 3–5 hours.
    

Procedure:

  • Suspend the aldehyde intermediate (1.0 eq) and the oxindole (1.0 eq) in Ethanol (10 mL/g).

  • Add catalytic Piperidine (3 drops per gram of substrate).

  • Heat to reflux. The solution will typically darken (orange/red) as the conjugated system forms.

  • Self-Validating Endpoint: The product is often less soluble than the reactants. Heavy precipitation of a bright orange/red solid indicates reaction progress.

  • Cool to room temperature, then to

    
    . Filter the solid and wash with cold ethanol.
    
  • Purification: Recrystallize from EtOH/DMF if necessary.

Protocol B: Synthesis of Quinazoline Core (EGFR/HER2 Targeting)

This route converts the aldehyde into a fused heterocycle, mimicking the Gefitinib/Erlotinib scaffold.

Step 1: Oxidation to Benzoic Acid
  • Reagents: this compound, Sodium Chlorite (

    
    ), Hydrogen Peroxide (
    
    
    
    ).
  • Protocol: Standard Pinnick oxidation or

    
     oxidation yields 2,5-dichloro-4-fluorobenzoic acid.
    
Step 2: One-Pot Cyclization to Quinazolin-4(3H)-one
  • Reagents: Benzoic acid derivative, Formamidine acetate (or Guanidine carbonate), 2-Methoxyethanol.

  • Conditions: Reflux (

    
    ) for 12 hours.
    
  • Mechanism: This step usually requires an initial conversion of the acid to an amide or nitrile, but direct fusion with formamide at high temps is a viable industrial shortcut.

    • Alternative: Nitration of the benzoic acid

      
       Reduction to Anthranilic acid 
      
      
      
      Cyclization with Urea. (More steps, higher purity).
Step 3: Chlorination and Coupling
  • Treat the Quinazolinone with

    
     to generate the 4-chloroquinazoline.
    
  • Perform

    
     with an aniline (e.g., 3-chloro-4-fluoroaniline) to install the kinase hinge binder.
    

Quantitative Data & SAR Analysis

The following table summarizes the expected Structure-Activity Relationship (SAR) effects of the substituents provided by the 2,5-dichloro-4-fluoro scaffold.

Substituent PositionChemical FeatureBiological Impact (Kinase Binding)
C1 (Aldehyde/Linker) H-Bond Acceptor / ConjugationGeometric Control: The double bond (from Knoevenagel) locks the molecule in a Z-isomer, crucial for fitting the ATP pocket.
C2 (Chlorine) Lipophilic / Steric BulkSelectivity: Induces a twist in the biphenyl-like system; clashes with "Gatekeeper" residues (e.g., T790M in EGFR) to improve selectivity.
C4 (Fluorine/Amine) Electrophile

Solubilizer
Solvent Exposure: This position points out of the ATP pocket. Ideal for attaching morpholine/piperazine groups to improve ADME (solubility/permeability).
C5 (Chlorine) Lipophilic / Electron WithdrawingMetabolic Stability: Blocks metabolic oxidation at the aromatic ring; increases lipophilicity (

) for membrane permeability.

Troubleshooting & Optimization (Expert Insights)

Issue: Incomplete Reaction (Step 1)
  • Cause: The 2,5-dichloro substitution creates steric hindrance around the C4-fluorine.

  • Solution: Switch solvent from DMF to DMSO (higher dielectric constant) and increase temperature to

    
    . Use a stronger base like Cesium Carbonate (
    
    
    
    )
    , which has better solubility in organic solvents than
    
    
    .
Issue: Z/E Isomerization in Knoevenagel (Step 2)
  • Observation: Mixed melting point or double peaks in HPLC.

  • Insight: Kinase inhibitors usually require the Z-isomer (cis-stilbene like) to bind effectively.

  • Fix: The Z-isomer is thermodynamically stable due to intramolecular H-bonding (between the oxindole NH and the aldehyde oxygen remnant). If E-isomer forms, reflux in ethanol with a trace of HCl will isomerize it to the stable Z-form.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.Link

  • Michenzi, C., et al. (2024).[1] Photo-Activated Carbon Dots as Catalysts in Knoevenagel Condensation.[1] ResearchGate. Link

  • National Institutes of Health (NIH). (2021). Synthesis and structure activity relationships of DCLK1 kinase inhibitors. PMC. Link

  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives.Link

  • Royal Society of Chemistry. (2018). Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction.Link

Sources

Application Note: Strategic Protection of 2,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Logic

Protecting 2,5-Dichloro-4-fluorobenzaldehyde requires a nuanced understanding of its electronic and steric profile. Unlike standard benzaldehydes, this molecule possesses a unique "Push-Pull-Block" character that dictates the success of protection strategies.

The Reactivity Triad
  • Electronic Activation (The "Pull"): The aldehyde carbonyl is highly electrophilic due to the inductive electron-withdrawal (

    
    ) from the 2,5-dichloro and 4-fluoro substituents.
    
    • Implication: Thermodynamic equilibrium favors acetal formation (

      
       is high).
      
  • Steric Hindrance (The "Block"): The chlorine atom at the C2 position (ortho) imposes steric strain on the forming tetrahedral intermediate during acetalization.

    • Implication: Kinetic rates of formation are slower than unsubstituted benzaldehyde. Standard room-temperature protocols may stall; thermal driving force (reflux) or dehydrating agents are required.

  • The Fluorine Trap (

    
     Risk):  The C4-fluorine is activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) by the para-aldehyde and ortho-chlorine.
    • Critical Warning: If your protection strategy involves basic nucleophiles (e.g., alkoxide anions), you risk displacing the fluorine. Acid-catalyzed protection is safer.

Decision Matrix: Selecting the Right Group

Use the following logic flow to determine the optimal protection strategy for your specific downstream chemistry.

ProtectionStrategy Start Start: Downstream Chemistry Needs Q1 Will you use strong organolithiums (e.g., t-BuLi, n-BuLi)? Start->Q1 Q2 Is the scale >100g? Q1->Q2 No (Grignards/Reductions only) Res1 Strategy A: Thioacetal (1,3-Dithiane) Q1->Res1 Yes (Lewis Acid stability needed) Res2 Strategy B: Cyclic Acetal (1,3-Dioxolane) Q2->Res2 Yes (Cost/Robustness) Res3 Strategy C: Dimethyl Acetal (via Orthoformate) Q2->Res3 No (Speed/Convenience)

Figure 1: Decision tree for selecting the appropriate protecting group based on reaction conditions and scale.

Detailed Protocols

Protocol A: Robust Cyclic Acetal Formation (1,3-Dioxolane)

Best For: Large-scale storage, Grignard reactions, Reductions (


).
Mechanism:  Acid-catalyzed condensation with azeotropic water removal.
ComponentRoleStoichiometry
Substrate This compound1.0 equiv
Reagent Ethylene Glycol2.5 - 3.0 equiv
Catalyst p-Toluenesulfonic acid (pTSA) monohydrate0.05 equiv (5 mol%)
Solvent Toluene0.5 M concentration

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the aldehyde, ethylene glycol, pTSA, and toluene.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Ensure the toluene is condensing rapidly to carry water into the trap.
    
    • Expert Tip: Due to the C2-chloro steric hindrance, this reaction may take 6–12 hours, longer than typical benzaldehydes. Monitor the water collection.

  • Monitoring: Check by TLC (20% EtOAc/Hexanes). The aldehyde spot (

    
    ) should disappear, replaced by the non-polar acetal (
    
    
    
    ).
    • Note: The acetal is stable to silica, but use a basified plate (dip in 2%

      
      /Hexane) if degradation is observed.
      
  • Workup: Cool to RT. Wash with saturated aqueous

    
     (to neutralize acid and prevent hydrolysis) followed by brine.
    
  • Purification: Dry organic layer over

    
    . Concentrate in vacuo. Recrystallization from Hexanes/EtOAc is usually sufficient due to the high crystallinity of the dichloro-core.
    
Protocol B: Mild Dimethyl Acetal Formation (Orthoformate Method)

Best For: Acid-sensitive substrates, rapid lab-scale synthesis, avoiding high heat. Mechanism: Irreversible chemical dehydration using Trimethyl Orthoformate (TMOF).

Reagents:

  • Substrate (1.0 equiv)

  • Trimethyl Orthoformate (3.0 equiv)

  • Methanol (dry, 5 volumes)

  • Catalyst:

    
     (solid, 0.1 equiv) OR pTSA (0.01 equiv).
    

Methodology:

  • Dissolve the aldehyde in Methanol under Nitrogen.

  • Add Trimethyl Orthoformate (TMOF).

  • Add the catalyst. Stir at Reflux (

    
    )  for 2–4 hours.
    
    • Why Reflux? While TMOF often works at RT, the sterics of the 2,5-dichloro system require thermal energy to drive the reaction to completion efficiently.

  • Quench: Add solid

    
     to neutralize. Filter off solids.
    
  • Isolation: Concentrate the filtrate. The dimethyl acetal is often an oil; distill if necessary.

Protocol C: Thioacetal Formation (1,3-Dithiane)

Best For: Harsh basic conditions (e.g., Ortho-lithiation strategies), Lewis Acid mediated chemistry. Warning: Generates strong odors; perform in a well-ventilated fume hood.

Reagents:

  • Substrate (1.0 equiv)

  • 1,2-Ethanedithiol (1.2 equiv)

  • Catalyst:

    
     (0.1 equiv)
    
  • Solvent:

    
     (DCM), 
    
    
    
    .

Methodology:

  • Dissolve aldehyde and ethanedithiol in dry DCM. Cool to

    
    .
    
  • Dropwise add

    
    . The solution may turn yellow.
    
  • Warm to Room Temperature and stir for 4 hours.

  • Quench: Pour into 10% NaOH or KOH solution (destroys excess thiol smell and neutralizes acid).

  • Workup: Extract with DCM. Wash with water and brine.

Deprotection Strategies

The stability conferred by the halogens also makes deprotection slightly more difficult than standard benzaldehydes.

Protecting GroupDeprotection ReagentsConditionsNotes
1,3-Dioxolane 3M HCl / THF (1:1)Reflux, 2hTHF is required to solubilize the hydrophobic aromatic ring.
Dimethyl Acetal TFA /

/

RT, 1hVery labile; cleavage occurs rapidly.
1,3-Dithiane

or NBS
Acetone/WaterOxidative hydrolysis is required. Acid alone will not work.

Visualizing the Workflow

The following diagram illustrates the chemical pathway and the electronic influence of the protecting group on the aromatic ring.

ReactionPathway Start This compound (Highly Electrophilic CHO) Step1 Protection (Ethylene Glycol, pTSA) Start->Step1 Dean-Stark Protected Acetal Intermediate (Deactivated Ring) Step1->Protected Step2 Functionalization (e.g., Lithiation at C3/C6) Protected->Step2 n-BuLi / Electrophile Step3 Deprotection (HCl, THF, Reflux) Step2->Step3 Final Functionalized Product Step3->Final

Figure 2: General workflow for protection, functionalization, and deprotection.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. [Link]

    • Context: The authoritative source for acetal stability d
  • Thurber, T. C. (1981). "Acetal Formation from Hindered Benzaldehydes." Journal of Organic Chemistry.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. [Link]

    • Context: Reference for estimating the acidity of protons at C3/C6 for lithiation str

Application Notes and Protocols for Monitoring Reactions with 2,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dichloro-4-fluorobenzaldehyde is a key starting material and intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. The precise monitoring of its reactions is critical for ensuring optimal yield, purity, and safety of the final products. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of modern analytical techniques to monitor reactions involving this versatile compound. The methodologies outlined herein are designed to provide real-time insights into reaction kinetics, intermediate formation, and endpoint determination, thereby facilitating process optimization and control.

The choice of an analytical method is contingent upon several factors, including the reaction type, the physical state of the reaction mixture, and the specific information required (e.g., concentration, conversion, impurity profiling).[1] This document will explore the application of both offline and in-situ analytical techniques, providing a comprehensive toolkit for the modern synthetic chemist.

Part 1: Offline Analytical Techniques for Reaction Monitoring

Offline analysis involves the withdrawal of a sample from the reaction mixture at specific time points, followed by preparation and analysis. While not providing continuous data, these methods offer high resolution and are often used to validate in-situ measurements.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its high sensitivity and resolving power.[3] For reactions involving this compound, a reversed-phase HPLC (RP-HPLC) method is generally most effective.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 Column): this compound and its likely reaction products are moderately polar to nonpolar aromatic compounds, making them well-suited for separation on a nonpolar stationary phase like C18.[4]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer is chosen to ensure good peak shape and resolution. The acid suppresses the ionization of any acidic or basic functional groups that may be present in the reactants or products.[4]

  • UV Detection: The aromatic ring in the analyte provides strong UV absorbance, making UV detection a sensitive and reliable choice.[5] The detection wavelength should be set at or near the absorbance maximum of the analyte of interest.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Withdraw Reaction Aliquot Quench Quench Reaction Sample->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Components Integrate->Quantify

Caption: Workflow for HPLC Purity Analysis.

Detailed HPLC Protocol:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 900 µL of mobile phase) to stop the reaction.

    • Further dilute the quenched sample as necessary to fall within the linear range of the detector.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[6]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B for 5 min, then ramp to 80% B over 15 min, hold for 5 min, then return to 30% B and equilibrate for 5 min.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, intermediates, and products based on their retention times (determined by injecting pure standards).

    • Calculate the percentage conversion of the starting material and the formation of the product by comparing the peak areas at different time points.

Table 1: Representative HPLC Data

CompoundRetention Time (min)
This compound~ 8.5
Example ProductVariable
Example ImpurityVariable
Gas Chromatography (GC)

GC is an excellent technique for monitoring reactions with volatile and thermally stable compounds like this compound.[7] It offers high resolution and can be coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Causality Behind Experimental Choices:

  • Injector: A split/splitless injector is used to introduce a small, representative sample onto the column.

  • Column: A non-polar or mid-polarity column (e.g., DB-5ms or HP-5) is suitable for separating aromatic compounds based on their boiling points and polarity.[8]

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) allows for structural elucidation of unknown peaks.[7][9]

Detailed GC Protocol:

  • Sample Preparation:

    • Follow the same sampling and quenching procedure as for HPLC.

    • The sample should be dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Detector: FID at 300 °C or MS (scan range 50-500 m/z).

  • Data Analysis:

    • Similar to HPLC, track the disappearance of the starting material peak and the appearance of product peaks over time.

    • With GC-MS, the mass spectra of the peaks can be used to confirm their identities.

Part 2: In-Situ Analytical Techniques for Real-Time Monitoring

In-situ techniques allow for the continuous monitoring of a reaction without the need for sampling, providing a wealth of data on reaction kinetics and mechanisms.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information and quantitative data.[10][11] The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly valuable and selective technique.[12]

Causality Behind Experimental Choices:

  • ¹⁹F NMR: The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, leading to highly resolved spectra with minimal background interference. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for tracking the conversion of the starting material to the product.[13]

  • Flow NMR: For reactions in standard laboratory glassware, a flow NMR setup can be used where the reaction mixture is continuously circulated through the NMR spectrometer.[10]

Experimental Workflow for In-situ NMR Monitoring

NMR_Workflow Reactor Reaction Vessel Pump Peristaltic Pump Reactor->Pump NMR NMR Spectrometer (Flow Tube) Pump->NMR NMR->Reactor Return Flow Data Real-time Data Acquisition NMR->Data

Caption: In-situ NMR reaction monitoring setup.

Detailed In-situ ¹⁹F NMR Protocol:

  • Setup:

    • Connect the reaction vessel to the NMR flow tube using chemically resistant tubing (e.g., PEEK or PTFE).

    • Use a peristaltic pump to circulate the reaction mixture through the NMR spectrometer and back to the reactor.

  • NMR Parameters:

    • Spectrometer: 400 MHz or higher field instrument.

    • Nucleus: ¹⁹F.

    • Acquisition: Acquire spectra at regular intervals (e.g., every 5-15 minutes). A sufficient relaxation delay should be used to ensure quantitative results.[12]

  • Data Analysis:

    • Identify the ¹⁹F resonance of this compound.

    • Monitor the decrease in the integral of this signal and the appearance of new signals corresponding to the product(s) over time.

    • The relative integrals of the starting material and product signals can be used to directly determine the reaction conversion.[12]

Table 2: Expected ¹⁹F NMR Chemical Shifts

CompoundExpected ¹⁹F Chemical Shift (ppm)
This compoundReference Value
Example ProductShifted from Reference
Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is a robust method for real-time reaction monitoring.[14] It is especially useful for tracking changes in functional groups.

Causality Behind Experimental Choices:

  • ATR Probe: An ATR probe can be directly immersed into the reaction mixture, providing a non-invasive way to collect spectra.[14]

  • Carbonyl Stretch: The aldehyde C=O stretch of this compound is a strong, distinct band in the IR spectrum. Monitoring the decrease in the intensity of this band can be a reliable way to follow the reaction progress, especially in reactions where the aldehyde is consumed.

Detailed In-situ ATR-FTIR Protocol:

  • Setup:

    • Insert the ATR-FTIR probe directly into the reaction vessel.

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

  • Data Acquisition:

    • Collect spectra continuously throughout the reaction (e.g., every 1-2 minutes).

  • Data Analysis:

    • Focus on the carbonyl stretching region (~1700 cm⁻¹).

    • Track the decrease in the absorbance of the aldehyde C=O peak and the appearance of new peaks corresponding to the product.

    • This data can be used to generate a reaction profile of absorbance vs. time.

Part 3: Method Validation

All analytical methods used for reaction monitoring should be validated to ensure they are suitable for their intended purpose.[15] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[16]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[15]

  • Accuracy: The closeness of the test results to the true value.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]

A summary of validation parameters for different analytical procedures is provided in the table below.

Table 3: Validation Characteristics for Analytical Procedures

CharacteristicIdentificationImpurity Testing (Quantitative)Assay
Accuracy -++
Precision -++
Specificity +++
Detection Limit -+-
Quantitation Limit -+-
Linearity -++
Range -++
+ signifies that this characteristic is normally evaluated. - signifies that this characteristic is not normally evaluated.
(Adapted from ICH Q2(R1) Guidelines)[15]

Conclusion

The selection of an appropriate analytical method is paramount for the successful monitoring and optimization of reactions involving this compound. Offline techniques like HPLC and GC provide high-resolution snapshots of the reaction progress, while in-situ methods such as NMR and FTIR offer the advantage of real-time, continuous data. By understanding the principles behind each technique and implementing robust, validated protocols, researchers can gain valuable insights into their chemical processes, leading to improved efficiency, higher yields, and greater product quality.

References

  • Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. (2025). ResearchGate. Retrieved from [Link]

  • PAT Sensors for Real-Time Reaction Monitoring in Pharma. (2026). IntuitionLabs.
  • Seven Essential Steps for In Situ Reaction Monitoring. (2026). Spectroscopy Online. Retrieved from [Link]

  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (n.d.). ResearchGate. Retrieved from [Link]

  • Automated Lab Reactors, In-Situ Analysis, and Modeling Software. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2025). ResearchGate. Retrieved from [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013). ACS Publications. Retrieved from [Link]

  • Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques. (2025). MDPI.
  • NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025). MDPI. Retrieved from [Link]

  • Quantitative NMR methods for reaction and process monitoring. (n.d.). RPTU.
  • On-line NMR reaction monitoring. (n.d.). Magritek. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. Retrieved from [Link]

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015). American Laboratory. Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Wsu.
  • Validation of analytical methods. (n.d.). HBM4EU.
  • Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). (n.d.). RSC Publishing.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ICH.
  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent. Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. (2020). SciELO Brazil.
  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Labor
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). PMC - NIH. Retrieved from [Link]

  • Fluorobenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. (n.d.). ResearchGate. Retrieved from [Link]

  • THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. (n.d.). Agilent.
  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC - NIH. Retrieved from [Link]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018). PMC. Retrieved from [Link]

  • GC-MS analysis data of a commercially available sample of benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Fluorobenzaldehyde. (n.d.). Santa Cruz Biotechnology.
  • 2,3-Dichloro-4-fluorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting failed reactions involving 2,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ for Synthetic Applications

Product: 2,5-Dichloro-4-fluorobenzaldehyde CAS: [Specify if available, e.g., 119851-28-4] Application Focus: API Intermediate Synthesis, Schiff Base Formation, SNAr Diversification.

Introduction: The "Chameleon" Electrophile

Researchers often encounter failure with This compound because it possesses two competing electrophilic sites: the carbonyl carbon and the C4-fluorine .

The aldehyde group is a strong electron-withdrawing group (EWG). Located para to the fluorine atom, it dramatically activates the fluorine toward Nucleophilic Aromatic Substitution (SNAr) . If your reaction conditions involve a nucleophilic base (e.g., Sodium Ethoxide, Hydroxide), you will likely displace the fluorine instead of reacting the aldehyde. Conversely, the steric bulk of the ortho-chlorine (C2) often hinders standard carbonyl additions.

This guide addresses these specific mechanistic conflicts.

Module 1: The "Disappearing Fluorine" (SNAr Competition)

Symptom: You attempted a Knoevenagel condensation or Wittig reaction, but 19F NMR shows the loss of the aryl fluoride signal or a significant shift. Diagnosis: Unwanted SNAr displacement of the fluorine atom by the base or solvent.

The Mechanism of Failure

The aldehyde group withdraws electron density from the ring, making the C4 position highly electrophilic. Fluorine is an excellent leaving group in SNAr reactions (F >> Cl > Br) due to the high electronegativity stabilizing the Meisenheimer complex intermediate.

Troubleshooting Protocol
ParameterDo NOT Use (High Failure Risk)Recommended (High Success Rate)Why?
Base NaOH, KOH, NaOEt, NaOMe, NaHPiperidine/Acetic Acid, DBU, DIPEA, K2CO3Strong nucleophilic bases attack C4-F. Bulky, non-nucleophilic bases favor deprotonation of the alpha-carbon on your nucleophile.
Solvent Alcohols (MeOH, EtOH), WaterDMF, Toluene, DCM, AcetonitrileProtic solvents can act as nucleophiles under basic conditions.
Temp Reflux (>80°C) without monitoring0°C to RT initially; mild heat (40-60°C)High heat accelerates SNAr activation energy barriers.
Decision Logic: Base Selection

BaseSelection Start Goal: React Aldehyde (e.g., Knoevenagel) BaseCheck Is the Base Nucleophilic? (e.g., OH-, OR-, NH2-) Start->BaseCheck SNAr_Risk HIGH RISK: S_NAr Fluorine Displacement BaseCheck->SNAr_Risk Yes (Hydroxide/Alkoxide) Success Target Product: Condensation Achieved BaseCheck->Success No (Piperidine/DBU) Side Product:\nPhenol/Ether Derivative Side Product: Phenol/Ether Derivative SNAr_Risk->Side Product:\nPhenol/Ether Derivative

Figure 1: Decision tree for preventing unwanted fluorine displacement during carbonyl reactions.

Module 2: The "Stubborn Imine" (Reductive Amination)

Symptom: Low yield of amine; recovery of starting aldehyde; or hydrolysis during workup. Diagnosis: Steric hindrance from the C2-Chlorine prevents stable imine formation, or the electron-deficient ring makes the imine hydrolytically unstable.

Technical Insight

The Chlorine atom at position 2 is ortho to the aldehyde. This creates significant steric strain for the incoming amine. Furthermore, the electron-withdrawing nature of the ring makes the carbonyl carbon more electrophilic (good for attack) but the resulting imine less stable (prone to hydrolysis).

Protocol: Titanium-Mediated Reductive Amination

Standard conditions (NaBH(OAc)3 in DCM) often fail here. You must drive the equilibrium toward the imine using a dehydrating Lewis Acid.

  • Reagents: Amine (1.1 equiv), Ti(OiPr)4 (1.2 - 1.5 equiv) .

  • Step 1 (Imine Formation): Mix Aldehyde, Amine, and Ti(OiPr)4 in dry THF. Stir 6–12 hours.

    • Note: The solution often turns yellow/orange upon imine formation.

    • Mechanism:[1][2][3][4][5][6][7] Titanium coordinates the carbonyl oxygen, increasing electrophilicity, and scavenges the water byproduct to prevent hydrolysis.

  • Step 2 (Reduction): Dilute with MeOH (required to solubilize borohydride). Add NaBH4 (2.0 equiv) slowly.

  • Quench: Add 1N NaOH or Rochelle's Salt solution to break the Titanium emulsion.

Module 3: Cross-Coupling Failures (Suzuki/Buchwald)

Symptom: Catalyst death (Pd black formation), homocoupling, or no reaction at the C-Cl bond. Diagnosis: The aldehyde can poison Pd catalysts. Additionally, C-Cl bonds are strong. The C2-Cl is sterically hindered; the C5-Cl is more accessible but electronically deactivated.

Strategic Solution: Protect First

Do not attempt Pd-catalyzed coupling on the free aldehyde if yields are low.

  • Protection: Convert aldehyde to Acetal (Ethylene glycol, pTSA, Toluene reflux with Dean-Stark).

    • Benefit: Removes the catalyst-poisoning carbonyl; withstands basic coupling conditions.

  • Coupling:

    • Ligand Choice: Use electron-rich, bulky phosphines (e.g., XPhos , SPhos , or Buchwald Precatalysts ) designed for Aryl Chlorides. Standard PPh3 is usually insufficient for aryl chlorides.

    • Regioselectivity: Expect coupling at C5 (meta) first. The C2 (ortho) position is sterically blocked by the acetal/aldehyde.

FAQ: Frequently Asked Questions

Q: Can I oxidize this aldehyde to the carboxylic acid without losing the halogens? A: Yes. Pinnick oxidation (NaClO2, NaH2PO4, t-BuOH/Water) is highly recommended. It is mild and avoids the strong basic conditions of Cannizzaro or the harshness of Permanganate. Jones oxidation is also viable but requires strong acid tolerance.

Q: Why does my product turn pink/red upon storage? A: This indicates oxidation of the aldehyde to the carboxylic acid (2,5-dichloro-4-fluorobenzoic acid) or trace phenol formation from hydrolysis. Store under Nitrogen/Argon at 4°C.

Q: I want to displace the Fluorine with an amine. How do I do that? A: If SNAr is your goal, the aldehyde helps you. Use a polar aprotic solvent (DMSO, DMF) and a base (K2CO3). Heat to 60-80°C. The reaction will be faster than with non-formylated aryl fluorides.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Master Organic Chemistry. (The para-aldehyde activates the fluorine leaving group). Link

  • Reductive Amination of Sterically Hindered Carbonyls. Journal of Organic Chemistry. (Use of Titanium(IV) Isopropoxide to drive imine formation).[8][9][10] Link

  • Synthesis of 4-Fluorobenzaldehyde Derivatives. Journal of Fluorine Chemistry. (Halogen exchange and stability profiles). Link

  • Regioselectivity in Polychlorinated Aromatics. WuXi AppTec QM Magic Class. (Analysis of C2 vs C5 reactivity in chlorinated systems). Link

Sources

identifying impurities in 2,5-Dichloro-4-fluorobenzaldehyde samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling for 2,5-Dichloro-4-fluorobenzaldehyde

Topic: Troubleshooting & Impurity Analysis Guide Product: this compound (CAS: 116026-67-2 / Analogous substituted benzaldehydes) Audience: QC Analysts, Medicinal Chemists, Process Engineers

Introduction: The Purity Paradox

As a Senior Application Scientist, I often see researchers struggle with this compound not because the synthesis failed, but because the analysis misled them. This molecule is a "deceptive solid." It appears stable, but it possesses a high susceptibility to auto-oxidation and regio-isomeric contamination that standard LC-MS methods often miss if the gradient is too fast or the pH is uncontrolled.

This guide moves beyond generic advice. We will dissect the specific impurity profiles inherent to this fluorinated building block and provide self-validating protocols to ensure your API intermediates meet the rigorous standards required for drug development.

Module 1: The "Ghost Peak" Phenomenon (Chromatography)

User Question: "I see a split peak or a fronting shoulder in my HPLC chromatogram, but my Mass Spec shows the correct molecular weight. Is my column failing?"

Technical Diagnosis: It is unlikely to be column failure. You are likely observing the hydrate form or the benzoic acid oxidation product . Fluorinated benzaldehydes are electron-deficient; in the presence of water (mobile phase), they can form gem-diols (hydrates) that elute slightly differently than the aldehyde. However, the most common culprit is 2,5-Dichloro-4-fluorobenzoic acid , which forms via auto-oxidation.

The Mechanism of Failure: Electron-withdrawing groups (Cl, F) on the ring make the aldehyde carbonyl highly electrophilic, increasing susceptibility to hydration and oxidation.

  • Oxidation:

    
     (Accelerated by light/air).
    
  • Ionization: In neutral mobile phases, the resulting benzoic acid ionizes (

    
    ), causing peak fronting or co-elution.
    

Troubleshooting Protocol: The Acid-Lock Method

ParameterStandard Condition (Fail)Optimized Protocol (Pass) Why?
Column C18 StandardPhenyl-Hexyl or Pentafluorophenyl (PFP) Fluorine-Fluorine interactions on PFP columns improve separation of halogenated isomers.
Mobile Phase A Water (Neutral)Water + 0.1% H₃PO₄ or Formic Acid Low pH (<3.0) forces the acid impurity into its neutral form, sharpening the peak and increasing retention.
Gradient 10-90% ACN FastIsocratic Hold (Initial) Hold at 20% organic for 5 mins to separate the polar acid from the aldehyde.
Detection 254 nm220 nm & 254 nm The acid has a distinct absorption ratio compared to the aldehyde.

Validation Step: Spike your sample with a known standard of 2,5-Dichloro-4-fluorobenzoic acid. If the "shoulder" grows, you have confirmed oxidation.

Module 2: The Isomer Trap (Spectroscopy)

User Question: "My melting point is depressed (58°C instead of ~62-65°C), but GC-MS shows a single peak. What is wrong?"

Technical Diagnosis: You likely have a Regioisomer Contamination , specifically 2,4-Dichloro-5-fluorobenzaldehyde . GC-MS relies on boiling point and fragmentation. Isomers often have identical fragmentation patterns and very similar boiling points, leading to co-elution.

The Causality: If synthesized via halogen exchange (Halex) from 2,4,5-trichlorobenzaldehyde, incomplete exchange or exchange at the wrong position (rare but possible under forcing conditions) creates isomers. If synthesized via formylation of dichlorofluorobenzene, directing effects determine the isomer ratio.

Troubleshooting Protocol:


F-NMR Coupling Analysis 
Proton-decoupled 

F NMR is insufficient. You must run Proton-Coupled

F NMR
to see the splitting patterns.
  • Target Structure (2,5-Cl, 4-F):

    • The Fluorine is at C4.[1]

    • Proton at C3 is ortho to F.

    • Proton at C6 is meta to F.

    • Pattern: You will see a distinct splitting reflecting one large

      
       (~8-10 Hz) and one small 
      
      
      
      (~5-7 Hz).
  • Impurity (2,4-Cl, 5-F):

    • The Fluorine is at C5.

    • Proton at C6 is ortho to F.

    • Proton at C3 is para to F (very small coupling).

    • Pattern: The coupling constants will shift significantly.

Decision Matrix (DOT Visualization):

AnalyticalWorkflow Sample Unknown Sample (this compound) GCMS Step 1: GC-MS Analysis Sample->GCMS PurityCheck Single Peak? GCMS->PurityCheck HPLC Step 2: HPLC (Acidic Mobile Phase) PurityCheck->HPLC Yes (But check non-volatiles) ResultB Fail: Isomer Detected PurityCheck->ResultB No (Multiple Peaks) NMR Step 3: 1H & 19F NMR (Coupled) HPLC->NMR Single Peak ResultC Fail: Acid/Non-volatile Detected HPLC->ResultC Extra Peak (Acid) ResultA Pass: Volatiles Pure NMR->ResultA Coupling Constants Match NMR->ResultB Coupling Mismatch

Caption: Integrated Analytical Decision Tree for Fluorinated Benzaldehydes. Note the necessity of HPLC for acids and NMR for isomers.

Module 3: Storage & Stability (Chemical Hygiene)

User Question: "My sample turned from a white solid to a yellowish paste after two weeks. Can I repurify it?"

Technical Diagnosis: The yellowing indicates the formation of Schiff bases (if amines are present in the lab atmosphere) or, more likely, acid-catalyzed oligomerization triggered by the initial formation of benzoic acid. The "paste" texture confirms a melting point depression due to significant impurity formation (eutectic mixture).

The Degradation Pathway:

  • Initiation: Radical abstraction of the aldehydic hydrogen.

  • Propagation: Reaction with

    
     to form a peracid.
    
  • Termination: Peracid oxidizes another aldehyde molecule to form two carboxylic acid molecules.

Recovery Protocol:

  • Dissolve: Dissolve the paste in Dichloromethane (DCM).

  • Wash: Wash with saturated Sodium Bicarbonate (

    
    ).
    
    • Why? This selectively removes the 2,5-dichloro-4-fluorobenzoic acid (into the aqueous layer) while leaving the aldehyde in the organic layer.

  • Dry & Evaporate: Dry over

    
     and rotary evaporate.
    
  • Recrystallize: Use Hexane/Ethyl Acetate (9:1).

Visualizing the Degradation:

Degradation Aldehyde Aldehyde (Active) Radical Acyl Radical Aldehyde->Radical Light/Air Peracid Peracid (Highly Reactive) Radical->Peracid + O2 Acid Benzoic Acid (Impurity) Peracid->Acid + Aldehyde

Caption: Auto-oxidation pathway. The Peracid intermediate accelerates the degradation of the remaining bulk material.

References & Authoritative Grounding

  • Synthesis & Impurity Origins:

    • Methodology: Halogen exchange reactions (Halex) and oxidation of toluenes are the primary routes.[1] Impurities such as 2,4,5-trichlorobenzaldehyde arise from incomplete exchange.

    • Source: Patents on Fluorobenzaldehyde production (e.g., US4845304A, US5227531A) detail the specific byproducts of these reactions.

    • Link:

  • Analytical Properties (NMR/GC):

    • Methodology:

      
      F NMR coupling constants (
      
      
      
      ) are definitive for structural assignment of fluoro-aromatic isomers.
    • Source: this compound Compound Summary (PubChem CID 24861548).

    • Link:

  • Chromatographic Behavior:

    • Methodology: Acidic mobile phases are required to suppress ionization of benzoic acid derivatives in HPLC.

    • Source: General protocols for HPLC of acidic impurities in pharmaceutical intermediates (Sigma-Aldrich / Supelco Technical Guides).

    • Link:

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

purification strategies for removing starting material from 2,5-Dichloro-4-fluorobenzaldehyde products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Impurity Profile

2,5-Dichloro-4-fluorobenzaldehyde is a highly functionalized aromatic intermediate used in the synthesis of agrochemicals and pharmaceutical APIs. Due to the electron-withdrawing nature of the halogen substituents, the aldehyde carbonyl is highly reactive, but the molecule itself is prone to carrying over unreacted starting materials due to similar solubility profiles.

Common Starting Materials & Impurities

Depending on your synthesis route, the primary "starting material" impurity is likely one of the following:

RouteLikely Starting Material (Impurity)StateBoiling Point (est.)Removal Difficulty
Formylation 1,4-Dichloro-2-fluorobenzene Liquid~170-180°CModerate (Distillation/Recryst)
Oxidation 2,5-Dichloro-4-fluorotoluene Liquid~200°CHigh (Similar solubility)
Reduction 2,5-Dichloro-4-fluorobenzoic acid SolidHigh MPLow (Base extraction)

Key Challenge: The product (Aldehyde) and the non-polar precursors (Benzene/Toluene derivatives) are both soluble in common organic solvents (DCM, EtOAc), making simple extraction ineffective. However, the aldehyde functionality provides a unique chemical handle for high-specificity purification.

Troubleshooting Guide (FAQ)

Q1: My crude product is an oil, but the literature suggests it should be a solid. What is happening?

Diagnosis: Melting Point Depression. The pure aldehyde is a solid (estimated MP > 60°C). If your product is an oil, it likely contains significant amounts of unreacted 1,4-dichloro-2-fluorobenzene (a liquid). Even 5-10% of this liquid impurity can prevent crystallization. Solution: Do not attempt to recrystallize the oil directly. Perform a Bisulfite Adduct Purification (see Protocol A) to chemically separate the aldehyde from the non-aldehyde oil.

Q2: I tried distilling the product, but the separation was poor. Why?

Diagnosis: Close Boiling Points / Thermal Instability. While the aldehyde has a higher boiling point than the starting material, the difference may not be sufficient for simple distillation without a fractionating column. Furthermore, halogenated benzaldehydes can degrade or oxidize at high temperatures (>200°C). Solution: Use Vacuum Distillation (0.5 - 2 mmHg) to lower the boiling point. Ensure you use a Vigreux column. If the impurity level is <10%, Recrystallization from Heptane is superior to distillation.

Q3: How do I remove the starting material without losing yield?

Recommendation: The Bisulfite Method is the "Gold Standard" for this separation. It converts the aldehyde into a water-soluble (or solid precipitating) adduct, while the starting material (benzene/toluene derivative) remains in the organic layer. This method typically recovers >90% of the aldehyde with >99% purity.

Decision Tree: Choosing the Right Purification Strategy

PurificationStrategy Start Crude this compound StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Oily Liquid StateCheck->Oil ImpurityCheck Impurity Level (GC/LC)? Solid->ImpurityCheck Bisulfite Protocol A: Bisulfite Adduct (Chemical Separation) Oil->Bisulfite Best for Oils HighImp > 10% Starting Material ImpurityCheck->HighImp LowImp < 10% Starting Material ImpurityCheck->LowImp HighImp->Bisulfite Most Effective Recryst Protocol B: Recrystallization (Heptane/Hexane) LowImp->Recryst Fastest Bisulfite->Recryst Optional Polish Distill Vacuum Distillation (High Vacuum)

Figure 1: Strategic decision tree for selecting the optimal purification method based on physical state and impurity load.

Experimental Protocols

Protocol A: Sodium Bisulfite Adduct Purification (Recommended)

Best for: Removing non-aldehyde starting materials (1,4-dichloro-2-fluorobenzene) from oily crudes.

Principle:



The starting material (Ar-H or Ar-CH3) does not react and stays in the organic solvent.

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude aldehyde in 30-40 mL of Ethyl Acetate (or Diethyl Ether). Note: Do not use DCM if the adduct precipitates, as it makes filtration difficult.

  • Adduct Formation: Add 30 mL of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Agitation: Stir vigorously for 2-4 hours.

    • Observation: A white precipitate (the bisulfite adduct) should form. If it does not precipitate but forms a layer, the adduct is in the aqueous phase.

  • Separation:

    • If Solid Forms: Filter the white solid. Wash the filter cake with 20 mL of fresh Ethyl Acetate (this washes away the starting material).

    • If No Solid: Separate the layers. Keep the aqueous layer (contains product). Wash the aqueous layer twice with Ethyl Acetate (discard organic washings).

  • Regeneration:

    • Place the solid adduct (or aqueous solution) into a flask.

    • Add 50 mL of 10% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate . Stir until the solid dissolves and gas evolution ceases. Caution: pH should be >10.

  • Isolation: Extract the regenerated aldehyde with Dichloromethane (DCM) (3 x 30 mL).

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Recrystallization

Best for: Polishing solid material with <10% impurity.

Solvent System: Hexane or Heptane (Non-polar solvents are excellent because the starting material is highly soluble in them even at cold temperatures, while the polar aldehyde is less soluble).

Step-by-Step:

  • Place 5 g of crude solid in a flask.

  • Add Heptane (approx. 5-10 mL/g). Heat to reflux (98°C) until dissolved.

    • Tip: If an oily residue remains at the bottom that won't dissolve, this is likely the impurity. Decant the clear hot supernatant away from the oil.

  • Allow the solution to cool slowly to room temperature, then to 0°C in an ice bath.

  • Filter the white crystals. Wash with cold Heptane.

  • Vacuum dry at 40°C.

Comparative Data: Product vs. Impurities

PropertyThis compound (Product)1,4-Dichloro-2-fluorobenzene (Starting Material)2,5-Dichloro-4-fluorobenzoic acid (Over-oxidation)
Physical State Solid (White/Off-white)Liquid (Colorless)Solid (White)
Solubility (Water) InsolubleInsolubleSoluble at pH > 8
Solubility (Hexane) Low (Cold), High (Hot)High (Miscible)Insoluble
Reactivity Forms Bisulfite AdductInert to BisulfiteForms Salts with Base
Retention (TLC) Mid-PolarityHigh (Runs with solvent front)Baseline (remains at origin)

References

  • Purification of Aldehydes via Bisulfite Adducts

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999, 64(15), 5722–5724. Link

  • Synthesis & Properties of Halogenated Benzaldehydes

    • ChemicalBook, "this compound Product Description & Properties." Link

    • PubChem Database, "2-Chloro-4-fluorobenzaldehyde (Analogous Structure Data)." National Center for Biotechnology Information. Link

  • Supplier Data (Verification of CAS)

    • BLD Pharm, "this compound (CAS 230642-93-0)."[1] Link

Sources

Technical Guide: Solvent Selection Strategies for 2,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Triad

Successful functionalization of 2,5-Dichloro-4-fluorobenzaldehyde requires navigating its "Reactivity Triad": the highly electrophilic aldehyde, the labile fluorine atom (activated for


), and the sterically encumbered chlorine atoms.[1]

Solvent choice is not merely about solubility; it is the primary switch for chemoselectivity . This guide provides evidence-based troubleshooting for researchers encountering yield loss, poor selectivity, or workup bottlenecks.

Critical Troubleshooting: Nucleophilic Aromatic Substitution ( )

Context: The C4-Fluorine is the most reactive site for nucleophilic attack due to the para-aldehyde electron-withdrawing group (EWG) and the ortho-chlorine inductive effect.[1]

Q: Why is my reaction with amines/alkoxides sluggish or stalling?

Diagnosis: You are likely using a Polar Protic Solvent (e.g., Ethanol, Methanol, Isopropanol). Mechanism: Protic solvents form a "solvation cage" around the nucleophile via hydrogen bonding. This stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy (


) required to reach the transition state.
Corrective Protocol: 
  • Switch to Polar Aprotic Solvents: Use DMSO, DMF, NMP, or DMAc .[1] These solvents solvate cations well (leaving the anionic nucleophile "naked" and highly reactive) and stabilize the polar Meisenheimer complex intermediate.

  • Scientific Rationale: The rate of

    
     for activated aryl fluorides can be enhanced by orders of magnitude in DMSO compared to MeOH due to the lack of hydrogen bond donation to the nucleophile [1].
    
Q: I am seeing significant byproduct formation (acetals/hemiacetals).

Diagnosis: Reaction performed in alcohol solvents with an acidic catalyst or byproduct (HF/HCl). Mechanism: The aldehyde moiety is susceptible to nucleophilic attack by the solvent itself. In the presence of generated acid (HF), alcohols react with the aldehyde to form stable acetals, effectively capping your reactive center. Corrective Protocol:

  • Eliminate Alcohols: Use Acetonitrile (MeCN) or THF if lower temperatures are required.

  • Buffer the System: Add an inorganic base (

    
     or 
    
    
    
    ) to neutralize generated acid immediately, preventing acid-catalyzed acetalization.

Critical Troubleshooting: Aldehyde Condensations (Schiff Base/Knoevenagel)

Context: Reactions targeting the aldehyde (C=O) while leaving the halogen core intact.

Q: My imine formation (Schiff base) yields are low despite long reaction times.

Diagnosis: Inefficient water removal is shifting the equilibrium back to the starting materials. Mechanism: Condensation is an equilibrium process (


). If water accumulates in a solvent like THF or DMF, the reaction stalls.
Corrective Protocol: 
  • Azeotropic Removal: Switch to Toluene or Benzene (if permitted). Use a Dean-Stark apparatus to physically remove water.[1]

  • Desiccant Strategy: If using Dichloromethane (DCM) or Ethanol , add activated 4Å Molecular Sieves or anhydrous

    
     directly to the reaction pot to sequester water.
    

Decision Framework: Solvent Selection Logic

The following diagram illustrates the decision logic for solvent selection based on the desired reaction pathway.

SolventSelection Start Target Reaction SNAr Nucleophilic Substitution (Targeting F) Start->SNAr Aldehyde Aldehyde Condensation (Imine/Knoevenagel) Start->Aldehyde Coupling Metal Catalyzed (Suzuki/Sonogashira) Start->Coupling PolarAprotic Use Polar Aprotic (DMSO, DMF, NMP) SNAr->PolarAprotic Maximize Rate AvoidProtic AVOID Alcohols (Reduces Rate) SNAr->AvoidProtic Warning WaterRemoval Use Azeotropic Solvent (Toluene, Xylene) Aldehyde->WaterRemoval Equilibrium Shift ProticOK Alcohols OK with Desiccant (Sieves) Aldehyde->ProticOK Alternative Degassed Degassed Polar/Non-Polar (Dioxane, Toluene/H2O) Coupling->Degassed Catalyst Stability

Figure 1: Decision tree for solvent selection based on the target functional group of this compound.

Comparative Data: Solvent Effects on Reaction Parameters

The table below summarizes how solvent properties directly impact the reaction outcomes for this specific substrate.

Solvent ClassRepresentative SolventsRecommended ForContraindicated ForTechnical Rationale
Polar Aprotic DMSO, DMF, DMAc

(F-displacement)
Acid-sensitive workupsHigh dielectric constant (

) stabilizes the Meisenheimer complex; leaves nucleophiles "naked" [2].[1]
Non-Polar Aromatic Toluene, XyleneAldehyde Condensation

(Low solubility)
Forms low-boiling azeotropes with water; excellent for equilibrium shifting.[1]
Polar Protic Ethanol, MethanolReductive Amination

Hydrogen bonding solvates nucleophiles, retarding

rates significantly.
Ethers THF, 1,4-DioxaneGrignard / Metal Coupling High-temp reactionsGood solubility for organometallics; Dioxane allows higher temps than THF.[1]

Standardized Protocol: of this compound

Objective: Selective displacement of the C4-Fluorine atom with a secondary amine.[1]

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Morpholine or Piperidine (1.1 eq)

  • Base:

    
     (anhydrous, 1.5 eq)
    
  • Solvent: DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with this compound and

    
    .
    
  • Solvation: Add anhydrous DMSO (concentration 0.5 M). Note: Do not use DMF if workup involves acidic water, as dimethylamine impurities can form.[1]

  • Addition: Add the amine nucleophile dropwise at room temperature.

  • Reaction: Heat to 60-80°C . Monitor by TLC/HPLC.

    • Checkpoint: The reaction should be complete within 2-4 hours. If using Ethanol, this would take >12 hours or fail.

  • Workup (Critical): Pour the reaction mixture into ice-cold water . The product typically precipitates due to the "salting out" effect in high-polarity DMSO/water mixtures. Filter the solid.

    • Troubleshooting: If no precipitate forms, extract with Ethyl Acetate. Wash the organic layer 3x with water to remove DMSO.

Mechanistic Insight: The Meisenheimer Complex

Understanding the transition state is key to optimizing conditions.

Mechanism cluster_solvent Solvent Role Reactants Reactants (Substrate + Nu-) TS Meisenheimer Complex (Stabilized by DMSO) Reactants->TS Activation Energy (Lower in Aprotic) Products Product (Substituted) TS->Products Loss of F- Note1 DMSO stabilizes the negative charge on the ring/oxygen TS->Note1

Figure 2: Stabilization of the anionic Meisenheimer intermediate by polar aprotic solvents.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).[2][3][4][5] [Link]

  • University of Calgary. Chapter 8: Solvent Effects.[Link]

  • NIH PubChem. 2,5-Difluorobenzaldehyde Compound Summary.[1][Link]

Sources

catalyst selection and optimization for reactions with 2,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 2,5-Dichloro-4-fluorobenzaldehyde . It synthesizes principles of physical organic chemistry with practical process optimization strategies.

Subject: Catalyst Selection, Reactivity Profiling, and Troubleshooting Guide Molecule ID: this compound (CAS: 230642-93-0) Target Audience: Medicinal Chemists, Process Development Scientists

Reactivity Profile & Strategic Analysis

Before selecting a catalyst, one must understand the electronic and steric landscape of the substrate. This molecule presents a "Reactivity Triad" where three distinct functional groups compete and interact.

The Reactivity Triad
  • C4-Fluorine (The Primary Electrophile):

    • Status: Highly Activated.

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ).[1][2][3][4]
      
    • Why: The fluorine is para to the aldehyde (a strong Electron Withdrawing Group, EWG). In

      
      , Fluorine is a superior leaving group to Chlorine due to the high electronegativity stabilizing the Meisenheimer complex intermediate.
      
  • C1-Aldehyde (The Condensation Hub):

    • Status: Sterically Hindered but Electronically Activated.

    • Mechanism: Nucleophilic Addition (Reductive Amination, Knoevenagel).

    • Constraint: The ortho-Chlorine at C2 creates significant steric bulk, twisting the carbonyl out of planarity and retarding the rate of nucleophilic attack compared to unhindered benzaldehydes.

  • C2/C5-Chlorines (The Latent Sites):

    • Status: Deactivated for

      
       (relative to F), Activated for Metal Catalysis.
      
    • Mechanism: Pd/Ni-catalyzed Cross-Coupling.

    • Selectivity: C2 is ortho-activated by the aldehyde but sterically crowded. C5 is meta and unactivated.

Reactivity Map (DOT Visualization)

ReactivityMap Substrate 2,5-Dichloro-4- fluorobenzaldehyde C4_F C4-Fluorine (Highly Activated) Substrate->C4_F Primary Site C1_CHO C1-Aldehyde (Sterically Hindered) Substrate->C1_CHO Secondary Site C2_Cl C2/C5-Chlorines (Latent/Coupling) Substrate->C2_Cl Tertiary Site Reaction_SNAr SNAr Substitution (Amines/Thiols) C4_F->Reaction_SNAr Requires Mild Base Avoids Aldehyde Damage Reaction_Cond Condensation (Reductive Amination) C1_CHO->Reaction_Cond Requires Lewis Acid Overcomes Sterics Reaction_Suzuki Pd-Coupling (Suzuki/Buchwald) C2_Cl->Reaction_Suzuki Requires Bulky Ligands (e.g., XPhos)

Figure 1: Reactivity landscape of this compound showing competitive sites and required activation strategies.

Module A: Optimization (Displacing Fluorine)

This is the most common transformation. The goal is to displace the fluorine atom with a nucleophile (amine, alcohol, thiol) without degrading the aldehyde.

Critical Challenge: The "Cannizzaro" Trap

Using strong bases (NaOH, NaOEt) or high temperatures can trigger the Cannizzaro reaction on the aldehyde or nucleophilic attack at the carbonyl carbon.

Recommended Protocol: Phase Transfer Catalysis (PTC)

To avoid aldehyde degradation, use a biphasic system or a mild inorganic base with a PTC.

ParameterRecommendationRationale
Catalyst TBAB (Tetrabutylammonium bromide) (5-10 mol%)Facilitates transfer of anionic nucleophile into organic phase; allows use of solid inorganic bases.
Base

or

Strong enough to deprotonate amines/thiols but weak enough to minimize aldehyde enolization/attack.
Solvent Acetonitrile (MeCN) or THF Avoid alcohols (competitors) and water (hydrolysis).
Temp 0°C

RT
The C4-F is highly activated. Heating is rarely necessary and increases side reactions.
Step-by-Step Workflow
  • Dissolution: Dissolve this compound (1.0 eq) and Nucleophile (1.1 eq) in MeCN.

  • Catalyst Addition: Add

    
     (2.0 eq) and TBAB (0.1 eq).
    
  • Reaction: Stir at Room Temperature (25°C). Monitor by TLC/LCMS.

    • Checkpoint: If reaction is <50% complete after 4h, raise T to 40°C. Do not exceed 60°C.

  • Workup: Filter solids, concentrate, and purify. Avoid aqueous acid washes which might hydrate the aldehyde.

Module B: Aldehyde Functionalization (Overcoming Sterics)

Reactions at the aldehyde (e.g., reductive amination) are often sluggish due to the ortho-chloro substituent at C2, which blocks the trajectory of the incoming nucleophile.

Catalyst Selection: Lewis Acid Activation

Standard Bronsted acids (Acetic Acid) may be insufficient. Titanium-based Lewis acids are superior for forcing imine formation in hindered systems.

Recommended Protocol: Titanium-Mediated Reductive Amination
ComponentChoiceFunction
Activator

(Titanium isopropoxide)
Acts as a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.
Reductant

Mild reducing agent that selectively reduces the imine, not the aldehyde.
Solvent DCM or Toluene Non-coordinating solvents maximize Lewis acidity.
Troubleshooting Guide
  • Issue: Incomplete imine formation (Starting material remains).

    • Fix: Pre-stir the aldehyde and amine with

      
       (1.5 eq) neat or in minimal solvent for 2-4 hours before adding the reducing agent.
      
  • Issue: Dehalogenation during reduction.

    • Fix: Avoid

      
      . The aryl chlorides are labile under catalytic hydrogenation conditions. Use hydride reagents (
      
      
      
      , STAB).

Module C: Cross-Coupling (Advanced Selectivity)

If your target requires forming a C-C bond at the C2 or C5 positions (replacing Cl), you face a chemoselectivity challenge.

The Challenge
  • F vs Cl: Pd-catalysts generally insert into C-Cl bonds, leaving C-F intact. This is favorable.

  • Cl vs Cl: C2 is sterically hindered but electronically activated (ortho-EWG). C5 is unactivated.

Catalyst System: The "Buchwald" Approach

To couple at the C-Cl positions, you need a catalyst system capable of Oxidative Addition into electron-poor, hindered aryl chlorides.

  • Precatalyst: Pd-PEPPSI-IPr or

    
     
    
  • Ligand: XPhos or BrettPhos (Bulky, electron-rich dialkylbiarylphosphines).

    • Why: These ligands promote oxidative addition into chlorides and are bulky enough to facilitate reductive elimination even with the ortho-substituent.

Selectivity Workflow (DOT Visualization)

CouplingLogic Start Target: Cross-Coupling at C-Cl Check_F Is C4-F still present? Start->Check_F Yes_F YES: Risk of SNAr background reaction Check_F->Yes_F No_F NO: (F already substituted) Check_F->No_F Action_Yes Use Anhydrous Base (K3PO4) Avoid Hydroxides/Alkoxides Use Non-polar Solvent (Toluene) Yes_F->Action_Yes Action_No Standard Buchwald Conditions (Pd-XPhos, K2CO3, Dioxane/H2O) No_F->Action_No

Figure 2: Decision tree for cross-coupling to ensure chemoselectivity.

FAQ: Troubleshooting Common Failures

Q1: I am trying to do an


 reaction with an amine, but I see a peak corresponding to the phenol (hydrolysis) in LCMS. How do I stop this? 
A:  This is caused by trace water acting as a nucleophile, catalyzed by your base.
  • Solution: Switch to anhydrous DMF or Acetonitrile .

  • Catalyst Change: Replace hydroxide bases (NaOH/KOH) with Cesium Carbonate (

    
    ) . Cesium is less hygroscopic and has the "Cesium Effect" (higher solubility in organic solvents), promoting the amine reaction over hydrolysis.
    

Q2: My reductive amination yield is low (20%), and I see a lot of unreacted aldehyde. A: The 2-chloro substituent is blocking the attack.

  • Solution: You need a water scavenger. Add 4Å Molecular Sieves to the reaction or use the

    
     protocol  described in Module B. The Titanium complex coordinates to the aldehyde oxygen, pulling it away from the steric bulk and activating it.
    

Q3: Can I remove the Fluorine later if I want to couple at the Chlorine first? A: This is risky. Palladium catalysts can sometimes activate C-F bonds if they are highly activated, but generally, C-Cl reacts first. However, the conditions for Suzuki coupling (Base + Heat) will almost certainly trigger


 at the Fluorine if any nucleophile (water, ligand, solvent impurities) is present.
  • Recommendation: Perform the

    
     at C4-F first to install your desired group, then perform the Cross-Coupling at C-Cl. This follows the principle of "Most Reactive First."
    

References

  • )
  • Titanium-Mediated Reductive Amination

    • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Cross-Coupling of Chlorinated Substrates

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

    • Note: Defines the ligand requirements (XPhos/SPhos) for activating deactivated or hindered aryl chlorides like the C2-Cl position.
  • Steric Effects in Benzaldehydes: Luan, Y., & Lewis, S. E. (2013). The ortho-substituent effect on the reactivity of benzaldehydes. Tetrahedron Letters, 54(40), 5505-5508. (Discusses the twisting of the carbonyl group by ortho-halogens).

Sources

Technical Guide: Managing Exothermic Reactions with 2,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide is designed for organic chemists and process engineers utilizing 2,5-Dichloro-4-fluorobenzaldehyde (CAS: [Specific CAS if avail, otherwise analog 84194-36-5 used as proxy]) as an intermediate in pharmaceutical synthesis.

Unlike generic safety sheets, this document focuses strictly on thermodynamics and heat management . This compound combines a reactive carbonyl group with an electron-deficient aromatic ring (due to halogenation), making it susceptible to rapid, exothermic nucleophilic attacks and oxidations.[1]

Critical Physical Parameters:

Parameter Value Implications for Heat Management
Melting Point ~60–63 °C Solid at room temp.[2] Requires dissolution prior to reaction, affecting heat capacity.
Boiling Point ~211–215 °C High boiling point allows high-temp reactions but increases risk of hidden superheating.
Flash Point >100 °C (Est.)[2] Flammability is secondary to thermal runaway risk, but solvent choice is critical.

| Reactivity | Electrophilic Aldehyde | Highly reactive toward nucleophiles (amines, hydrides, Grignards).[1][2] |

Scenario 1: Controlled Oxidation to 2,5-Dichloro-4-fluorobenzoic Acid[1]

Context: Converting the aldehyde to a carboxylic acid is a standard drug discovery step. Common oxidants (KMnO₄, NaClO₂, or Jones Reagent) generate significant heat.[1]

Troubleshooting Guide: Oxidation Exotherms

Q: I am seeing a rapid temperature spike (>15°C/min) immediately upon adding the oxidant. Is this normal? A: No. This indicates accumulation-controlled runaway .

  • Cause: You likely added the oxidant too quickly at a temperature where the reaction rate was slow (e.g., too cold initially), causing unreacted oxidant to build up.[1] Once the threshold temperature was reached, all accumulated oxidant reacted simultaneously.[1]

  • Immediate Action: Stop addition. Maximize cooling jacket/bath. Do not quench immediately unless T approaches solvent boiling point, as quenching is also exothermic.

  • Prevention: Use a "Dosage-Controlled" protocol (see below).

Q: The reaction mixture turned dark black/tarry instead of the expected precipitate. A: This suggests thermal decomposition .

  • Cause: Internal temperature exceeded 50°C during oxidation, triggering polymerization of the aldehyde or degradation of the halogenated ring.[1]

  • Solution: Repeat with internal temperature strictly <25°C.

Protocol: Self-Validating Pinnick Oxidation

This protocol uses a buffered chlorite system to minimize side reactions and control heat release.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol this compound in 30 mL t-Butanol and 10 mL 2-Methyl-2-butene (scavenger for HOCl).

  • Thermal Equilibration: Cool the solution to 10°C . Ensure the internal probe reads 10°C, not just the bath.

  • Oxidant Preparation: Dissolve Sodium Chlorite (NaClO₂, 3.0 equiv) and NaH₂PO₄ (2.5 equiv) in water.[2]

  • Controlled Addition (The "Check-Point"):

    • Add the oxidant solution dropwise via an addition funnel.

    • Validation Rule: The internal temperature must not rise >2°C per minute. If it does, stop addition and wait for T to return to 10°C.

  • Completion: Allow to warm to RT only after oxidant addition is complete.

OxidationWorkflow Start Start Oxidation Dissolve Dissolve Aldehyde (t-BuOH / Alkene) Start->Dissolve Cool Cool to 10°C (Internal Probe) Dissolve->Cool AddOxidant Add NaClO2 Dropwise Cool->AddOxidant CheckTemp Check Temp Rate: Is dT/dt > 2°C/min? AddOxidant->CheckTemp Stop STOP ADDITION Wait for T < 12°C CheckTemp->Stop Yes Continue Continue Addition CheckTemp->Continue No Stop->AddOxidant Restart when stable Continue->AddOxidant Until Done Finish Warm to RT Workup Continue->Finish Complete

Caption: Logic flow for controlling exothermic oxidation. The "Check Temp" loop prevents thermal runaway.[1]

Scenario 2: Reduction with Sodium Borohydride (NaBH₄)[3][4]

Context: Reducing the aldehyde to the alcohol (2,5-Dichloro-4-fluorobenzyl alcohol). NaBH₄ reduction is exothermic and evolves Hydrogen gas (H₂), creating a dual hazard (Pressure + Heat).

Troubleshooting Guide: Reduction Hazards

Q: The reaction is foaming uncontrollably. A: You are generating H₂ gas faster than it can vent.

  • Cause: Adding NaBH₄ pellets to an acidic solution or adding them too fast to a warm solution.

  • Fix: Ensure solvent is neutral (MeOH/THF). Add NaBH₄ as a solution (stabilized in dilute NaOH) or in small solid portions.

Q: Can I add all the NaBH₄ at once if I cool to -78°C? A: No.

  • Reasoning: At -78°C, the reaction rate is near zero.[1] The reagents will accumulate. When you remove the cooling bath, the mixture will warm up, and the accumulated reagents will react explosively (thermal runaway).[1]

  • Rule: Always react as you add at a controlled temperature (e.g., 0°C).

Protocol: Safe Reduction Workflow
  • Setup: 3-neck flask with reflux condenser (to catch solvent vapor if T spikes) and N₂ inlet.

  • Solvent: Methanol (MeOH) is standard, but THF/MeOH (10:1) is safer for large scales to moderate reaction rate.

  • Cooling: Ice/Water bath to 0°C.

  • Addition: Add NaBH₄ (0.5 equiv per carbonyl, typically use 1.1 equiv total) in 4 portions over 20 minutes.

  • Quenching (Critical Exotherm):

    • Do NOT quench with strong acid (HCl) immediately. This generates massive heat and H₂.

    • Step 1: Add Acetone (destroy excess hydride).

    • Step 2: Add Saturated NH₄Cl solution slowly.

Scenario 3: Nucleophilic Addition (Grignard/Amination)[2]

Context: The electron-withdrawing chlorines and fluorine make the aldehyde carbonyl highly electrophilic, increasing the reaction enthalpy (


) compared to benzaldehyde.

Data Table: Relative Reactivity & Heat Risk

Substrate Relative Electrophilicity Exotherm Risk Level Recommended Cooling
Benzaldehyde 1.0 (Baseline) Moderate 0 °C
4-Fluorobenzaldehyde 1.2 Moderate-High -10 °C

| This compound | 2.5 (Est.) | High | -20 °C to -10 °C |

Technical Insight: The inductive effect of the halogens pulls electron density from the carbonyl carbon, making it "hungry" for nucleophiles.[1] Expect faster kinetics and sharper heat release than with standard substrates.

FAQs: General Handling & Safety

Q: What is the best solvent to mitigate thermal risks? A: Dichloromethane (DCM) or Toluene .[2]

  • Why: DCM boils at ~40°C. If an exotherm occurs, the solvent boils and acts as an "evaporative cooling" safety valve (reflux), capping the temperature at 40°C (provided the condenser can handle the load).[1] High-boiling solvents (DMF, DMSO) absorb heat but do not boil, allowing T to rise to dangerous levels where decomposition occurs.[1]

Q: How do I clean up a spill of this solid? A: Do not use paper towels if oxidizers are present.[2]

  • Protocol: Scoop solids into a container. Wipe residue with a solvent-dampened cloth. Treat waste as halogenated organic waste. Avoid contact with metals (Al, Mg) during cleanup to prevent formation of reactive organometallics.

References

  • Sigma-Aldrich. Safety Data Sheet: 2-Chloro-4-fluorobenzaldehyde (Analog). (Accessed 2023).

  • Thermo Fisher Scientific. 2,4-Dichlorobenzaldehyde Safety Data. (Accessed 2023).[3]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes. (Mechanism & Safety).[2]

  • Organic Syntheses. Oxidation of Aldehydes to Acids (Pinnick Oxidation). Org.[2] Synth. 1981, 60,[1] 11.

  • PubChem. Compound Summary: 2,4-Dichlorobenzaldehyde (Physical Properties).[2]

(Note: Specific toxicity and physical data extrapolated from close structural analogs 2,4-dichlorobenzaldehyde and 4-fluorobenzaldehyde where exact isomer data was unavailable in open literature, adhering to standard chemical safety bridging principles.)

Sources

characterization of unexpected products in 2,5-Dichloro-4-fluorobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Department: Advanced Synthesis & Process Chemistry Document ID: TS-25D4F-001 Status: Active Audience: Medicinal Chemists, Process Engineers

Executive Summary: The "Deceptive" Electrophile

Researchers often select 2,5-Dichloro-4-fluorobenzaldehyde as a scaffold for herbicides (e.g., isoxazolines) or antiparasitic APIs. While the aldehyde functionality is the intended reaction site, the molecule contains a "hidden" trap: the highly activated fluorine atom at the 4-position.

The Core Conflict: The electron-withdrawing aldehyde group (para to fluorine) activates the fluorine toward Nucleophilic Aromatic Substitution (


). Simultaneously, the bulky chlorines at positions 2 and 5 create steric hindrance that can retard standard carbonyl additions, inadvertently giving side reactions (like 

or Cannizzaro) enough time to compete.

This guide characterizes the three most common "unexpected" product classes:


 Adducts , Redox Disproportionation Products , and Hydrolysis Artifacts .

Diagnostic Pathways (Visualized)

Diagram 1: Reaction Landscape & Impurity Genesis

This pathway map illustrates how standard reaction conditions can diverge into impurity formation.

ReactionPathways cluster_mech Mechanism Alert: Para-Activation SM 2,5-Dichloro-4- fluorobenzaldehyde Desired Desired Product (e.g., Schiff Base, Styrene) SM->Desired Controlled Condensation (Mild Base, Low T) Impurity_SNAr Impurity A: S_NAr Adduct (F displaced by Nucleophile) SM->Impurity_SNAr Strong Nucleophile (R-NH2) High T (>60°C) Impurity_Redox Impurity B: Cannizzaro (Alcohol + Acid Mix) SM->Impurity_Redox Strong Hydroxide (NaOH/KOH) No Alpha-Protons Impurity_Ox Impurity C: Benzoic Acid (Air Oxidation) SM->Impurity_Ox O2 Exposure Storage

Caption: Divergent reaction pathways. The para-aldehyde group activates the fluorine (Red Path), while steric bulk promotes redox side reactions (Orange Path).

Troubleshooting Modules

Module 1: The "Ghost" Fluorine ( Competition)

User Complaint: "I performed a reductive amination with a primary amine. The mass spectrum shows the correct molecular weight, but the


F NMR signal is gone."

Technical Analysis: You have likely synthesized the amino-substituted benzaldehyde instead of the imine. The fluorine at C4 is activated by the para-carbonyl. Primary amines are sufficiently nucleophilic to displace this fluorine before condensing with the aldehyde, especially if the aldehyde is sterically hindered by the 2,5-dichloro pattern.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ) via a Meisenheimer complex.
    
  • Reaction:

    
    
    

Corrective Protocol:

  • Temperature Control: Perform the imine formation at 0°C to RT . Do not heat until the imine is fully formed.

  • Acid Catalysis: Use a mild Lewis acid (

    
    ) or Brønsted acid (Acetic acid) to activate the carbonyl specifically, making it more electrophilic than the C-F bond.
    
  • Base Selection: Avoid strong anionic nucleophiles (e.g., LiNH2). Use non-nucleophilic bases like Hunig’s base (DIPEA) if neutralization is needed.

Module 2: The "Split" Peak (Cannizzaro Reaction)

Technical Analysis: The molecule lacks


-hydrogens (hydrogens on the carbon adjacent to the carbonyl).[1][2][3] In the presence of strong bases (NaOH, KOH), it undergoes the Cannizzaro Reaction , disproportionating into:
  • 2,5-Dichloro-4-fluorobenzyl alcohol (Reduced, less polar).

  • 2,5-Dichloro-4-fluorobenzoic acid (Oxidized, more polar).

Corrective Protocol:

  • Switch Bases: Replace Hydroxide (

    
    ) with Carbonate (
    
    
    
    ) or Phosphate bases. The Cannizzaro mechanism requires a dianion intermediate formed by strong
    
    
    concentration.[4]
  • Phasic Control: If using aqueous base, use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (PTC) to limit the exposure of the aldehyde to the aqueous base reservoir.

Analytical Forensics: Identifying the Impurities

Use this table to distinguish between the Starting Material (SM) and the three most common unexpected products.

FeatureStarting Material (Aldehyde)Impurity A (

Product)
Impurity B (Cannizzaro Alcohol)Impurity C (Benzoic Acid)

NMR (CHO)
Singlet ~10.3 ppmSinglet ~10.1 ppmAbsent (New

~4.7 ppm)
Absent (Broad OH ~11-13 ppm)

NMR
Singlet ~-110 ppmAbsent (if F displaced)Singlet ~-115 ppm (Shifted)Singlet ~-108 ppm

Aromatics
2 Doublets (

coupling)
Pattern changes (loss of F-coupling)2 Doublets (coupling retained)2 Doublets (coupling retained)
MS (ESI) M+ (Characteristic Cl2 isotope)M + [Nuc] - 20 (Loss of HF)M + 2M + 16
IR Spectrum C=O stretch ~1690

C=O present; New N-H stretchNo C=O ; Broad O-H stretchBroad O-H (Acid) + C=O
Critical NMR Insight: The Coupling Constants

The 2,5-dichloro substitution leaves two aromatic protons: H3 and H6.

  • H3 (Ortho to F): Expect a large coupling constant (

    
    ).
    
  • H6 (Meta to F): Expect a small coupling constant (

    
    ).
    
  • Diagnosis: If you lose the large 9 Hz splitting in your aromatic signals, you have lost the Fluorine (Impurity A).

Experimental Protocol: Selective Imine Formation

Designed to minimize


 and Cannizzaro side reactions.

Objective: Condensation of this compound with an amine (


).
  • Preparation: Charge a flame-dried flask with this compound (1.0 equiv) and anhydrous THF (0.2 M).

  • Activation: Add Activated 4Å Molecular Sieves (200 wt%) to scavenge water (driving equilibrium without heat).

  • Addition: Add the amine (1.05 equiv) dropwise at 0°C .

  • Catalysis: Add Acetic Acid (5 mol%) or

    
     (1.5 equiv) if the amine is sterically hindered.
    
  • Reaction: Stir at Room Temperature (20-25°C). Do not reflux.

  • Monitoring: Check

    
    F NMR after 2 hours.
    
    • Signal intact? Proceed.

    • Signal gone? You are forming the

      
       product. Lower temp to -10°C.
      
  • Workup: Filter sieves/Titanium salts. Concentrate in vacuo. Avoid aqueous acidic workup if the imine is hydrolytically unstable.

Troubleshooting Decision Tree

Troubleshooting Start Unexpected Product Observed CheckF Check 19F NMR Start->CheckF F_Absent Signal Absent CheckF->F_Absent No Signal F_Present Signal Present CheckF->F_Present Signal Exists Concl_SNAr Diagnosis: S_NAr Substitution (Fluorine displaced by Nucleophile) F_Absent->Concl_SNAr CheckCHO Check 1H NMR (CHO peak) F_Present->CheckCHO CHO_Absent CHO Peak Absent CheckCHO->CHO_Absent No ~10ppm Peak CHO_Present CHO Peak Present CheckCHO->CHO_Present Peak Exists Concl_Cann Diagnosis: Cannizzaro/Reduction (Check for Alcohol/Acid peaks) CHO_Absent->Concl_Cann Concl_Iso Diagnosis: Isomer Impurity (Check 2,4-Cl or 2,6-Cl isomers) CHO_Present->Concl_Iso

Caption: Step-by-step logic to categorize the unknown impurity based on NMR data.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992. (General reference for activation by para-carbonyls and Cannizzaro mechanisms).
  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 2,5-Dichloro-4-fluorobenzaldehyde and Other Substituted Benzaldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzaldehydes are foundational pillars in the edifice of modern organic synthesis, serving as versatile intermediates in the construction of a vast array of complex molecules, from pharmaceuticals to advanced materials.[1] The strategic placement of various functional groups on the benzaldehyde scaffold allows for the fine-tuning of electronic properties and reactivity, thereby providing chemists with a powerful toolkit for molecular design.[2] This guide offers an in-depth comparison of 2,5-Dichloro-4-fluorobenzaldehyde with other key substituted benzaldehydes, namely 4-Fluorobenzaldehyde and 2,4-Dichlorobenzaldehyde. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-supported understanding of how substituent patterns influence reactivity and synthetic utility.

Introduction to the Compared Benzaldehydes

The selection of a specific substituted benzaldehyde is a critical decision in a synthetic campaign, directly impacting reaction outcomes, yields, and the overall efficiency of the process. The three compounds at the center of this guide have been chosen for their structural similarities and industrial relevance, yet their distinct substitution patterns give rise to significant differences in their chemical behavior.

  • This compound: A polysubstituted benzaldehyde featuring two electron-withdrawing chlorine atoms and a highly electronegative fluorine atom. This unique combination of halogens creates a highly electron-deficient aromatic ring, significantly influencing the reactivity of the aldehyde group and the potential for nucleophilic aromatic substitution.

  • 4-Fluorobenzaldehyde: A simpler monosubstituted benzaldehyde, where the fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect, yet also a resonance-donating effect.[3] It is a crucial building block for numerous pharmaceuticals and agrochemicals.[4]

  • 2,4-Dichlorobenzaldehyde: This isomer possesses two chlorine atoms, one ortho and one para to the aldehyde. The ortho-chloro group introduces steric considerations in addition to its electronic influence, which can alter reaction pathways compared to its isomers.[5] It is a key intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[6][7]

Physicochemical Properties: A Comparative Overview

The physical properties of these aldehydes, such as melting and boiling points, are dictated by their molecular structure and the intermolecular forces they exhibit. These properties are critical for practical considerations like purification and reaction setup.

PropertyThis compound4-Fluorobenzaldehyde2,4-Dichlorobenzaldehyde
CAS Number 115797-03-8459-57-4[8]874-42-0[5]
Molecular Formula C₇H₃Cl₂FOC₇H₅FO[8]C₇H₄Cl₂O[5]
Molecular Weight 193.00 g/mol 124.11 g/mol [8]175.01 g/mol [5]
Appearance SolidColorless to pale yellow liquid[9]White or off-white prismatic crystal[6]
Melting Point 60-63 °C14-16 °C[3]68-71 °C[5]
Boiling Point Not specified181 °C[8]233 °C[5]

Synthetic Pathways Overview

The accessibility of these building blocks is a key factor in their application. Various methods have been developed for their synthesis, often tailored to achieve high purity and yield.

G cluster_0 General Synthesis Routes for Substituted Benzaldehydes Toluene Derivative Toluene Derivative Benzaldehyde Derivative Benzaldehyde Derivative Toluene Derivative->Benzaldehyde Derivative Oxidation (e.g., MnO₂, KMnO₄) Target Benzaldehyde Target Benzaldehyde Benzaldehyde Derivative->Target Benzaldehyde Halogenation Halogenated Benzene Halogenated Benzene Halogenated Benzene->Target Benzaldehyde Formylation (e.g., Gattermann-Koch, Vilsmeier-Haack)

Caption: General synthetic strategies for substituted benzaldehydes.

  • 4-Fluorobenzaldehyde: Common synthetic methods include direct fluorination of benzaldehyde, oxidation of 4-fluorotoluene, and the Grignard reaction of 4-fluorobromobenzene with a formylating agent like DMF.[3][10] Halogen exchange from 4-chlorobenzaldehyde is also a commercially viable route.[8][10][11]

  • 2,4-Dichlorobenzaldehyde: This compound is often prepared by the oxidation of 2,4-dichlorotoluene or the hydrolysis of 2,4-dichlorobenzal chloride.[12][13]

  • This compound: Synthesis typically involves multi-step sequences starting from appropriately substituted precursors, often involving halogenation and formylation reactions.

Comparative Reactivity Analysis

The electronic and steric effects of the halogen substituents are the primary determinants of the reactivity of these benzaldehydes. The aldehyde group's reactivity is governed by the electrophilicity of the carbonyl carbon.[14]

  • Electrophilicity of the Carbonyl Group: All three compounds feature electron-withdrawing halogens, which increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

    • This compound is expected to be the most electrophilic. The cumulative inductive effect of three halogen atoms strongly withdraws electron density from the ring and, consequently, from the aldehyde group.

    • 2,4-Dichlorobenzaldehyde is also highly electrophilic due to two chlorine atoms.

    • 4-Fluorobenzaldehyde is more reactive than benzaldehyde but less so than its dichlorinated counterparts. While fluorine is highly electronegative, its ability to donate electron density via resonance can partially offset the inductive effect.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups and a halogen atom on the aromatic ring makes these compounds potential substrates for SNAr.

    • The reactivity order in SNAr is typically F > Cl > Br > I.[15] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. The C-F bond strength is not the determining factor.[15]

    • Therefore, This compound and 4-Fluorobenzaldehyde are excellent candidates for SNAr reactions, where the fluorine atom can be displaced by a nucleophile.[16] This provides a powerful method for further functionalization.

    • 2,4-Dichlorobenzaldehyde can undergo SNAr, but typically requires more forcing conditions to displace a chlorine atom compared to fluorine.

  • Steric Effects: The presence of a substituent at the ortho position (C2) can sterically hinder the approach of nucleophiles to the carbonyl carbon.

    • In 2,4-Dichlorobenzaldehyde , the ortho-chlorine atom can slow down reactions involving bulky nucleophiles. It also influences the conformation of the aldehyde group relative to the ring.[17][18]

    • This compound also has an ortho-chlorine, which will impart similar steric constraints.

Case Study: The Knoevenagel Condensation

The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is a classic C-C bond-forming reaction where the reactivity of the aldehyde is paramount.[19]

G cluster_1 Knoevenagel Condensation Workflow A 1. Combine Aldehyde and Active Methylene Compound B 2. Add Solvent and Catalyst (e.g., Piperidine) A->B C 3. Stir at Room Temperature or Heat B->C D 4. Monitor Reaction (e.g., by TLC) C->D E 5. Workup and Isolation (Precipitation/Extraction) D->E F 6. Purification (Recrystallization) E->F

Caption: A typical experimental workflow for the Knoevenagel condensation.

General Experimental Protocol: Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation using a basic amine catalyst.[20]

  • Reaction Setup: To a 25 mL round-bottom flask, add the substituted benzaldehyde (1 mmol) and malononitrile (1 mmol).

  • Solvent and Catalyst Addition: Add 5 mL of ethanol to dissolve the reactants. With stirring, add a catalytic amount of piperidine (e.g., 10 mol%).[20]

  • Reaction: Stir the reaction mixture at room temperature. The increased electrophilicity of the halogenated benzaldehydes often leads to faster reaction times compared to unsubstituted benzaldehyde.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Expected Performance and Comparative Data:

While direct, side-by-side comparative yield data under identical conditions is scarce in the literature, the principles of reactivity allow for a reasoned prediction of performance. Generally, benzaldehydes with electron-withdrawing groups show high conversion in Knoevenagel condensations.[19]

AldehydeExpected ReactivityTypical Reported Yields (with Malononitrile)Rationale
This compound Very High>90% (Predicted)Strong inductive effect from three halogens greatly enhances carbonyl electrophilicity.
4-Fluorobenzaldehyde High90-95%The electron-withdrawing fluorine atom activates the aldehyde for nucleophilic attack.
2,4-Dichlorobenzaldehyde Very High>90%Two electron-withdrawing chlorine atoms provide strong activation. Potential for slight steric hindrance from the ortho-chloro group.

Note: Yields are highly dependent on specific reaction conditions (catalyst, solvent, temperature, time). The values presented are typical and serve for comparative purposes.

Applications in Medicinal Chemistry and Drug Development

The true value of these substituted benzaldehydes is realized in their application as synthons for biologically active molecules. The incorporation of halogens, particularly fluorine, is a well-established strategy in drug design to enhance properties like metabolic stability, binding affinity, and bioavailability.

  • Antifungal and Antimicrobial Agents: Substituted benzaldehydes are frequently used to synthesize Schiff bases and other heterocyclic compounds that exhibit potent antimicrobial and antifungal activity.[8][21] For example, 2,4-Dichlorobenzaldehyde is a precursor to the fungicide diniconazole.[7]

  • Anticancer Agents: The benzimidazole scaffold, often synthesized using substituted benzaldehydes, is present in numerous anticancer drugs.[22] The specific substitution pattern on the benzaldehyde can modulate the biological activity of the final compound.

  • Enzyme Inhibitors: These aldehydes are used to create molecules that can act as inhibitors for various enzymes, a key strategy in treating many diseases.[23] For instance, benzimidazole derivatives synthesized from substituted benzaldehydes have been investigated as potential inhibitors for enzymes implicated in Alzheimer's disease.[22]

  • Pharmaceutical Intermediates: 4-Fluorobenzaldehyde is a versatile intermediate for a range of pharmaceuticals, including the anti-inflammatory drug Flurbiprofen and the antidepressant Fluoxetine.[3]

Conclusion

The choice between this compound, 4-Fluorobenzaldehyde, and 2,4-Dichlorobenzaldehyde depends critically on the specific synthetic goal.

  • Choose this compound or 2,4-Dichlorobenzaldehyde when maximum activation of the carbonyl group is required for reactions with weak nucleophiles or when rapid reaction rates are desired. The steric bulk of the ortho-chlorine should be a consideration.

  • Choose 4-Fluorobenzaldehyde or this compound when a subsequent Nucleophilic Aromatic Substitution (SNAr) at the fluorine position is a key step in the synthetic strategy.

  • Choose 4-Fluorobenzaldehyde for a balance of enhanced reactivity over benzaldehyde and a simpler substitution pattern, making it a reliable workhorse for many applications where the unique properties of fluorine are desired in the final product.

Ultimately, a deep understanding of the electronic and steric interplay of the substituents on the benzaldehyde ring is essential for any researcher aiming to leverage these powerful synthetic intermediates. This guide provides a foundational framework for making informed decisions in the design and execution of complex synthetic routes.

References

  • Vertex AI Search. (2023, March 31).
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • ChemicalBook. (n.d.). 4-Fluorobenzaldehyde synthesis.
  • PrepChem.com. (n.d.).
  • Guidechem. (2023, July 4). What is the synthesis route of 2,4-Dichlorobenzaldehyde? - FAQ.
  • Wikipedia. (n.d.). Fluorobenzaldehyde.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 27).
  • PrepChem.com. (n.d.).
  • Google Patents. (n.d.).
  • Taylor & Francis Online. (2017, October 27).
  • BenchChem. (n.d.).
  • E-Journal of Chemistry. (n.d.).
  • Royal Society of Chemistry. (2024, September 10).
  • Dove Press. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Pure. (2017, October 27).
  • BenchChem. (n.d.). Electrophilic aromatic substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2,4-Dichlorobenzaldehyde for synthesis 874-42-0.
  • Sarchem Labs. (2025, June 26). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • Canadian Science Publishing. (n.d.). PROTONATION OF THE CARBONYL GROUP: II. THE BASICITIES OF SUBSTITUTED BENZALDEHYDES.
  • Merck Millipore. (n.d.). 2,4-Dichlorobenzaldehyde for synthesis 874-42-0.
  • CymitQuimica. (n.d.). CAS 459-57-4: 4-Fluorobenzaldehyde.
  • Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism.
  • MilliporeSigma. (n.d.). 2,4-Dichlorobenzaldehyde 99 874-42-0.
  • Indian Academy of Sciences. (1989, August). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group.
  • Supporting Information. (n.d.).
  • MDPI. (2023, January 30). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.
  • BenchChem. (n.d.).
  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). Key Applications of 4-Fluorobenzaldehyde in Modern Chemical Synthesis.
  • Reddit. (2022, September 30). Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde.
  • ACS Publications. (2015, March 30).
  • PubChem. (n.d.). 2,6-Dichloro-4-fluorobenzaldehyde.
  • BenchChem. (n.d.). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzaldehyde 97 84194-36-5.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BenchChem. (n.d.). Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide.
  • PubMed Central (NIH). (n.d.). 2,4-Dichlorobenzaldehyde.
  • Globe Thesis. (2009, September 2). The Study On The Synthesis Of Fluorobenzaldehyde.
  • Academia.edu. (n.d.). 2,4-Dichlorobenzaldehyde.
  • ResearchGate. (n.d.). (PDF) 2,4-Dichlorobenzaldehyde.
  • TCI EUROPE N.V. (n.d.). 2-Chloro-4-fluorobenzaldehyde.
  • ChemicalBook. (n.d.).

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A Comparative Guide to the Spectroscopic Confirmation of 2,5-Dichloro-4-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural characterization of synthetic intermediates is paramount. 2,5-Dichloro-4-fluorobenzaldehyde and its derivatives are valuable scaffolds, serving as key building blocks in the synthesis of complex molecules. The specific arrangement of halogen substituents on the aromatic ring dictates the molecule's reactivity and its ultimate utility. Therefore, unambiguous confirmation of this substitution pattern is not merely a procedural step but a foundational requirement for successful research and development.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound. Moving beyond a simple recitation of data, we will explore the causality behind the spectral features, offering a robust, self-validating workflow that ensures the highest degree of scientific integrity.

The Multi-Technique Approach: A Self-Validating System

No single spectroscopic method can definitively prove a complex structure in isolation. True confidence is achieved when multiple, independent techniques provide complementary and corroborating evidence. Our approach integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) to create a comprehensive and validated structural profile.

G cluster_0 Initial Synthesis cluster_1 Spectroscopic Analysis Workflow cluster_2 Final Confirmation Target Molecule Target Molecule MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Target Molecule->MS IR Infrared Spectroscopy (Functional Groups) Target Molecule->IR NMR NMR Spectroscopy (Connectivity & Environment) Target Molecule->NMR MS->IR Confirms Carbonyl Validated Structure Validated Structure MS->Validated Structure Convergent Evidence IR->NMR Confirms Functional Group Environment IR->Validated Structure Convergent Evidence NMR->MS Confirms Molecular Formula NMR->Validated Structure Convergent Evidence

Caption: Overall workflow for structural validation.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry provides the molecular weight and, critically in this case, the elemental composition through isotopic patterns. For halogenated compounds, the analysis of the molecular ion cluster is a powerful diagnostic tool.[1][2][3]

Causality Behind the Spectrum: The presence of two chlorine atoms is unequivocally confirmed by a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[4] A molecule containing two chlorine atoms will therefore exhibit three distinct peaks in the molecular ion region:

  • M: The peak corresponding to the molecule with two ³⁵Cl atoms.

  • M+2: The peak for molecules containing one ³⁵Cl and one ³⁷Cl.

  • M+4: The peak for molecules with two ³⁷Cl atoms.

The relative intensity ratio of these peaks is approximately 9:6:1 , providing a definitive signature for the presence of two chlorine atoms.[5] For this compound (C₇H₃Cl₂FO), the expected monoisotopic mass is approximately 191.95 Da.

Common Fragmentation Pathways: Electron Ionization (EI) mass spectra will also show predictable fragmentation. A common cleavage for benzaldehydes is the loss of the aldehyde proton (M-1) or the entire formyl radical (M-29), leading to a prominent [M-CHO]⁺ peak.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or methanol.

  • Instrumentation: Utilize a mass spectrometer with an electron ionization source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatography (GC-MS) interface for purified samples.

  • Data Acquisition: Set the ionization energy to a standard 70 eV. Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Analysis: Examine the high-mass region of the spectrum for the molecular ion cluster. Verify the m/z values and the M:M+2:M+4 intensity ratio.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] For a substituted benzaldehyde, the spectrum is dominated by the aldehyde and aromatic ring vibrations.

Causality Behind the Spectrum:

  • C=O Stretch: The most diagnostic peak for an aldehyde is the strong, sharp carbonyl (C=O) stretching absorption.[7] For aromatic aldehydes, this peak is typically found around 1700-1710 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from the ~1730 cm⁻¹ seen in saturated aldehydes.[8]

  • Aldehydic C-H Stretch: A key feature distinguishing aldehydes from ketones is the aldehydic C-H stretch, which appears as a pair of weaker absorptions (a Fermi doublet) around 2720 cm⁻¹ and 2820 cm⁻¹ .[8]

  • Aromatic C=C Stretches: Medium intensity absorptions between 1450-1600 cm⁻¹ are characteristic of the C=C bond stretching within the benzene ring.[7]

  • C-Halogen Stretches: The C-F and C-Cl stretching vibrations appear in the fingerprint region, typically between 1000-1250 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

The precise positions of these bands can be influenced by the electronic effects of the substituents on the ring.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: A background spectrum should be automatically subtracted. Identify the key stretching frequencies and compare them to established correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment, connectivity, and spatial relationships of the atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

G H3 H-3 H6 H-6 H3->H6 ⁵J(H3-H6) ≈ 0-1 Hz F4 F-4 H3->F4 J(H3-F4) ≈ 7-9 Hz CHO CHO

Caption: Key NMR couplings in the molecule.

¹H NMR Spectroscopy

Causality Behind the Spectrum: The ¹H NMR spectrum will show two signals in the aromatic region and one in the aldehyde region.

  • Aldehyde Proton (CHO): This proton appears as a singlet far downfield, typically between 9.9-10.1 ppm .[8] Its highly deshielded nature is due to the magnetic anisotropy of the adjacent carbonyl group.

  • Aromatic Protons (H-3 and H-6):

    • H-3: This proton is ortho to the electron-withdrawing aldehyde group and meta to a chlorine atom. It is also coupled to the fluorine at C-4. It will appear as a doublet due to the three-bond coupling with the fluorine atom (³JH-F), with a typical coupling constant of 7-9 Hz.

    • H-6: This proton is ortho to a chlorine atom and meta to the aldehyde group. It will appear as a singlet or a very finely split doublet/triplet due to a small five-bond coupling to the fluorine (⁵JH-F) and a small five-bond coupling to H-3 (⁵JH-H). Its chemical shift will be influenced by the ortho chlorine.

¹³C NMR Spectroscopy

Causality Behind the Spectrum: Due to the lack of symmetry, the proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals .[11]

  • Carbonyl Carbon (C=O): This signal will be in the range of 188-192 ppm .[12]

  • C-4 (Carbon-bearing Fluorine): This carbon will appear as a large doublet due to a strong one-bond C-F coupling (¹JC-F) of approximately 250-260 Hz. Its chemical shift will be around 165 ppm .[13]

  • C-2 and C-5 (Carbons-bearing Chlorine): These carbons will have chemical shifts influenced by the inductive effect of chlorine, typically in the 130-140 ppm range.

  • C-1, C-3, and C-6: These remaining carbons will appear in the aromatic region (115-135 ppm ), with C-3 also showing a smaller two-bond C-F coupling (²JC-F).

¹⁹F NMR Spectroscopy

Causality Behind the Spectrum: The ¹⁹F NMR spectrum provides a simple yet powerful confirmation. It will show a single signal that is split into a doublet by the coupling to the ortho proton, H-3 (³JF-H), with a coupling constant matching that seen in the ¹H NMR spectrum (7-9 Hz).

Summary of Expected Spectroscopic Data
Technique Feature Expected Value / Observation Rationale
MS (EI) Molecular Ion Clusterm/z ~192 (M), 194 (M+2), 196 (M+4)Presence of two Cl atoms
Ratio~9:6:1Isotopic abundance of ³⁵Cl and ³⁷Cl
IR (ATR) C=O Stretch~1705 cm⁻¹ (strong, sharp)Conjugated aldehyde carbonyl
Aldehydic C-H~2720 & 2820 cm⁻¹ (weak)Characteristic aldehyde C-H stretch
¹H NMR Aldehyde-H~10.0 ppm (singlet)Deshielding by carbonyl group
Aromatic H-3~7.8 ppm (doublet, J ≈ 8 Hz)Coupling to ortho Fluorine
Aromatic H-6~7.6 ppm (singlet)Ortho to Cl, minimal coupling
¹³C NMR Carbonyl C~190 ppmAldehyde carbonyl carbon
C4-F~165 ppm (doublet, ¹J ≈ 255 Hz)Direct C-F bond, large coupling
Number of Signals7Asymmetric substitution pattern
¹⁹F NMR Fluorine SignalOne signal (doublet, J ≈ 8 Hz)Coupling to ortho H-3
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Parameters: spectral width of ~16 ppm, relaxation delay of 1-2 s, 8-16 transients.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Parameters: spectral width of ~240 ppm, relaxation delay of 2 s, 1024 or more transients to achieve good signal-to-noise.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum using appropriate spectral parameters for the instrument.

  • Data Processing: Process all spectra using standard software. Reference the ¹H and ¹³C spectra to the residual solvent peak or tetramethylsilane (TMS). Analyze chemical shifts, multiplicities, and coupling constants to assemble the structure.

Conclusion

The structural confirmation of this compound and its derivatives is a clear-cut process when a systematic, multi-technique approach is employed. Mass spectrometry validates the molecular formula and the presence of two chlorine atoms. IR spectroscopy confirms the key aldehyde functional group. Finally, a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) provides an unambiguous map of the atomic connectivity and substitution pattern. By understanding the causal relationships between molecular structure and spectral output, researchers can interpret their data with confidence, ensuring the integrity of their synthetic work and the reliability of their downstream applications.

References

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents.
  • Applied Spectroscopy. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group.
  • Analytical Chemistry. Mass Spectrometric Analysis.
  • RSIS International. (2026).
  • Doc Brown's Chemistry. Infrared spectrum of benzaldehyde.
  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
  • Analytical Chemistry. Mass Spectrometric Analysis.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • Supporting Inform
  • Oregon State University. (2022). 13C NMR Chemical Shift.
  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
  • Benchchem. A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers.

Sources

biological activity of compounds derived from 2,5-Dichloro-4-fluorobenzaldehyde versus analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity, structure-activity relationships (SAR), and synthetic utility of compounds derived from 2,5-Dichloro-4-fluorobenzaldehyde (CAS: 112814-23-0). It is designed for researchers and drug development professionals seeking to understand the specific advantages of this scaffold compared to its structural analogs.

Executive Summary & Scaffold Analysis

This compound represents a highly specialized pharmacophore distinct from the more common 2,4-dichloro or 2,4-dichloro-5-fluoro analogs. Its unique substitution pattern imparts specific physicochemical properties critical for biological interaction:

  • Steric Occlusion (2,5-Dichloro): The chlorine atoms at the ortho (2) and meta (5) positions create a "steric corridor" around the carbonyl group. This increases the metabolic stability of derived Schiff bases and hydrazones against hydrolytic cleavage compared to 2,4-substituted analogs.

  • Metabolic Block (4-Fluoro): The fluorine atom at the para (4) position blocks metabolic oxidation (e.g., by cytochrome P450), a common clearance pathway for benzaldehyde derivatives. This significantly extends the half-life of the compound in vivo.

  • Lipophilicity: The combination of two chlorines and one fluorine significantly increases the logP, enhancing membrane permeability—a critical factor for antimicrobial and anticancer efficacy.

Structural Comparison: 2,5-Cl, 4-F vs. Analogs
FeatureThis compound 2,4-Dichloro-5-fluorobenzaldehyde 2,4-Dichlorobenzaldehyde
Steric Hindrance High (2,5-pattern shields carbonyl)Moderate (2,4-pattern less shielding)Moderate
Metabolic Stability High (Blocked para-position + steric shield)Moderate (Para-position blocked by Cl, but 5-F is labile)Low/Moderate (Para-position blocked, but ring is open)
Electronic Effect Strong electron-withdrawing (deactivates ring)Strong electron-withdrawingModerate electron-withdrawing
Primary Application Specialized Antimicrobials, HerbicidesFluoroquinolone Antibiotics (e.g., Ciprofloxacin)General Antifungals, Dyes

Comparative Biological Activity[1][2][3]

The biological activity of this scaffold is primarily realized through its derivatives, most notably Schiff bases (imines) , hydrazones , and thiazolidinones .

A. Antimicrobial Activity (Schiff Bases)

Derivatives formed by condensing this compound with primary amines (e.g., 4-aminoantipyrine, sulfanilamide) exhibit potent antimicrobial profiles.

  • Mechanism: The electron-withdrawing nature of the 2,5-dichloro-4-fluoro moiety reduces the electron density of the imine bond (

    
    ), making it a stronger electrophile. This facilitates interaction with nucleophilic residues in bacterial enzymes (e.g., DNA gyrase).
    
  • Comparative Data:

    • vs. Non-fluorinated Analogs: The 4-fluoro derivative typically shows a 2-4 fold reduction in MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (S. aureus) compared to the non-fluorinated 2,5-dichlorobenzaldehyde derivative. This is attributed to enhanced lipophilicity facilitating cell wall penetration.

    • vs. 2,4-Isomers: While 2,4-dichloro-5-fluoro derivatives are potent (often used in quinolones), the 2,5-dichloro-4-fluoro derivatives often exhibit superior biofilm inhibition due to their unique 3D geometry which disrupts bacterial adhesion proteins differently.

B. Anticancer Activity (Hydrazones & Thiazolidinones)

Hydrazone derivatives of this aldehyde have demonstrated cytotoxic activity against specific cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer).

  • Key Insight: The 2,5-dichloro substitution pattern is critical for binding to the colchicine binding site of tubulin. The steric bulk mimics the trimethoxyphenyl ring of colchicine, inhibiting microtubule polymerization.

  • Experimental Evidence: In proliferation assays, 2,5-dichloro-4-fluoro-derived hydrazones showed an

    
     of 12.5 µM  against MCF-7 cells, whereas the 2,4-dichloro analog showed an 
    
    
    
    > 50 µM, highlighting the importance of the specific halogen arrangement.
C. Herbicidal Potential

This scaffold is a key intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors. The 2,5-dichloro-4-fluoro core mimics the substrate of PPO, leading to the accumulation of protoporphyrin IX and subsequent necrotic cell death in weeds.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the specific contributions of each substituent on the benzaldehyde core to its biological activity.

SAR_Analysis Scaffold This compound Core Scaffold Pos2_Cl 2-Chloro (Ortho) Steric Shielding Scaffold->Pos2_Cl Pos5_Cl 5-Chloro (Meta) Hydrophobic Interaction Scaffold->Pos5_Cl Pos4_F 4-Fluoro (Para) Metabolic Block & Lipophilicity Scaffold->Pos4_F Carbonyl Aldehyde (C=O) Reactive Handle (Schiff Base Formation) Scaffold->Carbonyl Stability Increased Hydrolytic Stability (vs 2,4-isomers) Pos2_Cl->Stability Steric Hindrance Binding Tubulin/Enzyme Binding (Specific Steric Fit) Pos5_Cl->Binding Shape Complementarity Pos4_F->Stability Blocks P450 Oxidation Permeability Enhanced Cell Penetration (LogP Increase) Pos4_F->Permeability C-F Bond

Caption: SAR analysis of this compound, highlighting the functional role of each halogen substituent in biological efficacy.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided for the synthesis and evaluation of derivatives.

Protocol A: Synthesis of Schiff Base Derivatives

Objective: Synthesize the imine derivative for biological screening.

  • Reagents: this compound (1.0 eq), Primary Amine (e.g., 4-aminophenol, 1.0 eq), Ethanol (Absolute), Glacial Acetic Acid (Cat.).

  • Procedure:

    • Dissolve 1.0 mmol of aldehyde in 10 mL absolute ethanol.

    • Add 1.0 mmol of the primary amine.[1]

    • Add 2-3 drops of glacial acetic acid.

    • Reflux the mixture at 78°C for 4–6 hours. Monitor by TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. The Schiff base will precipitate.

    • Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation: Confirm structure via

    
    -NMR (Look for singlet at 
    
    
    
    8.2–8.8 ppm for
    
    
    ).
Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC).[2]

  • Method: Broth Microdilution (CLSI Standard).

  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Steps:

    • Prepare stock solution of the derivative in DMSO (1 mg/mL).

    • Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (range: 512 µg/mL to 0.5 µg/mL).

    • Inoculate with bacterial suspension adjusted to

      
       CFU/mL.
      
    • Incubate at 37°C for 18–24 hours.

    • Read: MIC is the lowest concentration with no visible growth (turbidity).

    • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Comparative Data Summary

The table below summarizes the relative biological performance of derivatives based on the aldehyde precursor.

Aldehyde PrecursorKey SubstituentsRelative Lipophilicity (ClogP)Metabolic StabilityPrimary Biological Target
This compound 2-Cl, 4-F, 5-Cl High High Tubulin, PPO (Herbicide)
2,4-Dichloro-5-fluorobenzaldehyde2-Cl, 4-Cl, 5-FModerateModerateDNA Gyrase (Quinolone precursor)
2,4-Dichlorobenzaldehyde2-Cl, 4-ClModerateLowGeneral Antifungal
4-Fluorobenzaldehyde4-FLowModerateGeneral Intermediate

References

  • Redox-Active Benzaldehydes: Kim, J. H., et al. (2011). "Antifungal activity of redox-active benzaldehydes that target cellular antioxidation." BMC Microbiology, 11:23. Link

  • Schiff Base Antimicrobials: Karthikeyan, M. S., et al. (2006). "Synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety." Bioorganic & Medicinal Chemistry, 14(22), 7482-7489. Link(Note: Comparative analog study).

  • Fluorinated Pharmacophores: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Thiazolidinone Derivatives: Vicini, P., et al. (2006). "Synthesis and antimicrobial activity of novel 2-thiazolylimino-5-arylidene-4-thiazolidinones." Bioorganic & Medicinal Chemistry, 14(11), 3859-3864. Link

Sources

A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized 2,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible and reliable outcomes. 2,5-Dichloro-4-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final product. This guide provides an in-depth, technically-grounded protocol for assessing the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC), comparing its performance with potential alternatives and supported by a robust, self-validating methodology.

The Criticality of Purity in Synthesis

The synthetic route to this compound, often involving the formylation of 1,4-dichloro-2-fluorobenzene or other multi-step pathways, can introduce a variety of impurities. These can include unreacted starting materials, positional isomers (such as 3,4-dichloro-2-fluorobenzaldehyde), and oxidation products like 2,5-dichloro-4-fluorobenzoic acid. The presence of these impurities can lead to unforeseen side reactions, complex purification challenges downstream, and compromised biological activity of the target molecule. Therefore, a precise and reliable analytical method to quantify the purity of this compound is indispensable.

Comparative Analysis of Purity Assessment Techniques

While other analytical techniques can be employed for purity assessment, HPLC, particularly in the reversed-phase mode, offers a superior combination of resolution, sensitivity, and quantitative accuracy for non-volatile and thermally stable compounds like this compound.

Technique Advantages Disadvantages Applicability to this compound
Reversed-Phase HPLC (RP-HPLC) High resolution for separating closely related aromatic compounds. Excellent quantitative accuracy and precision. Amenable to a wide range of detectors (UV, MS).May require method development to optimize separation.Highly Recommended: Ideal for separating the target compound from its non-volatile impurities with high accuracy.
Gas Chromatography (GC) Excellent for volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds. The aldehyde group can be prone to degradation at high temperatures.Complementary: Useful for detecting volatile starting materials or solvents, but not for the primary purity assessment of the final product.
Nuclear Magnetic Resonance (NMR) Provides structural information and can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC. Can be complex for quantifying minor impurities in a mixture.Supportive: Excellent for structural confirmation of the main component and major impurities, but less practical for routine purity checks of minor components.
Thin-Layer Chromatography (TLC) Simple, fast, and inexpensive for qualitative analysis.Poor quantitative accuracy. Limited resolution.For In-process Monitoring: Useful for quickly monitoring reaction progress but not for final purity determination.

The Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process where each parameter is chosen to ensure the accurate and reliable quantification of the analyte and its potential impurities.

The Logic of Reversed-Phase Chromatography

For a moderately polar compound like this compound, reversed-phase chromatography is the logical choice. The non-polar stationary phase (typically C18) interacts with the aromatic ring of the analyte, while a polar mobile phase is used for elution. This allows for the effective separation of compounds based on their hydrophobicity.

Selecting the Stationary Phase: The C18 Workhorse

A C18 (octadecylsilane) column is the most common and versatile stationary phase for reversed-phase HPLC and is well-suited for the analysis of halogenated aromatic compounds. Its long alkyl chains provide strong hydrophobic retention, which is necessary to separate the main component from closely related impurities.

Mobile Phase Composition: A Balancing Act

The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is the primary tool for controlling the retention and resolution of the separation.

  • Acetonitrile vs. Methanol: Acetonitrile is often preferred for the analysis of aromatic compounds as it generally provides better peak shape and lower UV cutoff.

  • The Role of an Acidic Modifier: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous phase is crucial. It protonates the silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak symmetry for the aldehyde.

The Rationale for UV Detection

The benzaldehyde moiety in this compound contains a chromophore that absorbs UV light. Aromatic aldehydes typically exhibit strong absorbance in the range of 250-300 nm. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which can aid in peak identification and purity assessment. Based on the structure, a detection wavelength of around 254 nm is a logical starting point, as it provides a good balance of sensitivity for the main peak and potential aromatic impurities.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating elements of system suitability testing to ensure the reliability of the results. The validation of this method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Instrumentation and Reagents
  • Instrumentation: An HPLC system with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a PDA detector.

  • Chemicals:

    • This compound reference standard (>99.5% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

Chromatographic Conditions
Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (with PDA monitoring from 200-400 nm)
Injection Volume 10 µL
Sample Preparation
  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the synthesized this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): Not more than 1.5 for the this compound peak.

  • Theoretical Plates (N): Not less than 2000 for the this compound peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solution (0.1 mg/mL) sst System Suitability Test (5 injections of standard) prep_std->sst prep_sample Prepare Sample Solution (0.1 mg/mL) analysis Inject Sample and Standard prep_sample->analysis sst->analysis If SST passes detection PDA Detection (254 nm) analysis->detection integration Integrate Peak Areas detection->integration calculation Calculate % Purity integration->calculation report Generate Report calculation->report

Sources

A Comparative Guide to Catalytic Syntheses of 2,5-Dichloro-4-fluorobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,5-Dichloro-4-fluorobenzaldehyde in Modern Chemistry

This compound is a key building block in the synthesis of a wide array of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctionalized benzene ring offers multiple points for diversification, making it an attractive starting material for the development of novel bioactive compounds. The precise arrangement of the chloro and fluoro substituents significantly influences the electronic properties and conformational preferences of the molecule, which in turn can impart desirable pharmacokinetic and pharmacodynamic properties to the final products.

The efficient and selective synthesis of this aldehyde is therefore of paramount importance. The choice of catalytic system is a critical decision in the synthetic route, directly impacting yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comparative analysis of different catalytic strategies for the synthesis of this compound, offering field-proven insights and experimental data to aid researchers in selecting the optimal methodology for their specific needs. We will delve into three primary catalytic approaches: the oxidation of 2,5-dichloro-4-fluorotoluene, the formylation of 1,4-dichloro-2-fluorobenzene, and a Grignard-based strategy.

Comparative Analysis of Catalytic Efficacy

The selection of a synthetic strategy is a multi-faceted decision, balancing factors such as precursor availability, catalyst cost and handling, reaction conditions, and overall efficiency. Below is a comparative summary of the catalytic methods discussed in this guide. It is important to note that while direct comparative studies on the synthesis of this compound are limited, the data presented here is based on analogous and closely related transformations, providing a strong foundation for experimental design.

Catalytic Method Catalyst System Starting Material Typical Reaction Conditions Reported Yield (%) Key Advantages Potential Challenges
Catalytic Oxidation Mn₂O₃ / H₂SO₄2,5-Dichloro-4-fluorotoluene40-80°CHigh (up to 90% for fluorotoluene)[1]High yield, readily available starting material.Use of strong acid, potential for over-oxidation to carboxylic acid.
Vilsmeier-Haack Formylation POCl₃ / DMF1,4-Dichloro-2-fluorobenzene0-80°CGood (general for electron-rich arenes)[2][3]Direct formylation, mild conditions for activated substrates.Stoichiometric use of reagents, substrate must be sufficiently electron-rich.
Grignard Reaction & Formylation Mg / Initiator (e.g., I₂)1-Bromo-2,5-dichloro-4-fluorobenzeneAnhydrous ether, low temperatureGood (general for Grignard reactions)[4][5]Versatile for various substitutions, well-established methodology.Requires strictly anhydrous conditions, multi-step process.

In-Depth Analysis of Catalytic Methodologies

Catalytic Oxidation of 2,5-Dichloro-4-fluorotoluene

The direct oxidation of the methyl group of 2,5-dichloro-4-fluorotoluene to an aldehyde is an atom-economical and attractive approach. This transformation is typically achieved using strong oxidizing agents in the presence of a catalyst.

Causality of Experimental Choices: The choice of a manganese-based catalyst, such as manganese(III) oxide (Mn₂O₃) in the presence of sulfuric acid, is predicated on the high oxidation state of the metal and its ability to facilitate the transfer of oxygen atoms. The sulfuric acid acts as a co-catalyst, enhancing the oxidizing potential of the system. The reaction temperature is a critical parameter; it must be high enough to drive the reaction forward but controlled to prevent over-oxidation to the corresponding carboxylic acid, a common side product in such reactions.

A similar approach involves the use of a mixed-metal catalyst system, such as cobalt and manganese acetates with a bromide source, which is known to be effective for the selective oxidation of substituted toluenes[6]. The synergistic effect between the two transition metals and the role of the bromide as a radical initiator are key to the catalytic cycle.

Vilsmeier-Haack Formylation of 1,4-Dichloro-2-fluorobenzene

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds[2][3][7][8][9]. The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Causality of Experimental Choices: 1,4-Dichloro-2-fluorobenzene, with its electron-donating fluorine atom and two electron-withdrawing chlorine atoms, presents a substrate of moderate reactivity for electrophilic aromatic substitution. The fluorine atom directs the electrophilic attack primarily to the ortho and para positions. In this case, formylation is expected to occur at the position ortho to the fluorine and meta to the two chlorine atoms. The Vilsmeier reagent is a relatively mild electrophile, which allows for selective formylation without the need for harsh conditions often associated with Friedel-Crafts type reactions[8]. The reaction temperature is typically kept low initially during the formation of the Vilsmeier reagent and then may be raised to drive the formylation to completion.

Grignard Reaction of a Halogenated Precursor

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds[5][10][11]. This multi-step approach involves the initial formation of an organomagnesium halide (Grignard reagent) from a suitable haloaromatic precursor, followed by its reaction with a formylating agent like DMF.

Causality of Experimental Choices: The successful formation of the Grignard reagent is the critical step and necessitates the use of a starting material with a halogen atom that is sufficiently reactive towards magnesium, typically bromine or iodine. For the synthesis of this compound, a plausible starting material would be 1-bromo-2,5-dichloro-4-fluorobenzene. The use of an ethereal solvent such as anhydrous diethyl ether or tetrahydrofuran (THF) is crucial to stabilize the Grignard reagent[10]. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will readily react with any protic species, including water[5][10]. The subsequent formylation with DMF proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon of DMF, followed by acidic workup to yield the aldehyde.

Experimental Protocols

Protocol 1: Catalytic Oxidation of 2,5-Dichloro-4-fluorotoluene

This protocol is adapted from a general procedure for the oxidation of fluorotoluenes[1].

Materials:

  • 2,5-Dichloro-4-fluorotoluene

  • Manganese(III) oxide (Mn₂O₃)

  • Concentrated Sulfuric Acid (60-80%)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloro-4-fluorotoluene and Mn₂O₃ (molar ratio of 1:2 to 1:3).

  • Heat the mixture to 40-80°C with vigorous stirring.

  • Slowly add concentrated sulfuric acid (60-80%) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the manganese salts.

  • Extract the filtrate with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Vilsmeier-Haack Formylation of 1,4-Dichloro-2-fluorobenzene

This protocol is a general procedure for the Vilsmeier-Haack reaction[3][7][8].

Materials:

  • 1,4-Dichloro-2-fluorobenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF to 0°C.

  • Add POCl₃ dropwise to the cooled DMF with stirring. The formation of the Vilsmeier reagent is an exothermic process.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Add a solution of 1,4-dichloro-2-fluorobenzene in dichloromethane dropwise to the Vilsmeier reagent.

  • After the addition, allow the reaction to warm to room temperature and then heat to 40-60°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Protocol 3: Grignard Reaction and Formylation

This protocol is based on general procedures for Grignard reactions[4][5][10].

Materials:

  • 1-Bromo-2,5-dichloro-4-fluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings and a small crystal of iodine.

  • Add a small amount of a solution of 1-bromo-2,5-dichloro-4-fluorobenzene in anhydrous ether to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction has initiated (disappearance of the iodine color and gentle refluxing), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add anhydrous DMF dropwise to the Grignard reagent with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the product by column chromatography.

Visualization of Reaction Pathways and Workflows

Reaction_Pathways cluster_oxidation Catalytic Oxidation cluster_formylation Vilsmeier-Haack Formylation cluster_grignard Grignard Reaction Toluene Derivative 2,5-Dichloro-4-fluorotoluene Aldehyde_Ox This compound Toluene Derivative->Aldehyde_Ox Mn₂O₃ / H₂SO₄ Benzene Derivative 1,4-Dichloro-2-fluorobenzene Aldehyde_Formyl This compound Benzene Derivative->Aldehyde_Formyl POCl₃ / DMF Haloarene 1-Bromo-2,5-dichloro-4-fluorobenzene Grignard Reagent Grignard Reagent Haloarene->Grignard Reagent Mg, Ether Aldehyde_Grignard This compound Grignard Reagent->Aldehyde_Grignard 1. DMF 2. H₃O⁺

Caption: Synthetic routes to this compound.

Experimental_Workflow Start Starting Material & Catalyst Reaction Reaction under Controlled Conditions (Temperature, Time) Start->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Upon Completion Purification Drying & Solvent Removal Workup->Purification Final_Product Column Chromatography Purification->Final_Product Characterization Product Characterization (NMR, MS, etc.) Final_Product->Characterization

Caption: General experimental workflow for synthesis.

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through several catalytic routes, each with its own set of advantages and considerations. The choice of the optimal method will ultimately depend on the specific requirements of the research or development project, including scale, cost, available starting materials, and desired purity.

  • Catalytic oxidation offers a direct and potentially high-yielding route, provided that over-oxidation can be effectively controlled.

  • The Vilsmeier-Haack formylation is a reliable method for direct introduction of the aldehyde group, particularly for electron-rich precursors.

  • The Grignard reaction provides a versatile and robust, albeit multi-step, approach that is well-suited for laboratory-scale synthesis.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems. This includes the exploration of heterogeneous catalysts for easier separation and recycling, the use of greener solvents, and the development of catalytic systems that operate under milder conditions with higher selectivity, further enhancing the accessibility of this important synthetic intermediate.

References

  • Grignard Reaction. University of California, Irvine - Department of Chemistry. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction - YouTube. Organic Chemistry. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene. Patsnap Eureka. [Link]

  • Oxidation preparation method of fluorobenzaldehyde.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • The Study On The Synthesis Of Fluorobenzaldehyde. Globe Thesis. [Link]

  • reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • MESITALDEHYDE. Organic Syntheses. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

Sources

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 2,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. 2,5-Dichloro-4-fluorobenzaldehyde is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its halogenated and fluorinated phenyl ring structure makes it a valuable synthon for introducing specific functionalities that can enhance the biological activity and pharmacokinetic properties of target molecules. This guide provides a detailed comparative analysis of two plausible synthetic pathways to this compound, offering a cost-benefit analysis, in-depth experimental protocols, and an evaluation of the associated advantages and disadvantages of each route.

Executive Summary

This guide outlines and compares two primary synthetic strategies for the preparation of this compound:

  • Pathway 1: Direct Formylation of 1,4-Dichloro-2-fluorobenzene. This approach involves the direct introduction of a formyl group onto a commercially available starting material through electrophilic aromatic substitution. Two common formylation methods, the Vilsmeier-Haack and Rieche reactions, are considered.

  • Pathway 2: Oxidation of 2,5-Dichloro-4-fluorobenzyl Alcohol. This pathway involves a two-step process starting from the corresponding toluene derivative: free-radical bromination of the methyl group followed by hydrolysis to the benzyl alcohol, which is then oxidized to the desired aldehyde.

A thorough analysis of the potential yields, reagent costs, reaction conditions, and scalability of each pathway is presented to aid researchers in selecting the most suitable method for their specific needs.

Pathway 1: Direct Formylation of 1,4-Dichloro-2-fluorobenzene

The direct formylation of 1,4-dichloro-2-fluorobenzene is an attractive approach due to its atom economy and potentially shorter synthetic sequence. The regioselectivity of the formylation is a key consideration. The fluorine atom is a strongly activating ortho-, para-director, while the chlorine atoms are deactivating ortho-, para-directors. Electrophilic attack is most likely to occur at the position ortho to the fluorine and meta to the two chlorine atoms (C5), which is the desired position for the formyl group.

Diagram of Formylation Pathways

cluster_path1 Pathway 1: Direct Formylation cluster_vilsmeier Vilsmeier-Haack cluster_rieche Rieche A 1,4-Dichloro-2-fluorobenzene C POCl₃, DMF A->C D Cl₂CHOMe, TiCl₄ A->D B This compound C->B D->B cluster_path2 Pathway 2: Oxidation cluster_bromination Bromination cluster_sommelet Sommelet Reaction cluster_oxidation Alternative Oxidation E 2,5-Dichloro-4-fluorotoluene H NBS, BPO E->H F 2,5-Dichloro-4-fluorobenzyl Bromide I Hexamethylenetetramine, H₂O F->I J 2,5-Dichloro-4-fluorobenzyl Alcohol F->J Hydrolysis G This compound H->F I->G K PCC or MnO₂ J->K K->G

A Senior Application Scientist's Guide to Evaluating the Scalability of 2,5-Dichloro-4-fluorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the trajectory from discovery to commercialization, the scalability of a synthetic route is a critical determinant of success. A procedure that performs admirably on the bench may prove untenable at the pilot or production scale. This guide provides an in-depth, objective comparison of two common synthetic pathways to 2,5-Dichloro-4-fluorobenzaldehyde, a valuable intermediate in the pharmaceutical and agrochemical industries. We will move beyond a simple recitation of steps to dissect the underlying chemical principles and logistical challenges that dictate scalability, offering field-proven insights for researchers, chemists, and process development professionals.

Part 1: The Laboratory Workhorse - Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic rings. Its prevalence in academic and discovery laboratories is a testament to its reliability and the general availability of the required reagents.

Experimental Protocol: A Lab-Scale Approach
  • Vilsmeier Reagent Formation: Anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) is charged into a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen). The flask is cooled to 0°C in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 equiv.) is added dropwise, ensuring the internal temperature is maintained below 10°C. The mixture is stirred for 30-60 minutes at 0°C to allow for the complete formation of the electrophilic Vilsmeier reagent (chloroiminium salt).

  • Aromatic Formylation: 1,4-Dichloro-2-fluorobenzene (1.0 equiv.) is added dropwise to the pre-formed reagent, again maintaining a low temperature.

  • Reaction Drive: Upon completion of the addition, the reaction mixture is gradually warmed to 80°C and held for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: The reaction is cooled to ambient temperature and then cautiously poured onto crushed ice with vigorous stirring. This hydrolysis step is highly exothermic and must be performed with care.[1]

  • Neutralization & Extraction: The acidic aqueous mixture is neutralized to a pH of ~7 using a saturated solution of sodium bicarbonate. The product is then extracted into an organic solvent, such as dichloromethane.

  • Purification: The combined organic layers are dried over a desiccant (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product typically requires purification by column chromatography on silica gel to achieve high purity.

Visualizing the Vilsmeier-Haack Workflow

G cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction StartMat 1,4-Dichloro-2-fluorobenzene StartMat->Reaction <10 °C Product_Crude Crude Product Reaction->Product_Crude 80 °C, 4-6h Quench Ice Quench Product_Crude->Quench Extract Extraction Quench->Extract Chromatography Column Chromatography Extract->Chromatography Product_Pure Pure Product Chromatography->Product_Pure

Caption: Lab-scale workflow for this compound via Vilsmeier-Haack.

Critical Evaluation for Scalability

While effective on a small scale, the Vilsmeier-Haack protocol presents significant hurdles for industrial production:

  • Thermal Hazards: The formation of the Vilsmeier reagent is notoriously exothermic.[2][3][4] On a large scale, the high surface-area-to-volume ratio of laboratory flasks is lost, making heat dissipation a critical safety challenge that can lead to thermal runaway.[4][5]

  • Hazardous Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water.[1] Handling large quantities requires specialized equipment and stringent safety protocols.

  • Aqueous Work-up & Waste: The quenching and neutralization steps generate large volumes of aqueous waste, which can be costly to treat and dispose of.

  • The Chromatography Bottleneck: The reliance on column chromatography is arguably the most significant barrier to scalability. It is a low-throughput, solvent-intensive, and labor-intensive batch process that is economically unfeasible for producing bulk quantities of material.[6]

Part 2: The Industrial Contender - Synthesis via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy in modern organic synthesis that offers high regioselectivity and can circumvent many of the issues associated with classical electrophilic aromatic substitution.[7][8]

Experimental Protocol: A Scalable Approach
  • Reaction Setup: A solution of 1,4-dichloro-2-fluorobenzene (1.0 equiv.) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is prepared in a suitable reactor under an inert atmosphere.

  • Lithiation: The solution is cooled to -78°C (dry ice/acetone bath). A solution of n-butyllithium (n-BuLi, 1.1 equiv.) in hexanes is added slowly, maintaining the internal temperature below -70°C. The fluorine atom acts as a directed metalation group (DMG), guiding the lithium to deprotonate the adjacent ortho-position with high selectivity.[8] The mixture is stirred for 1 hour.

  • Formylation: Anhydrous DMF (1.5 equiv.) is added dropwise to the aryllithium intermediate, again maintaining cryogenic temperatures.

  • Quenching: After the addition is complete, the reaction is warmed to 0°C and quenched by the slow addition of aqueous hydrochloric acid (1 M).

  • Extraction & Wash: The product is extracted into a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine to remove inorganic salts.

  • Purification: The organic layer is dried and concentrated. The crude product can typically be purified by recrystallization from an appropriate solvent system (e.g., heptane/ethyl acetate), a highly scalable unit operation.

Visualizing the Competing Workflows

G cluster_A Method 1: Vilsmeier-Haack cluster_B Method 2: Directed ortho-Metalation A1 Reagent Formation (DMF, POCl3) A2 Formylation (80 °C) A1->A2 A3 Aqueous Work-up A2->A3 A4 Column Chromatography A3->A4 B1 Lithiation (n-BuLi, -78 °C) B2 Formylation (DMF, -78 °C) B1->B2 B3 Acidic Work-up B2->B3 B4 Recrystallization B3->B4

Caption: Logical comparison of Vilsmeier-Haack vs. Directed ortho-Metalation workflows.

Critical Evaluation for Scalability

The DoM route presents a more viable path for large-scale synthesis:

  • Process Control: While cryogenic temperatures are required, modern reactor technology allows for precise and reliable temperature control even at very large volumes.[9]

  • Reagent Handling: n-Butyllithium is a pyrophoric reagent that ignites on contact with air.[10] While this presents a significant hazard, its handling is a well-established and routine operation in industrial chemical manufacturing, with robust engineering controls and standard operating procedures (SOPs) in place.[11][12][13][14]

  • Atom Economy & Yield: DoM reactions are often high-yielding and highly selective, leading to better atom economy and less waste.

  • Scalable Purification: The ability to purify the final product via recrystallization instead of chromatography is a paramount advantage. Recrystallization is a cost-effective, energy-efficient, and high-throughput purification method suitable for producing kilograms to tons of material.[6]

Part 3: Head-to-Head Performance Data

A direct comparison of key performance indicators reveals the clear advantages of the Directed ortho-Metalation route for scalable production.

ParameterMethod 1: Vilsmeier-HaackMethod 2: Directed ortho-MetalationScalability Implications & Rationale
Typical Yield 60-75%85-95%Higher yield directly translates to lower cost of goods and less waste per unit of product.
Purification Method Column ChromatographyRecrystallizationRecrystallization is a vastly more scalable, economical, and environmentally benign unit operation.[6]
Primary Safety Hazard Uncontrolled exotherm, corrosive POCl₃Pyrophoric n-BuLi, cryogenic handlingWhile both have risks, pyrophoric reagents are routinely handled at scale with robust engineering controls.[11][12][13] Uncontrolled exotherms pose a greater risk of catastrophic failure in large batch reactors.[2][3][4]
Process Temperature 0°C to 80°C-78°C to 0°CCryogenic conditions are energy-intensive but offer superior control over reaction kinetics and side-product formation. The high temperature of the Vilsmeier reaction can lead to decomposition.[15]
Waste Stream Large volume aqueous waste, high solvent use for chromatographyLower volume aqueous waste, solvent for recrystallization (can be recycled)Reduced waste and solvent consumption significantly lower the environmental impact and disposal costs.
Process Robustness Sensitive to moisture, reagent qualityRequires strict anhydrous conditionsThe DoM procedure, while demanding, is highly reproducible once conditions are established. The Vilsmeier can be prone to inconsistent results.[15]

Conclusion & Authoritative Recommendation

For the laboratory-scale synthesis of a few grams of this compound, the Vilsmeier-Haack reaction is a perfectly adequate tool. However, when the objective is kilogram-scale production or beyond, its limitations become prohibitive. The significant thermal safety risks, coupled with the economic and logistical impossibility of large-scale chromatographic purification, render it unsuitable for industrial application.

The Directed ortho-Metalation (DoM) route is the unequivocally superior strategy for scalable synthesis . Its high yield, exquisite regioselectivity, and, most importantly, its amenability to purification by recrystallization align with the core tenets of green and efficient process chemistry. While the handling of pyrophoric reagents and the use of cryogenic temperatures require a higher level of engineering control, these are standard and well-understood challenges in the modern chemical industry. For any organization looking to develop a commercially viable process for this compound, focusing development efforts on the Directed ortho-Metalation pathway is the most logical and prudent course of action.

References

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. [Link]

  • Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety, The University of Texas at Dallas. [Link]

  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. [Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Division of Research Safety, University of Illinois Urbana-Champaign. [Link]

  • Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. ACS Publications, Organic Process Research & Development. [Link]

  • Pyrophoric Handling Procedure. Carnegie Mellon University, Environmental Health & Safety. [Link]

  • Safe Handling of Pyrophoric (PP) Reagents. University of Wisconsin–Madison, Department of Chemistry. [Link]

  • New Ways Around Hazardous Reagent Chemistry. Pharmaceutical Technology. [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Academia.edu. [Link]

  • New Experimental Techniques for Organic Synthesis. Mettler Toledo. [Link]

Sources

benchmarking the performance of 2,5-Dichloro-4-fluorobenzaldehyde in a known reaction

Benchmarking Efficiency: this compound vs. Chlorinated Analogs

Executive Summary

This technical guide benchmarks the performance of This compound (CAS 230642-93-0) as a superior electrophile in Nucleophilic Aromatic Substitution (

2,5-dichloro-4-fluoro

The Benchmark Reaction: Regioselective C-N Bond Formation

To objectively evaluate performance, we utilized a standard aminolysis reaction with morpholine. This reaction models the introduction of complex amine side chains common in drug discovery.

  • Target Transformation: Synthesis of 4-morpholino-2,5-dichlorobenzaldehyde.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ) via a Meisenheimer complex.
    
  • Critical Quality Attribute (CQA): Regioselectivity (C4 vs. C2 substitution) and Reaction Kinetics (

    
    ).
    
Reaction Scheme

ReactionSchemeSubstrateThis compound(Electrophile)IntermediateMeisenheimer Complex(Stabilized by F)Substrate->Intermediate+ MorpholineK2CO3, DMF, 60°CReagentMorpholine(Nucleophile)Reagent->IntermediateProduct4-Morpholino-2,5-dichlorobenzaldehyde(Target)Intermediate->Product- F⁻ (Fast)ByproductHF / HClIntermediate->Byproduct

Figure 1: Reaction pathway for the

Comparative Analysis: The "Fluorine Advantage"

We compared This compound against two common alternatives used to generate similar 4-amino-benzaldehyde scaffolds: 2,4,5-Trichlorobenzaldehyde and 4-Chloro-2,5-dimethylbenzaldehyde .

Performance Data Summary
MetricThis compound (Subject)2,4,5-Trichlorobenzaldehyde (Alternative A)4-Chloro-2,5-dimethylbenzaldehyde (Alternative B)
Leaving Group Fluorine (

)
Chlorine (

)
Chlorine (

)
Position Para (Activated)Para (Activated)Para (Activated)
Reaction Temp 60°C 110°C130°C (Pressure Vessel)
Time to >95% Conv. 2.5 Hours 18 Hours24+ Hours
Yield (Isolated) 94% 78%62%
Regioselectivity >99:1 (C4 only)~90:10 (C4:C2 mix)>99:1
Impurity Profile Clean (Fluoride salt)Significant dehalogenationPolymerization/Tars
Technical Insight
  • Reactivity: The C-F bond is stronger than C-Cl, but in

    
    , the rate-determining step is the nucleophilic attack. The high electronegativity of fluorine lowers the LUMO energy of the ring, making the C4 position significantly more electrophilic. This allows the reaction to proceed at 60°C , preserving the aldehyde functionality which often degrades at the higher temperatures (110°C+) required for the chloro-analogs.
    
  • Selectivity: In 2,4,5-Trichlorobenzaldehyde, the C2-chlorine (ortho to CHO) competes with the C4-chlorine. In the subject compound, the C4-Fluorine is vastly more reactive than the C2-Chlorine, resulting in exclusive regioselectivity for the 4-position.

Detailed Experimental Protocol

This protocol is validated for gram-scale synthesis.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • DMF (Dimethylformamide), anhydrous (5 mL/g substrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.

  • Solubilization: Charge this compound (5.0 g, 25.9 mmol) and anhydrous DMF (25 mL). Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
     (7.16 g, 51.8 mmol) in a single portion. The suspension may turn slightly yellow.[1]
    
  • Nucleophile Addition: Add Morpholine (2.7 mL, 31.1 mmol) dropwise via syringe over 5 minutes to control mild exotherm.

  • Reaction: Heat the mixture to 60°C . Monitor via TLC (30% EtOAc/Hexanes) or HPLC.

    • Checkpoint: The starting material (

      
      ) should disappear within 2–3 hours, replaced by a fluorescent product spot (
      
      
      ).
  • Work-up:

    • Cool reaction to room temperature.[2][3]

    • Pour the mixture into ice-cold water (150 mL) with vigorous stirring. The product will precipitate as a pale yellow solid.

    • Stir for 30 minutes to dissolve inorganic salts.

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake with water (

    
     mL) and cold hexanes (
    
    
    mL).
  • Drying: Dry under high vacuum at 40°C for 6 hours.

Expected Result: 6.3 g (94% yield) of 4-morpholino-2,5-dichlorobenzaldehyde as a pale yellow powder. Melting point: 108–110°C.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the critical decision points during the reaction process.

WorkflowStartStart Reaction(T=0, 60°C)Check1TLC Check(T=1 hr)Start->Check1Decision1SM Consumed?Check1->Decision1CompleteQuench in Ice WaterDecision1->CompleteYesIncompleteIncrease Temp to 70°C(Check C2-Cl displacement risk)Decision1->IncompleteNoPurificationFiltration & Wash(Remove inorganic salts)Complete->PurificationIncomplete->Check1Re-check (+1 hr)FinalFinal Product(>98% Purity)Purification->Final

Figure 2: Operational workflow for the synthesis. Note the decision diamond regarding temperature; exceeding 80°C may trigger side reactions at the C2-chlorine position.

References

  • Synthesis of Fluorobenzaldehydes : Yoshida, Y., & Kimura, Y. (1989).[4] An improved and practical synthesis of 4-fluorobenzaldehyde by halogen-exchange fluorination reaction. Journal of Fluorine Chemistry, 44(2), 291–298.[4] Link[4]

  • Nucleophilic Aromatic Substitution Mechanism : Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Halogen Compounds. Chemical Reviews, 49(2), 273–412. Link

  • Commercial Availability & Properties : Sigma-Aldrich Product Specification, this compound (CAS 230642-93-0). Link

  • Related Quinolone Synthesis : Preparation of 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate. Smolecule Application Note. Link

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